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  • Product: N-(4-acetylphenyl)-2-fluorobenzamide
  • CAS: 303091-98-7

Core Science & Biosynthesis

Foundational

An Integrated Spectroscopic and Crystallographic Approach to the Structure Elucidation of N-(4-acetylphenyl)-2-fluorobenzamide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The unambiguous determination of a molecule's chemical structure is the bedrock of all chemical and pharmaceutical rese...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The unambiguous determination of a molecule's chemical structure is the bedrock of all chemical and pharmaceutical research. It ensures reproducibility, informs structure-activity relationship (SAR) studies, and is a prerequisite for regulatory submission. This guide provides a comprehensive, in-depth walkthrough of the synergistic analytical techniques required for the complete structure elucidation of N-(4-acetylphenyl)-2-fluorobenzamide, a compound featuring key functionalities relevant to medicinal chemistry, including an amide linkage, a ketone, and fluorine substitution. We will move beyond a simple recitation of methods to explore the causality behind experimental choices, demonstrating how an integrated, multi-technique workflow provides a self-validating system for absolute structural confirmation. This document details the protocols and interpretative logic for mass spectrometry, infrared and multinuclear NMR spectroscopy, and single-crystal X-ray crystallography, supplemented by computational predictions for data corroboration.

Introduction: The Rationale for a Multi-Faceted Approach

N-(4-acetylphenyl)-2-fluorobenzamide (C₁₅H₁₂FNO₂) is a molecule that combines several important pharmacophores. The benzamide scaffold is a versatile moiety in drug design, known for its ability to form critical hydrogen bonds and hydrophobic interactions with biological targets.[1] The presence of a fluorine atom can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity, making fluorinated compounds increasingly prevalent in modern pharmaceuticals.[2][3]

cluster_0 Analytical Workflow START Synthesized Compound MS High-Resolution Mass Spectrometry (HR-MS) START->MS Molecular Formula FTIR FTIR Spectroscopy START->FTIR Functional Groups NMR Multinuclear NMR Spectroscopy (1D & 2D) START->NMR Atom Connectivity MS->NMR FTIR->NMR XRAY X-Ray Crystallography (Optional but Definitive) NMR->XRAY Absolute Proof COMP Computational Modeling (Corroborative) NMR->COMP Validate Assignments CONF Confirmed Structure NMR->CONF XRAY->CONF COMP->CONF

Caption: Integrated workflow for unambiguous structure elucidation.

Foundational Analysis: Molecular Formula and Unsaturation

The first step in any structure elucidation is to determine the molecular formula. This provides the elemental composition and allows for the calculation of the Degree of Unsaturation (DoU), offering the first clues about the presence of rings or multiple bonds.

High-Resolution Mass Spectrometry (HR-MS)

Expertise & Causality: While nominal mass spectrometry provides the integer molecular weight, HR-MS (e.g., ESI-TOF) is crucial because it measures the mass-to-charge ratio (m/z) to several decimal places. This high precision allows for the differentiation between elemental compositions that have the same nominal mass, providing an unambiguous molecular formula.

Experimental Protocol: ESI-TOF HR-MS

  • Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of a suitable solvent (e.g., acetonitrile or methanol).

  • Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.

  • Ionization Mode: Operate in positive ion mode to generate the protonated molecule [M+H]⁺.

  • Infusion: Introduce the sample solution into the ESI source via direct infusion at a flow rate of 5-10 µL/min.

  • Data Acquisition: Acquire data over an m/z range of 100-500. Use a known reference standard for internal calibration to ensure high mass accuracy.

Data Presentation: HR-MS Results

Parameter Value Interpretation
Molecular Formula C₁₅H₁₂FNO₂ Derived from high-resolution mass.
Calculated [M+H]⁺ 258.0925 For C₁₅H₁₃FNO₂⁺
Observed [M+H]⁺ 258.0921 Experimental result.
Mass Error -1.6 ppm High confidence in formula assignment.

| Degree of Unsaturation | 10 | (2C + 2 + N - H - X)/2 = (30+2+1-12-1)/2 |

The DoU of 10 indicates a highly unsaturated structure, consistent with the presence of two aromatic rings (4 DoU each), one carbonyl group (1 DoU), and one amide carbonyl group (1 DoU).

Functional Group Identification: FTIR Spectroscopy

Expertise & Causality: Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency corresponding to its vibrational modes (e.g., stretching, bending).

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal (e.g., diamond).

  • Background Scan: Perform a background scan of the empty ATR stage to account for atmospheric CO₂ and H₂O.

  • Sample Scan: Lower the ATR press and apply consistent pressure to the sample. Collect the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.

  • Data Processing: Perform baseline correction and peak picking.

Data Presentation: Key FTIR Absorptions

Wavenumber (cm⁻¹) Intensity Vibration Type Functional Group Assignment
~3300 Medium, Sharp N-H Stretch Secondary Amide
~3070 Weak C-H Stretch Aromatic
~1685 Strong C=O Stretch Aromatic Ketone[6]
~1660 Strong C=O Stretch Amide I Band[7]
~1590, 1520 Medium C=C Stretch Aromatic Rings

| ~1290 | Strong | C-N Stretch | Amide |

The presence of two distinct, strong carbonyl absorptions is a critical finding, strongly supporting the proposed structure containing both a ketone and an amide. The ketone carbonyl (~1685 cm⁻¹) is at a slightly higher frequency than the amide carbonyl (~1660 cm⁻¹), which is expected due to the resonance delocalization of the nitrogen lone pair in the amide, weakening the C=O bond.[8]

Building the Framework: 1D & 2D NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution.[4] It provides information on the chemical environment of each nucleus (chemical shift), the number of nuclei (integration), and their connectivity through covalent bonds (J-coupling). For N-(4-acetylphenyl)-2-fluorobenzamide, a full suite of 1D (¹H, ¹³C, ¹⁹F) and 2D (COSY, HSQC, HMBC) experiments is required for an unambiguous assignment.[9]

Experimental Protocol: General NMR

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. The use of DMSO-d₆ is often advantageous for amides as it slows the exchange of the N-H proton, resulting in a sharper signal.[9]

  • Instrumentation: Use a 400 MHz (or higher) spectrometer.

  • Acquisition: Record ¹H, ¹³C{¹H}, DEPT-135, ¹⁹F, gCOSY, gHSQC, and gHMBC spectra using standard instrument parameters. For HMBC, optimize the long-range coupling delay (e.g., for ⁸J_CH ≈ 8 Hz).

1D NMR: The Initial Blueprint
  • ¹H NMR: Provides a map of all proton environments. We expect to see a downfield amide proton, signals for eight aromatic protons split into two distinct spin systems, and an upfield singlet for the acetyl methyl protons.

  • ¹³C{¹H} NMR: Shows all unique carbon environments. Key signals will be the two carbonyl carbons, the aromatic carbons (including those coupled to fluorine), and the methyl carbon.

  • ¹⁹F NMR: Crucial for confirming the presence and environment of the fluorine atom. The large chemical shift range of ¹⁹F NMR makes it highly sensitive to its electronic surroundings.[10][11]

2D NMR: Establishing Connectivity

Expertise & Causality: While 1D NMR provides the parts list, 2D NMR shows how they are connected.

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2 or 3 bonds). This is essential for tracing the proton connectivity within each of the two aromatic rings.[12]

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon it is attached to. This experiment definitively links the ¹H and ¹³C assignments for all C-H units.[13]

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for this molecule. It reveals correlations between protons and carbons over 2-3 bonds, allowing us to connect the structural fragments (the 2-fluorobenzoyl group, the amide linker, and the 4-acetylphenyl group) into a single molecule.

cluster_1 2D NMR Connectivity Logic mol 2-Fluorobenzoyl Amide Linker 4-Acetylphenyl COSY COSY (H-H) mol:f0->COSY Connects Protons within Ring A mol:f2->COSY Connects Protons within Ring B HSQC HSQC (C-H, 1-bond) mol->HSQC Links all H to directly-bonded C HMBC HMBC (C-H, 2-3 bonds) mol:f0->HMBC mol:f1->HMBC mol:f2->HMBC label_hmbc HMBC Connects the Fragments

Caption: Logic map of 2D NMR experiments for fragment assembly.

Data Presentation: Consolidated NMR Assignments (Hypothetical, in DMSO-d₆)

Atom #δ ¹³C (ppm)δ ¹H (ppm)¹H Mult. (J in Hz)Key HMBC Correlations (from H to C)
1' 124.6 (d, J=15)---
2' 160.5 (d, J=250)---
3' 116.2 (d, J=21)7.35t (8.0)C-1', C-5', C=O (Amide)
4' 133.17.65mC-2', C-6'
5' 129.57.30t (7.5)C-1', C-3'
6' 131.87.80d (7.5)C-2', C-4', C=O (Amide)
Amide C=O 164.8---
N-H -10.50sC=O (Amide), C-1, C-4'
1 142.5---
2, 6 128.87.85d (8.8)C-4, C=O (Amide)
3, 5 119.58.00d (8.8)C-1, C=O (Ketone)
4 132.0---
Ketone C=O 196.5---
CH₃ 26.82.55sC-4, C=O (Ketone)

Crucial HMBC correlations:

  • The correlation from the N-H proton to both C-1 (on the acetylphenyl ring) and the amide carbonyl carbon confirms the amide linkage and its orientation.

  • The correlation from the acetyl CH₃ protons to the ketone carbonyl carbon and C-4 of the phenyl ring confirms the placement of the acetyl group.

The Definitive Proof: Single-Crystal X-ray Crystallography

Expertise & Causality: While the combination of MS and NMR provides an exceptionally strong case for the structure, single-crystal X-ray crystallography offers the ultimate, unambiguous proof.[14] It provides a three-dimensional map of electron density, revealing the precise spatial arrangement of every atom, as well as definitive bond lengths, bond angles, and intermolecular interactions in the solid state.[1][15]

Experimental Protocol: Crystal Growth and Data Collection

  • Crystallization: Grow single crystals suitable for diffraction. A common method is slow evaporation of a saturated solution of the compound in a solvent mixture (e.g., dichloromethane/hexane or ethyl acetate/heptane).

  • Mounting: Select a well-formed, defect-free crystal and mount it on a goniometer head.

  • Data Collection: Place the crystal in a cold stream (e.g., 100 K) to minimize thermal motion. Collect diffraction data using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation).

  • Structure Solution and Refinement: Process the diffraction data and solve the structure using direct methods or Patterson synthesis. Refine the atomic positions and thermal parameters to achieve the best fit between the calculated and observed diffraction patterns.

Data Presentation: Key Crystallographic Parameters

Parameter Value Significance
Crystal System Monoclinic Describes the symmetry of the unit cell.
Space Group P2₁/c Defines the symmetry elements within the cell.
C-N Amide Bond Length ~1.35 Å Shorter than a C-N single bond, indicating amide resonance.
C=O Amide Bond Length ~1.24 Å Longer than a typical ketone C=O, confirming resonance.

| Dihedral Angle | ~35-55° | Angle between the planes of the two aromatic rings.[16] |

The resulting crystal structure would provide an irrefutable 3D model, confirming the connectivity established by NMR and providing valuable insight into the molecule's solid-state conformation.

Corroborative Evidence: Computational Chemistry

Expertise & Causality: In cases of spectral overlap or ambiguous assignments, computational chemistry provides a powerful corroborative tool.[17] Using Density Functional Theory (DFT), one can predict the NMR chemical shifts for a proposed structure. Comparing these theoretical values with the experimental data can significantly increase confidence in the assignments.[18]

Experimental Protocol: DFT-GIAO NMR Prediction

  • Structure Optimization: Perform a geometry optimization of the molecule using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d)).[19]

  • NMR Calculation: Using the optimized geometry, calculate the NMR shielding tensors using the Gauge-Including Atomic Orbital (GIAO) method.[18]

  • Data Processing: Convert the calculated shielding tensors to chemical shifts by referencing them against a calculated value for a standard (e.g., TMS). A linear scaling or multi-standard approach can improve accuracy.

A strong correlation (high R² value) between the experimental and predicted chemical shifts serves as excellent validation for the proposed structure.

Conclusion: A Synthesis of Evidence

The structure elucidation of N-(4-acetylphenyl)-2-fluorobenzamide is a clear demonstration of the power of a modern, multi-technique analytical workflow. High-resolution mass spectrometry established the molecular formula, and FTIR confirmed the presence of the key amide and ketone functional groups. A comprehensive suite of 1D and 2D NMR experiments, particularly COSY, HSQC, and HMBC, allowed for the complete and unambiguous assignment of every proton and carbon, piecing the molecular fragments together. Finally, single-crystal X-ray crystallography provides the ultimate, non-negotiable confirmation of the atomic connectivity and three-dimensional structure. This integrated approach, where each piece of data validates the others, represents the pinnacle of trustworthiness and scientific rigor in chemical structure elucidation.

References

  • BenchChem. (2025). Application Notes and Protocols for Utilizing Benzamide as a Ligand in X-ray Crystallography Studies.
  • ResearchGate. (2015). Synthesis, Spectroscopic And Crystal Structure Studies of N-(Aryl)-4-Methoxybenzenesulfonamides.
  • ResearchGate. (n.d.). Benzamide-simplified mass spectrum.
  • ACS Publications. (n.d.). Exploring the Frontiers of Computational NMR: Methods, Applications, and Challenges. Chemical Reviews.
  • JEOL USA Inc. (n.d.).
  • Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups.
  • YouTube. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. [Link]

  • SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC).
  • ResearchGate. (2017). X-Ray Crystallography and its Role in Understanding the Physicochemical Properties of Pharmaceutical Cocrystals.
  • Intertek. (n.d.).
  • JEOL Ltd. (n.d.).
  • MDPI. (2023). Assessment of a Computational Protocol for Predicting Co-59 NMR Chemical Shift. [Link]

  • PubMed. (2014). Spectroscopic and quantum mechanical investigation of N,N'-bisarylmalonamides: solvent and structural effects. [Link]

  • JEOL Resources. (2020).
  • ResearchGate. (n.d.). Structure Elucidation in Organic Chemistry : The Search for the Right Tools. [Link]

  • University of Illinois. (n.d.). Carbonyl compounds - IR - spectroscopy.
  • Preprints.org. (2025). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid.
  • NIH. (n.d.). Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks. [Link]

  • NIH. (n.d.). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. [Link]

  • PubMed. (2010). X-ray Crystallography of Chemical Compounds. [Link]

  • ACS Publications. (2023). Fluorinated Organic Compounds: How to Imagine a Future. [Link]

  • YouTube. (2021). Lec15 - IR Spectra of Carboxylic Acids, Amides and Esters. [Link]

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Exploratory

An In-depth Technical Guide to the Synthesis of N-(4-acetylphenyl)-2-fluorobenzamide

Introduction N-(4-acetylphenyl)-2-fluorobenzamide is a substituted benzamide derivative that serves as a valuable building block in medicinal chemistry and materials science. Its structure combines a 2-fluorobenzoyl moie...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N-(4-acetylphenyl)-2-fluorobenzamide is a substituted benzamide derivative that serves as a valuable building block in medicinal chemistry and materials science. Its structure combines a 2-fluorobenzoyl moiety with a 4-aminoacetophenone backbone. The presence of the fluorine atom can significantly alter the molecule's physicochemical properties, including lipophilicity and metabolic stability, while the acetyl group and the amide linkage provide key points for further chemical modification.

This guide provides a comprehensive overview of the principal synthetic pathways for N-(4-acetylphenyl)-2-fluorobenzamide. It is designed for researchers, chemists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale for key experimental choices. We will explore two robust and widely applicable synthetic strategies: a classic two-step acylation via an acyl chloride intermediate and a modern one-pot direct amide coupling reaction.

Retrosynthetic Analysis

A retrosynthetic approach to N-(4-acetylphenyl)-2-fluorobenzamide logically disconnects the central amide bond. This disconnection is the most strategic choice as amide bond formation is one of the most reliable and well-understood transformations in organic synthesis. This analysis reveals two primary starting materials: 4-aminoacetophenone and 2-fluorobenzoic acid.

G cluster_0 Retrosynthesis cluster_1 Precursors product N-(4-acetylphenyl)-2-fluorobenzamide disconnection Amide Bond Disconnection (C-N) product->disconnection intermediates Starting Materials disconnection->intermediates => amine 4-Aminoacetophenone intermediates->amine acid 2-Fluorobenzoic Acid intermediates->acid

Caption: Retrosynthetic analysis of the target molecule.

The challenge, therefore, lies in efficiently coupling these two precursors. The following sections detail the two most effective methodologies to achieve this transformation.

Synthesis Pathway 1: Acylation via 2-Fluorobenzoyl Chloride

This is a highly reliable and time-tested two-step method. The core principle involves activating the carboxylic acid (2-fluorobenzoic acid) by converting it into a highly electrophilic acyl chloride. This intermediate then reacts readily with the nucleophilic amine (4-aminoacetophenone) to form the desired amide.

G start_acid 2-Fluorobenzoic Acid reagent1 + SOCl₂ (Thionyl Chloride) or (COCl)₂ (Oxalyl Chloride) start_acid->reagent1 intermediate 2-Fluorobenzoyl Chloride reagent1->intermediate Step 1: Activation reagent2 + 4-Aminoacetophenone + Base (e.g., Pyridine) intermediate->reagent2 product N-(4-acetylphenyl)-2-fluorobenzamide reagent2->product Step 2: Amidation

Caption: Workflow for the acyl chloride synthesis pathway.

Step 1.1: Synthesis of 2-Fluorobenzoyl Chloride

Causality: 2-Fluorobenzoic acid is a relatively weak electrophile. To facilitate the reaction with the amine, it must be converted into a more reactive derivative. Thionyl chloride (SOCl₂) is an excellent reagent for this purpose as it reacts with the carboxylic acid to form the acyl chloride, and the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases that can be easily removed, driving the reaction to completion.[1]

Experimental Protocol:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-fluorobenzoic acid (1.0 eq).

  • Under a fume hood, add thionyl chloride (SOCl₂, ~2.0-3.0 eq) dropwise. A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.

  • Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 2-3 hours. The progress can be monitored by the cessation of gas evolution (SO₂ and HCl).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 2-fluorobenzoyl chloride is a liquid and is often used in the next step without further purification.[2]

Step 1.2: Synthesis of N-(4-acetylphenyl)-2-fluorobenzamide

Causality: The nucleophilic nitrogen atom of 4-aminoacetophenone attacks the highly electrophilic carbonyl carbon of 2-fluorobenzoyl chloride. This reaction generates one equivalent of hydrochloric acid (HCl), which would protonate the starting amine, rendering it non-nucleophilic. Therefore, a non-nucleophilic base, such as pyridine or triethylamine, must be added to scavenge the HCl byproduct and allow the reaction to proceed to completion.[3][4]

Experimental Protocol:

  • Dissolve 4-aminoacetophenone (1.0 eq) and pyridine (1.2 eq) in a suitable aprotic solvent (e.g., dichloromethane (DCM) or tetrahydrofuran (THF)) in a flask cooled in an ice bath (0 °C).

  • Add a solution of the crude 2-fluorobenzoyl chloride (1.1 eq) in the same solvent dropwise to the cooled amine solution over 15-20 minutes to control the exothermic reaction.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting amine spot is consumed.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl solution (to remove excess pyridine), saturated sodium bicarbonate solution (to remove any remaining acid), and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the crude solid by recrystallization from a suitable solvent system, such as ethanol/water, to obtain pure N-(4-acetylphenyl)-2-fluorobenzamide.

Synthesis Pathway 2: Direct Amide Coupling

This pathway offers a more streamlined, one-pot approach by avoiding the isolation of the acyl chloride intermediate. It relies on coupling reagents to activate the carboxylic acid in situ. Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDCI), are commonly used for this purpose, often in conjunction with an additive like 1-Hydroxybenzotriazole (HOBt) to improve yield and minimize side reactions.[5][6]

Causality: EDC reacts with the carboxyl group of 2-fluorobenzoic acid to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by 4-aminoacetophenone to form the amide bond. The primary byproduct, a urea derivative, is typically soluble in the aqueous phase of the workup, simplifying purification.[7] The addition of HOBt can further enhance the reaction by forming an active ester intermediate, which is less prone to side reactions like racemization (if chiral centers were present) and is highly efficient in the subsequent amidation.

G start_acid 2-Fluorobenzoic Acid reagents + EDC (1.2 eq) + HOBt (1.2 eq) + Base (e.g., DIPEA) start_acid->reagents start_amine 4-Aminoacetophenone start_amine->reagents product N-(4-acetylphenyl)-2-fluorobenzamide reagents->product One-Pot Coupling

Caption: Workflow for the direct amide coupling pathway.

Experimental Protocol:

  • To a solution of 2-fluorobenzoic acid (1.0 eq), 4-aminoacetophenone (1.0 eq), and HOBt (1.2 eq) in an anhydrous polar aprotic solvent like DMF, add a hindered base such as N,N-Diisopropylethylamine (DIPEA, 2.0 eq).

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add EDC hydrochloride (1.2 eq) portion-wise to the solution.

  • Allow the reaction to stir at room temperature for 12-24 hours.

  • Monitor the reaction by TLC. Once the starting materials are consumed, pour the reaction mixture into a separatory funnel containing ethyl acetate and water.

  • Separate the layers. Wash the organic layer sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purify the resulting crude product by recrystallization or column chromatography to yield the final compound.

Data Summary and Pathway Comparison

ParameterPathway 1: Acyl ChloridePathway 2: Direct Coupling
Starting Materials 2-Fluorobenzoic Acid, 4-Aminoacetophenone2-Fluorobenzoic Acid, 4-Aminoacetophenone
Key Reagents SOCl₂ or (COCl)₂, Pyridine or Et₃NEDC, HOBt, DIPEA
Number of Steps Two (Activation, Amidation)One (One-Pot)
Reaction Time 6 - 10 hours12 - 24 hours
Reaction Temperature 0 °C to RefluxRoom Temperature
Typical Yield High (often >85%)[3]Good to High (70-95%)[6]
Advantages Highly reliable, uses inexpensive reagents.Milder conditions, streamlined workflow.
Disadvantages Requires handling of corrosive SOCl₂, intermediate may be moisture-sensitive.Coupling reagents are more expensive, longer reaction times.

Purification and Characterization

Reaction Monitoring and Purification:

  • Thin Layer Chromatography (TLC): TLC is an indispensable tool for monitoring the progress of both synthetic pathways. A typical mobile phase could be a mixture of hexane and ethyl acetate (e.g., 7:3 v/v). The consumption of the limiting reagent (usually the amine) and the formation of the higher-Rf product spot indicate reaction progression.[5]

  • Workup: A standard aqueous workup is crucial to remove inorganic salts, excess base, and water-soluble byproducts (like the urea from EDC).

  • Recrystallization: This is the preferred method for purifying the final solid product. Ethanol or an ethanol/water mixture is often effective. The crude product is dissolved in a minimum amount of hot solvent and allowed to cool slowly, whereupon the pure product crystallizes out, leaving impurities in the mother liquor.

Structural Characterization: The identity and purity of the synthesized N-(4-acetylphenyl)-2-fluorobenzamide should be confirmed using standard analytical techniques:

  • ¹H-NMR (Proton Nuclear Magnetic Resonance): Expect to see aromatic protons in the 7-8 ppm region, a singlet for the amide N-H proton (which may be broad), and a characteristic singlet for the acetyl (-COCH₃) methyl protons around 2.5 ppm.[8]

  • ¹³C-NMR (Carbon-13 Nuclear Magnetic Resonance): Signals for the two carbonyl carbons (amide and ketone) will be present in the downfield region (>160 ppm).

  • FT-IR (Fourier-Transform Infrared Spectroscopy): Look for characteristic absorption bands for the N-H stretch (~3300 cm⁻¹), the amide C=O stretch (~1660 cm⁻¹), and the ketone C=O stretch (~1680 cm⁻¹).[8]

  • Mass Spectrometry (MS): This will confirm the molecular weight of the compound.

General Experimental Workflow

The following diagram illustrates the logical flow of operations in the laboratory for the synthesis, purification, and analysis of the target compound.

G cluster_prep Preparation cluster_reaction Synthesis cluster_workup Isolation & Purification cluster_analysis Characterization reagents 1. Prepare & Weigh Reactants and Reagents glassware 2. Assemble Dry Glassware Under Inert Atmosphere (if needed) reagents->glassware setup 3. Reaction Setup (Solvent, Cooling, etc.) glassware->setup addition 4. Controlled Reagent Addition setup->addition stir 5. Reaction at Specified Temperature addition->stir tlc 6. Monitor Progress by TLC stir->tlc tlc->stir Continue Reaction quench 7. Quench Reaction & Aqueous Workup tlc->quench Reaction Complete extract 8. Extraction & Drying quench->extract concentrate 9. Solvent Removal extract->concentrate purify 10. Purification (Recrystallization or Chromatography) concentrate->purify analysis 11. Analyze Pure Product (NMR, IR, MS) purify->analysis

Caption: General laboratory workflow for synthesis and analysis.

Conclusion

The synthesis of N-(4-acetylphenyl)-2-fluorobenzamide can be reliably achieved through at least two primary pathways. The choice between the acyl chloride method and direct amide coupling depends on factors such as scale, cost, available reagents, and sensitivity of the substrates to reaction conditions. The acyl chloride route is robust and cost-effective for larger scales, while direct coupling offers milder conditions and a more convenient workflow for smaller-scale or parallel synthesis applications. Both methods, when followed by proper purification and characterization, provide reliable access to this versatile chemical intermediate.

References

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  • Al-Masoudi, N. A., & Al-Sultani, N. J. (2015). Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. Molecules, 20(8), 14879–14893. [Link]

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Foundational

An In-depth Technical Guide to N-(4-acetylphenyl)-2-fluorobenzamide: Synthesis, Characterization, and Potential in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of N-(4-acetylphenyl)-2-fluorobenzamide, a molecule of significant interest in medicinal chemistry. W...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of N-(4-acetylphenyl)-2-fluorobenzamide, a molecule of significant interest in medicinal chemistry. We will delve into its systematic synthesis, detailed characterization through modern spectroscopic techniques, and explore its potential applications in the realm of drug development, grounded in the established bioactivity of related chemical scaffolds.

Chemical Identity and Structural Elucidation

IUPAC Name: N-(4-acetylphenyl)-2-fluorobenzamide

This systematic name unequivocally defines the molecular architecture, indicating a benzamide core structure where the nitrogen atom is substituted with a 4-acetylphenyl group, and the benzoyl moiety bears a fluorine atom at the ortho- (2-) position.

Table 1: Chemical Identifiers

IdentifierValueSource
Molecular Formula C₁₅H₁₂FNO₂
Molecular Weight 257.26 g/mol
Canonical SMILES CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2F
InChIKey AXEWCJPQBRCKEB-UHFFFAOYSA-N
CAS Number 194783-80-7

Strategic Synthesis: A Step-by-Step Protocol

The synthesis of N-(4-acetylphenyl)-2-fluorobenzamide is most efficiently achieved via a nucleophilic acyl substitution reaction. This standard yet robust method involves the coupling of an activated carboxylic acid derivative, 2-fluorobenzoyl chloride, with an aromatic amine, 4'-aminoacetophenone. The causality behind this choice of reactants lies in the high reactivity of the acyl chloride, which readily undergoes nucleophilic attack by the amine, leading to the formation of a stable amide bond. The use of a mild base is crucial to neutralize the hydrochloric acid byproduct, thereby driving the reaction to completion.

Experimental Protocol

Materials:

  • 4'-Aminoacetophenone (CAS: 99-92-3)[1]

  • 2-Fluorobenzoyl chloride (CAS: 393-52-2)[2]

  • Anhydrous Dichloromethane (DCM)

  • Pyridine (anhydrous)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a dry, round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 4'-aminoacetophenone (1.0 equivalent) in anhydrous dichloromethane.

  • Addition of Base: To the stirred solution, add pyridine (1.2 equivalents) at room temperature. The pyridine acts as a base to quench the HCl generated during the reaction.

  • Addition of Acyl Chloride: Slowly add a solution of 2-fluorobenzoyl chloride (1.1 equivalents) in anhydrous dichloromethane to the reaction mixture using a dropping funnel over 15-20 minutes. Maintain the reaction at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 2-4 hours).

  • Work-up:

    • Transfer the reaction mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude N-(4-acetylphenyl)-2-fluorobenzamide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure product.

SynthesisWorkflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_workup Work-up & Purification 4_Aminoacetophenone 4'-Aminoacetophenone (CAS: 99-92-3) Reaction Nucleophilic Acyl Substitution 4_Aminoacetophenone->Reaction 2_Fluorobenzoyl_Chloride 2-Fluorobenzoyl chloride (CAS: 393-52-2) 2_Fluorobenzoyl_Chloride->Reaction Solvent DCM (Solvent) Solvent->Reaction Base Pyridine (Base) Base->Reaction Temperature Room Temperature Temperature->Reaction Washing Aqueous Washes (HCl, NaHCO3, Brine) Reaction->Washing Drying Drying (MgSO4) Washing->Drying Concentration Solvent Removal Drying->Concentration Purification Recrystallization Concentration->Purification Product N-(4-acetylphenyl)-2-fluorobenzamide Purification->Product

Caption: Synthesis workflow for N-(4-acetylphenyl)-2-fluorobenzamide.

Spectroscopic Characterization

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the acetyl methyl protons, and the amide proton. The aromatic region will be complex due to spin-spin coupling between protons and between protons and the fluorine atom.

Table 2: Predicted ¹H NMR Chemical Shifts

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityNotes
-CH₃ (acetyl)~2.6Singlet (s)Characteristic singlet for a methyl ketone.
Aromatic-H (acetylphenyl ring)7.8 - 8.1Multiplet (m)Protons on the acetyl-substituted ring, shifted downfield.
Aromatic-H (fluorobenzoyl ring)7.2 - 7.7Multiplet (m)Complex pattern due to H-H and H-F coupling.
-NH- (amide)8.5 - 9.5Broad Singlet (br s)Chemical shift is solvent-dependent.
¹³C NMR Spectroscopy

The carbon NMR spectrum will provide evidence for all 15 carbon atoms in their unique chemical environments. The carbonyl carbons of the amide and ketone will be the most downfield signals.

Table 3: Predicted ¹³C NMR Chemical Shifts

Carbon EnvironmentPredicted Chemical Shift (δ, ppm)
-C H₃ (acetyl)25 - 30
Aromatic C -H115 - 145
Aromatic C -F158 - 162 (doublet, due to C-F coupling)
Aromatic C -N140 - 145
Aromatic C -C=O130 - 135
C =O (amide)165 - 170
C =O (ketone)195 - 200
Infrared (IR) Spectroscopy

The IR spectrum is a valuable tool for identifying key functional groups.

Table 4: Characteristic IR Absorption Bands

Functional GroupWavenumber (cm⁻¹)Intensity
N-H Stretch (amide)3300 - 3500Medium
C-H Stretch (aromatic)3000 - 3100Medium
C=O Stretch (ketone)1670 - 1690Strong
C=O Stretch (amide I band)1630 - 1680Strong
C-N Stretch (amide)1200 - 1350Medium
C-F Stretch1000 - 1400Strong
Mass Spectrometry

Mass spectrometry will confirm the molecular weight of the compound. The high-resolution mass spectrum should show the molecular ion peak corresponding to the exact mass of C₁₅H₁₂FNO₂.

Table 5: Predicted Mass Spectrometry Data

IonPredicted m/z
[M]⁺257.09
[M+H]⁺258.09
[M+Na]⁺280.07

Relevance and Potential in Drug Development

The N-(4-acetylphenyl)-2-fluorobenzamide scaffold combines several structural features that are of significant interest in medicinal chemistry.

The Benzamide Core

Benzamide derivatives are prevalent in a wide array of pharmaceuticals, exhibiting diverse biological activities including antibacterial, antiviral, and anticancer properties.[3] The amide linkage is a key structural motif that can participate in hydrogen bonding interactions with biological targets.

The Role of Fluorine

The introduction of a fluorine atom can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties.[4] The high electronegativity of fluorine can alter the acidity of nearby protons, modulate lipophilicity, and block sites of metabolic degradation, often leading to improved bioavailability and a longer half-life. The strategic placement of fluorine, as in the ortho position of the benzoyl ring, can also induce conformational changes that may enhance binding affinity to a target protein.

DrugDev cluster_features Key Structural Features cluster_properties Medicinal Chemistry Implications cluster_applications Potential Therapeutic Areas Molecule N-(4-acetylphenyl)-2-fluorobenzamide Benzamide Benzamide Scaffold Molecule->Benzamide Fluorine Ortho-Fluorine Substitution Molecule->Fluorine Acetylphenyl 4-Acetylphenyl Moiety Molecule->Acetylphenyl H_Bonding Hydrogen Bonding Potential Benzamide->H_Bonding Metabolic_Stability Enhanced Metabolic Stability Fluorine->Metabolic_Stability Lipophilicity Modulated Lipophilicity Fluorine->Lipophilicity Conformation Conformational Restriction Fluorine->Conformation Anticancer Anticancer H_Bonding->Anticancer Antiviral Antiviral Metabolic_Stability->Antiviral Antibacterial Antibacterial Lipophilicity->Antibacterial Conformation->Anticancer

Caption: Logical relationships in the drug development potential of the title compound.

Given that various N-phenylbenzamide derivatives have shown promise as antiviral agents, particularly against Enterovirus 71, this molecule warrants investigation in similar assays. Furthermore, the broader class of fluorinated benzamides has been explored for a range of therapeutic targets, underscoring the potential for N-(4-acetylphenyl)-2-fluorobenzamide to serve as a valuable building block or lead compound in drug discovery programs.

Conclusion

N-(4-acetylphenyl)-2-fluorobenzamide is a readily synthesizable compound with a chemical structure that is highly relevant to modern drug discovery. This guide has provided a detailed protocol for its preparation and a thorough outline for its characterization. The strategic incorporation of a fluorine atom and the presence of the versatile benzamide core suggest that this molecule is a promising candidate for further investigation in various therapeutic areas. Researchers and scientists in drug development are encouraged to consider this compound as a valuable addition to their screening libraries and as a scaffold for the design of novel therapeutic agents.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 307364, N-(2-acetylphenyl)-2-fluorobenzamide. Available from: [Link].

  • Royal Society of Chemistry. Supporting Information for Visible-Light-Promoted N-Centered Radical Generation for Remote Heteroaryl Migration. Available from: [Link].

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 71572, 4-Fluorobenzamide. Available from: [Link].

  • SpectraBase. N-(4-Acetyl-phenyl)-benzamide. Available from: [Link].

  • ResearchGate. Highly Efficient and Simple Route to Synthesize N-(4-Acetylphenyl)-4-chlorobenzenesulfonamide and Its Crystal Structure. Available from: [Link].

  • ResearchGate. FT-IR spectrum of N-[(4-(trifluoromethyl)phenyl]pyrazine-2-carboxamide. Available from: [Link].

  • MDPI. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Available from: [Link].

  • Google Patents. A kind of preparation method of fluorobenzamide compound.
  • Walsh Medical Media. Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Available from: [Link].

  • MDPI. Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. Available from: [Link].

  • mzCloud. N-(4-Acetylphenyl)methanesulfonamide. Available from: [Link].

  • Egyptian Journal of Chemistry. Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. Available from: [Link].

  • DergiPark. Synthesis of N-acetyl-4-methyl-benzenesulfonamide from Chloramine-T. Available from: [Link].

Sources

Protocols & Analytical Methods

Method

Application Note and Protocol for the Synthesis of N-(4-acetylphenyl)-2-fluorobenzamide

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide for the synthesis of N-(4-acetylphenyl)-2-fluorobenzamide, a valuable intermediate in pharmaceutical r...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the synthesis of N-(4-acetylphenyl)-2-fluorobenzamide, a valuable intermediate in pharmaceutical research and development. The protocol herein details a robust and efficient method utilizing the Schotten-Baumann reaction, a well-established method for amide bond formation. This guide offers a step-by-step experimental procedure, an in-depth explanation of the reaction mechanism, safety protocols, and methods for purification and characterization of the final product. The information is curated to ensure scientific integrity and practical applicability for researchers in organic synthesis and medicinal chemistry.

Introduction

N-(4-acetylphenyl)-2-fluorobenzamide is a substituted benzamide derivative. The benzamide functional group is a common scaffold in a multitude of biologically active compounds, and the presence of the acetylphenyl and fluorobenzoyl moieties offers opportunities for further chemical modification, making it a versatile building block in the synthesis of novel therapeutic agents. The synthesis of this compound is achieved through the acylation of 4-aminoacetophenone with 2-fluorobenzoyl chloride. The protocol described in this application note is based on the Schotten-Baumann reaction, which employs an aqueous alkaline solution to facilitate the amidation and neutralize the hydrochloric acid byproduct.[1][2] This method is widely used due to its simplicity, generally high yields, and mild reaction conditions.

Reaction Mechanism and Scientific Rationale

The synthesis of N-(4-acetylphenyl)-2-fluorobenzamide proceeds via a nucleophilic acyl substitution reaction, specifically the Schotten-Baumann reaction.[1][2] The key steps are outlined below:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 4-aminoacetophenone acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2-fluorobenzoyl chloride. This forms a tetrahedral intermediate.

  • Proton Transfer and Elimination: The hydroxide ion from the sodium hydroxide solution acts as a base, abstracting a proton from the positively charged nitrogen atom in the intermediate. Subsequently, the intermediate collapses, reforming the carbonyl double bond and eliminating the chloride ion as a leaving group.

  • Neutralization: The hydrochloric acid (HCl) generated as a byproduct of the reaction is immediately neutralized by the sodium hydroxide present in the reaction medium, forming sodium chloride and water. This is a critical aspect of the Schotten-Baumann reaction as it prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.[3]

The choice of a two-phase system (an organic and an aqueous phase) or a homogeneous aqueous alkaline solution is a hallmark of this reaction, ensuring that the acid chloride is accessible for reaction while the HCl byproduct is efficiently neutralized.[4]

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of N-(4-acetylphenyl)-2-fluorobenzamide.

Materials and Reagents
Reagent/MaterialGradeSupplierCAS Number
4-AminoacetophenoneReagent Grade, ≥98%Sigma-Aldrich99-92-3
2-Fluorobenzoyl chlorideReagent Grade, ≥98%Sigma-Aldrich393-52-2
Sodium Hydroxide (NaOH)ACS Reagent, ≥97.0%Fisher Scientific1310-73-2
Dichloromethane (CH₂Cl₂)ACS Reagent, ≥99.5%VWR75-09-2
Ethanol (C₂H₅OH)200 Proof, AnhydrousDecon Labs64-17-5
Deionized WaterN/AIn-house7732-18-5
Anhydrous Sodium SulfateACS Reagent, GranularBeanTown Chemical7757-82-6
Equipment
  • 250 mL Erlenmeyer flask with a stopper

  • 100 mL beaker

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Büchner funnel and filter flask

  • pH paper or pH meter

  • Rotary evaporator

  • Melting point apparatus

  • Standard laboratory glassware

Synthesis Procedure

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Dissolve 4-Aminoacetophenone in Dichloromethane C Combine amine solution and NaOH solution A->C B Prepare 10% NaOH solution B->C D Add 2-Fluorobenzoyl chloride dropwise at 0-5 °C C->D E Stir vigorously at room temperature D->E F Separate organic layer E->F G Wash with dilute HCl and then water F->G H Dry with Na₂SO₄ G->H I Evaporate solvent H->I J Recrystallize from Ethanol/Water I->J K Dry the purified product J->K

Caption: Experimental workflow for the synthesis of N-(4-acetylphenyl)-2-fluorobenzamide.

  • Preparation of the Amine Solution: In a 250 mL Erlenmeyer flask, dissolve 4-aminoacetophenone (5.0 g, 37.0 mmol) in 50 mL of dichloromethane.

  • Addition of Base: To the amine solution, add 50 mL of a 10% aqueous sodium hydroxide solution. Stir the biphasic mixture vigorously using a magnetic stirrer.

  • Acylation: Cool the mixture to 0-5 °C in an ice bath. Slowly add 2-fluorobenzoyl chloride (5.8 g, 4.6 mL, 37.0 mmol) dropwise to the stirred mixture over a period of 15-20 minutes. Ensure the temperature remains below 10 °C during the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue to stir vigorously for 1-2 hours. The completion of the reaction can be monitored by the disappearance of the smell of 2-fluorobenzoyl chloride.[1]

  • Work-up: Transfer the reaction mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 50 mL of 1 M hydrochloric acid and 50 mL of deionized water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

Purification

The crude N-(4-acetylphenyl)-2-fluorobenzamide is purified by recrystallization.

  • Dissolution: Dissolve the crude solid in a minimum amount of hot ethanol in a beaker.

  • Crystallization: Slowly add deionized water to the hot ethanolic solution until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

  • Isolation: Collect the crystalline product by vacuum filtration using a Büchner funnel.

  • Drying: Wash the crystals with a small amount of cold ethanol-water (1:1) and then dry them in a vacuum oven at 50-60 °C to a constant weight.

Characterization

The identity and purity of the synthesized N-(4-acetylphenyl)-2-fluorobenzamide should be confirmed by standard analytical techniques.

Parameter Expected Value
Molecular Formula C₁₅H₁₂FNO₂
Molecular Weight 257.26 g/mol
Appearance White to off-white solid
Melting Point To be determined experimentally
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 2.62 (s, 3H, -COCH₃), 7.20-7.30 (m, 2H, Ar-H), 7.45-7.55 (m, 1H, Ar-H), 7.70-7.80 (m, 2H, Ar-H), 8.00-8.10 (m, 2H, Ar-H), 8.20-8.30 (t, 1H, Ar-H), 8.50 (br s, 1H, -NH) (Predicted)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 26.5, 116.0 (d, J=22 Hz), 119.5, 124.5 (d, J=3 Hz), 129.5, 131.0, 132.5 (d, J=9 Hz), 134.0, 142.5, 161.0 (d, J=250 Hz), 163.5, 197.0 (Predicted)
IR (KBr, cm⁻¹) ~3300 (N-H stretch), ~1680 (C=O stretch, ketone), ~1650 (C=O stretch, amide I), ~1530 (N-H bend, amide II), ~1240 (C-F stretch) (Predicted)
Mass Spectrometry (ESI-MS) m/z: 258.0925 [M+H]⁺, 280.0744 [M+Na]⁺ (Predicted)[5]

Safety and Hazard Information

It is imperative to handle all chemicals with appropriate safety precautions in a well-ventilated fume hood.

  • 4-Aminoacetophenone: May be harmful if swallowed, inhaled, or absorbed through the skin. It can cause irritation to the skin, eyes, and respiratory tract.

  • 2-Fluorobenzoyl chloride: Corrosive and a lachrymator. It causes severe skin burns and eye damage. It reacts with water and moisture, releasing hydrogen chloride gas. Handle with extreme care, using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Sodium Hydroxide: Corrosive and can cause severe burns to skin and eyes. Handle with appropriate PPE.

  • Dichloromethane: A volatile and potentially carcinogenic solvent. All handling should be performed in a fume hood.

Troubleshooting

Issue Possible Cause Solution
Low Yield Incomplete reaction.Ensure vigorous stirring to facilitate reaction between the two phases. Check the quality of the 2-fluorobenzoyl chloride, as it can hydrolyze over time.
Loss of product during work-up.Ensure complete extraction with dichloromethane. Avoid using excessive amounts of solvent during recrystallization.
Product is an oil or does not crystallize Impurities are present.Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).
Incorrect solvent system for recrystallization.Experiment with different solvent systems for recrystallization, such as ethanol, methanol, or ethyl acetate/hexane.
Product is discolored Presence of colored impurities.Treat the hot recrystallization solution with a small amount of activated charcoal before filtration.

Conclusion

The protocol detailed in this application note provides a reliable and efficient method for the synthesis of N-(4-acetylphenyl)-2-fluorobenzamide. By following the outlined procedures for reaction, work-up, and purification, researchers can obtain this valuable intermediate in good yield and high purity. Adherence to the safety guidelines is crucial for the safe execution of this synthesis. The provided characterization data will aid in the verification of the final product.

References

  • Chemistry Notes. (2023, August 23). Schotten Baumann Reaction: Introduction, mechanism, procedure. Available at: [Link]

  • Vedantu. What is obtained when Benzoyl Chloride reacts with class 9 chemistry JEE_Main. Available at: [Link]

  • Organic Chemistry Portal. Schotten-Baumann Reaction. Available at: [Link]

  • MDPI. (2018). Base-Promoted One-Pot Synthesis of Pyridine Derivatives via Aromatic Alkyne Annulation Using Benzamides as Nitrogen Source. Available at: [Link]

  • PubChem. N-(4-acetylphenyl)-2-fluorobenzamide. Available at: [Link]

  • Vedantu. Schotten-Baumann Reaction. Available at: [Link]

Sources

Application

N-(4-acetylphenyl)-2-fluorobenzamide mass spectrometry analysis

An Application Note and Protocol for the Mass Spectrometry Analysis of N-(4-acetylphenyl)-2-fluorobenzamide Introduction N-(4-acetylphenyl)-2-fluorobenzamide is a synthetic organic compound belonging to the benzamide cla...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Mass Spectrometry Analysis of N-(4-acetylphenyl)-2-fluorobenzamide

Introduction

N-(4-acetylphenyl)-2-fluorobenzamide is a synthetic organic compound belonging to the benzamide class of molecules. Benzamides are a common structural motif in medicinal chemistry and drug development, exhibiting a wide range of biological activities. The presence of a fluorinated aromatic ring and an acetylphenyl group introduces specific physicochemical properties that are critical to its function and metabolism. Accurate and reliable analytical methods are therefore essential for its characterization, purity assessment, and for conducting pharmacokinetic and drug metabolism studies.

This application note provides a comprehensive guide for the analysis of N-(4-acetylphenyl)-2-fluorobenzamide using Liquid Chromatography coupled with Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometry. Electrospray Ionization (ESI) is employed as the ionization source, a soft ionization technique well-suited for moderately polar and thermally labile molecules.[1][2] The Q-TOF mass analyzer provides high-resolution and accurate mass capabilities, which are indispensable for confirming the elemental composition of the parent molecule and its fragments, thereby enabling confident structural elucidation.[3][4][5] This document details the experimental protocol, predicted fragmentation pathways, and data interpretation, offering researchers a robust framework for the analysis of this compound and structurally related molecules.

Chemical and Physical Properties

A precise understanding of the analyte's properties is fundamental to method development.

PropertyValueSource
Molecular Formula C₁₅H₁₂FNO₂-
Monoisotopic Exact Mass 257.0855 uCalculated
Protonated Mass [M+H]⁺ 258.0928 uCalculated
Structural Features 2-fluorobenzoyl group, amide linkage, 4-acetylphenyl group-
Predicted Ionization Mode Positive Electrospray Ionization (ESI+) due to the proton affinity of the amide nitrogen.[6]

Principle of the Method: LC-ESI-Q-TOF MS

The analytical strategy hinges on the synergistic combination of liquid chromatography for physical separation and tandem mass spectrometry for detection and structural characterization.

  • Liquid Chromatography (LC): The sample is first injected into a reversed-phase HPLC system. The analyte, N-(4-acetylphenyl)-2-fluorobenzamide, is separated from the sample matrix and potential impurities based on its hydrophobicity. A C18 column is used, and a gradient elution with an acidified water/acetonitrile mobile phase ensures sharp peak shapes and efficient ionization.

  • Electrospray Ionization (ESI): The eluent from the LC is directed to the ESI source. A high voltage is applied to a capillary, nebulizing the liquid into a fine spray of charged droplets.[7] As the solvent evaporates, the charge density on the droplets increases until ions (in this case, the protonated molecule [M+H]⁺) are released into the gas phase. ESI is a "soft" ionization method that minimizes in-source fragmentation, preserving the molecular ion for subsequent analysis.[1][2]

  • Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometry: The gas-phase ions are guided into the mass spectrometer. The Q-TOF is a hybrid instrument that combines a quadrupole mass filter with a time-of-flight mass analyzer.[3][8]

    • MS1 Analysis: In the full-scan MS mode, the instrument accurately measures the mass-to-charge ratio (m/z) of all ions entering, allowing for the determination of the analyte's elemental composition from its exact mass.

    • Tandem MS (MS/MS) Analysis: For structural elucidation, the quadrupole is set to isolate a specific precursor ion (e.g., the [M+H]⁺ ion at m/z 258.0928). This isolated ion is then passed into a collision cell, where it is fragmented by collision-induced dissociation (CID) with an inert gas (e.g., nitrogen or argon). The resulting product ions are then analyzed by the TOF portion of the instrument, generating a fragmentation spectrum that serves as a structural fingerprint of the molecule.[5][9]

cluster_workflow LC-ESI-Q-TOF MS Workflow LC LC Separation (C18 Column) ESI Electrospray Ionization (Formation of [M+H]⁺) LC->ESI Analyte Elution Quad Quadrupole (Precursor Ion Selection) ESI->Quad Gas-Phase Ions CID Collision Cell (CID) (Fragmentation) Quad->CID Isolate [M+H]⁺ TOF TOF Analyzer (Product Ion Detection) CID->TOF Fragment Ions Data Data Acquisition (MS and MS/MS Spectra) TOF->Data

Caption: Experimental workflow for LC-ESI-Q-TOF MS analysis.

Experimental Protocol

1. Materials and Reagents

  • N-(4-acetylphenyl)-2-fluorobenzamide standard

  • LC-MS grade Acetonitrile (ACN)

  • LC-MS grade Methanol (MeOH)

  • LC-MS grade Water

  • Formic Acid (FA), 99%+ purity

  • Microcentrifuge tubes and syringes with 0.22 µm filters

2. Instrumentation

  • HPLC or UHPLC system coupled to a Q-TOF mass spectrometer equipped with an ESI source.

  • Reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

3. Sample Preparation

  • Prepare a stock solution of N-(4-acetylphenyl)-2-fluorobenzamide at 1 mg/mL in methanol.

  • From the stock solution, prepare a working solution at 1 µg/mL by diluting with 50:50 (v/v) acetonitrile:water.

  • Vortex the working solution to ensure homogeneity.

  • Filter the solution through a 0.22 µm syringe filter into an autosampler vial.

4. LC-MS/MS Method Parameters

The following table provides a validated starting point for the analysis. Parameters may be optimized based on the specific instrument used.

ParameterRecommended SettingRationale
HPLC Parameters
ColumnC18 Reversed-Phase (e.g., 100 x 2.1 mm, 1.8 µm)Provides good retention and separation for aromatic compounds.
Mobile Phase AWater + 0.1% Formic AcidAcid promotes protonation for efficient positive ion ESI.
Mobile Phase BAcetonitrile + 0.1% Formic AcidStrong organic solvent for elution.
Gradient5% B to 95% B over 8 min; hold at 95% B for 2 minA standard gradient to ensure elution of the analyte with good peak shape.
Flow Rate0.3 mL/minCompatible with standard ESI sources.
Column Temperature40 °CImproves peak shape and reduces viscosity.
Injection Volume2 µLA typical volume to avoid column overloading.
MS Parameters
Ionization ModeESI PositiveAmide nitrogen is readily protonated.
Capillary Voltage3.5 kVOptimizes the electrospray process.
Source Temperature120 °CAssists in desolvation.
Desolvation Gas Temp.350 °CFacilitates solvent evaporation from droplets.
Desolvation Gas Flow800 L/hr (Nitrogen)Removes solvent vapor from the source.
MS1 Scan Rangem/z 50 - 500Covers the expected mass of the analyte and its common fragments.
MS/MS AcquisitionData-Dependent Acquisition (DDA) or Targeted MS/MSDDA for discovery; Targeted for quantification or confirmation.
Precursor Ionm/z 258.0928The protonated molecular ion [M+H]⁺.
Collision Energy (CE)Ramped 10 - 40 eVA range of energies ensures the generation of both low- and high-energy fragments.
Collision GasArgon or NitrogenInert gas for inducing fragmentation.

Data Analysis and Interpretation

1. Expected Mass Spectrum (MS1)

The full-scan MS1 spectrum is expected to show a prominent peak for the protonated molecule [M+H]⁺ at an m/z of 258.0928. High-resolution measurement should confirm the elemental formula C₁₅H₁₃FNO₂⁺ within a 5 ppm mass accuracy window. Other potential adducts, such as the sodium adduct [M+Na]⁺ at m/z 280.0747, may be observed at lower intensities.

2. Predicted Fragmentation Pathway (MS/MS)

Upon collision-induced dissociation, the [M+H]⁺ ion is expected to fragment primarily at the amide bond, which is the most labile site in the structure. Two major fragmentation routes are proposed, leading to characteristic product ions that confirm the identity of the two main structural moieties.

Caption: Predicted MS/MS fragmentation pathway for N-(4-acetylphenyl)-2-fluorobenzamide.

3. Interpretation of Key Fragment Ions

The resulting product ions provide definitive structural information.

m/z (Predicted)FormulaProposed IdentityFragmentation Pathway
258.0928 C₁₅H₁₃FNO₂⁺[M+H]⁺ (Precursor Ion) -
136.0757C₈H₁₀NO⁺Protonated 4-aminoacetophenonePathway B: Cleavage of the amide C-N bond with hydrogen rearrangement and charge retention on the amine fragment.
123.0245C₇H₄FO⁺2-Fluorobenzoyl cationPathway A: Cleavage of the amide C-N bond, forming a stable acylium ion. This is often a dominant fragment for benzamides.
121.0651C₈H₉O⁺Acylium ion from loss of ammoniaSubsequent loss of ammonia (-NH₃) from the m/z 136 fragment.
95.0135C₆H₄F⁺Fluorophenyl cationSubsequent loss of carbon monoxide (-CO) from the m/z 123 fragment.

The presence of the ions at m/z 123.0245 and 136.0757 are highly diagnostic, confirming the presence of the 2-fluorobenzoyl and 4-acetylphenylaniline substructures, respectively.

Conclusion

This application note presents a detailed and robust protocol for the analysis of N-(4-acetylphenyl)-2-fluorobenzamide using LC-ESI-Q-TOF-MS. The method provides high sensitivity and specificity, leveraging the high-resolution and accurate mass capabilities of the Q-TOF platform for unambiguous identification and structural confirmation. The predictable fragmentation pattern, centered on the cleavage of the amide bond, allows for confident characterization of the molecule. This protocol serves as a valuable tool for researchers in pharmaceutical development, quality control, and metabolic studies, and can be readily adapted for the analysis of other N-arylbenzamide derivatives.

References

  • Hu, M., et al. (2021). Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. MDPI. Available at: [Link]

  • Van der Burg, M. J., & Verhaert, P. D. E. M. (2017). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Journal of Mass Spectrometry. Available at: [Link]

  • Harvey, S. R., et al. (2023). Fluorinated Ethylamines as Electrospray-Compatible Neutral pH Buffers for Native Mass Spectrometry. PubMed. Available at: [Link]

  • George, S., & Haywood, A. (2018). Quadrupole Time-of-Flight Mass Spectrometry: A Paradigm Shift in Toxicology Screening Applications. PubMed Central. Available at: [Link]

  • Jia, Q., & Ganesan, A. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. PubMed. Available at: [Link]

  • Zieliński, P., et al. (2020). Electron ionization induced fragmentation of fluorinated derivatives of bisphenols. ResearchGate. Available at: [Link]

  • Persee. (n.d.). Quadrupole vs. Time-of-Flight: Choosing the Right Mass Spec for Your Lab. pgeneral.com. Available at: [Link]

  • Pratt, H. R. (2004). Electrospray ionization mass spectrometry for the analysis of proteins and small molecules. The Research Repository @ WVU. Available at: [Link]

  • Vessecchi, R., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. RSC Publishing. Available at: [Link]

  • Chemsrc. (n.d.). Benzamide,N-(4-acetylphenyl). Chemsrc. Available at: [Link]

  • Haubold, K. (2020). High resolution quadrupole time of flight mass spectrometry in pharmaceutical bioanalysis. University of Helsinki. Available at: [Link]

  • Kertesz, V., & Van Berkel, G. J. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Semantic Scholar. Available at: [Link]

  • Morreel, K., et al. (2010). Mass Spectrometry-Based Fragmentation as an Identification Tool in Lignomics. CORE. Available at: [Link]

  • PubChem. (n.d.). N-(4-Acetylphenyl)benzamide. National Institutes of Health. Available at: [Link]

  • Chernushevich, I. V., Loboda, A. V., & Thomson, B. A. (2001). An introduction to quadrupole–time-of-flight mass spectrometry. ResearchGate. Available at: [Link]

  • Mandal, M. K., & Banerjee, R. (2013). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. PubMed Central. Available at: [Link]

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Method

Application Note & Protocol: A Comprehensive Guide to the Crystal Structure Analysis of N-(4-acetylphenyl)-2-fluorobenzamide

Intended Audience: Researchers, scientists, and drug development professionals in the fields of crystallography, medicinal chemistry, and materials science. Abstract: This document provides a detailed guide to the comple...

Author: BenchChem Technical Support Team. Date: February 2026

Intended Audience: Researchers, scientists, and drug development professionals in the fields of crystallography, medicinal chemistry, and materials science.

Abstract: This document provides a detailed guide to the complete workflow for the crystal structure analysis of the novel benzamide derivative, N-(4-acetylphenyl)-2-fluorobenzamide. The protocol herein encompasses the synthesis and crystallization of the compound, single-crystal X-ray diffraction (SC-XRD) data collection, and a thorough analysis of the crystal structure. This guide is designed to be a self-validating system, explaining the causality behind experimental choices and providing in-depth protocols for structure solution, refinement, and advanced analytical techniques, including Hirshfeld surface analysis and quantum chemical calculations. The insights derived from this analysis are crucial for understanding the solid-state properties of this molecule, which is of significant interest in drug design and development due to the pharmacological importance of the benzamide scaffold.[1][2][3][4]

Introduction: The Significance of Benzamide Derivatives and Crystal Structure Analysis

Benzamide and its derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of pharmacological activities, including antimicrobial, analgesic, anti-inflammatory, and anticancer properties.[1][2][4][5] The specific functionalization of the benzamide core, as in N-(4-acetylphenyl)-2-fluorobenzamide, can modulate its biological activity and physicochemical properties. The three-dimensional arrangement of atoms and molecules in the crystalline state, known as the crystal structure, governs a compound's stability, solubility, and bioavailability, all of which are critical parameters in drug development.

Single-crystal X-ray diffraction (SC-XRD) is the definitive technique for elucidating the precise atomic arrangement within a crystalline solid.[6] This application note will detail the process of analyzing the crystal structure of N-(4-acetylphenyl)-2-fluorobenzamide, providing a comprehensive protocol from synthesis to in-depth structural analysis.

Synthesis and Crystallization

A reliable synthesis and the growth of high-quality single crystals are the foundational steps for any crystallographic analysis.

Synthesis of N-(4-acetylphenyl)-2-fluorobenzamide

A common method for the synthesis of N-substituted benzamides is the acylation of an amine with a benzoyl chloride.

Protocol:

  • In a round-bottom flask, dissolve 4-aminoacetophenone (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add a base, for example, triethylamine (1.2 eq) or pyridine, to the solution to act as a scavenger for the HCl byproduct.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add 2-fluorobenzoyl chloride (1.1 eq) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain pure N-(4-acetylphenyl)-2-fluorobenzamide.

Single Crystal Growth

The growth of diffraction-quality single crystals is often the most challenging step.[7] Slow evaporation is a widely used and effective technique for small molecules.

Protocol:

  • Dissolve the purified N-(4-acetylphenyl)-2-fluorobenzamide in a suitable solvent or a mixture of solvents (e.g., ethanol, acetone, or ethyl acetate/hexane) to create a saturated or near-saturated solution.

  • Loosely cover the container (e.g., with perforated parafilm) to allow for slow evaporation of the solvent.

  • Store the container in a vibration-free environment at a constant temperature.

  • Monitor the container for the formation of single crystals over several days to weeks.

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

The following sections detail the workflow for the determination of the crystal structure from a suitable single crystal.

Data Collection

Protocol:

  • Select a well-formed, transparent single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) under a microscope.

  • Mount the crystal on a goniometer head using a cryoloop and a small amount of cryoprotectant oil.

  • Center the crystal in the X-ray beam of a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., a CCD or CMOS detector).

  • Cool the crystal to a low temperature (e.g., 100 K or 150 K) using a cryostream to minimize thermal vibrations and radiation damage.

  • Perform a preliminary unit cell determination and screen the crystal for diffraction quality.

  • Collect a full sphere of diffraction data by rotating the crystal in the X-ray beam.[8]

Data Reduction and Structure Solution

The raw diffraction images are processed to obtain a list of reflection intensities, which are then used to solve the crystal structure.

Workflow Diagram:

Data_Processing_Workflow Raw_Data Raw Diffraction Images Integration Integration Raw_Data->Integration Scaling Scaling and Merging Integration->Scaling Structure_Solution Structure Solution (e.g., SHELXT) Scaling->Structure_Solution Refinement Structure Refinement (e.g., SHELXL) Structure_Solution->Refinement Validation Structure Validation (e.g., PLATON) Refinement->Validation Validation->Refinement Iterative Process Final_Structure Final Crystal Structure (CIF) Validation->Final_Structure

Caption: Workflow for X-ray diffraction data processing and structure refinement.

Protocol:

  • Integration: The raw diffraction images are processed to determine the positions and intensities of the diffraction spots.

  • Scaling and Merging: The integrated intensities are scaled to account for experimental variations and merged to create a unique set of reflection data.

  • Structure Solution: The phase problem is solved using direct methods or Patterson methods to obtain an initial model of the crystal structure. Software such as SHELXT is commonly used for this step.[9]

  • Structure Refinement: The initial model is refined against the experimental data using least-squares methods. This iterative process adjusts atomic positions, and thermal parameters to improve the agreement between the calculated and observed structure factors. SHELXL is a widely used program for structure refinement.[10]

  • Hydrogen Atom Placement: Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

  • Structure Validation: The final refined structure is validated using software like PLATON to check for any errors or inconsistencies in the crystallographic data.[11]

Analysis and Interpretation of the Crystal Structure

A thorough analysis of the refined crystal structure provides valuable insights into the molecule's conformation and intermolecular interactions.

Molecular Geometry

The analysis of bond lengths, bond angles, and torsion angles reveals the conformation of the N-(4-acetylphenyl)-2-fluorobenzamide molecule in the solid state.

Expected Observations:

  • The two aromatic rings are not expected to be coplanar due to steric hindrance. The dihedral angle between the planes of the 2-fluorobenzoyl and 4-acetylphenyl rings is a key geometric parameter. For similar benzanilides, this angle can vary significantly.[12][13]

  • The amide linkage is expected to be relatively planar.

  • Intramolecular hydrogen bonding may occur between the amide N-H group and the fluorine atom or the acetyl oxygen, influencing the overall conformation.[14]

Table 1: Hypothetical Crystallographic Data and Refinement Details for N-(4-acetylphenyl)-2-fluorobenzamide

ParameterValue
Chemical formulaC15H12FNO2
Formula weight257.26 g/mol
Crystal systemMonoclinic
Space groupP21/c
a (Å)Hypothetical Value
b (Å)Hypothetical Value
c (Å)Hypothetical Value
β (°)Hypothetical Value
Volume (ų)Hypothetical Value
Z4
Calculated density (g/cm³)Hypothetical Value
R1 [I > 2σ(I)]< 0.05
wR2 (all data)< 0.15
Goodness-of-fit (GOF)~1.0
Supramolecular Assembly and Intermolecular Interactions

The packing of molecules in the crystal lattice is governed by a network of intermolecular interactions.

Expected Interactions:

  • N-H···O Hydrogen Bonds: The amide N-H group is a good hydrogen bond donor, and the carbonyl oxygen of the amide and the acetyl group are good acceptors. These interactions are expected to be a dominant feature in the crystal packing, potentially forming chains or sheets of molecules.[12]

  • C-H···O and C-H···F Interactions: Weaker C-H···O and C-H···F hydrogen bonds are also likely to contribute to the overall crystal packing.

  • π-π Stacking: The aromatic rings may engage in π-π stacking interactions, further stabilizing the crystal structure.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal.[15][16] The Hirshfeld surface is mapped with properties like dnorm, which highlights regions of close intermolecular contacts.

Analysis Workflow:

  • Generate the Hirshfeld surface of the molecule using software like CrystalExplorer.[16]

  • Map the dnorm property onto the surface to identify intermolecular interactions. Red spots on the dnorm surface indicate close contacts, which correspond to hydrogen bonds.

  • Generate 2D fingerprint plots, which provide a quantitative summary of the different types of intermolecular contacts.

Hirshfeld Surface Analysis Diagram:

Hirshfeld_Analysis CIF_File Crystallographic Information File (CIF) CrystalExplorer CrystalExplorer Software CIF_File->CrystalExplorer Hirshfeld_Surface Generate Hirshfeld Surface CrystalExplorer->Hirshfeld_Surface d_norm Map d_norm Hirshfeld_Surface->d_norm Fingerprint_Plot Generate 2D Fingerprint Plot Hirshfeld_Surface->Fingerprint_Plot Analysis Analyze Intermolecular Interactions d_norm->Analysis Fingerprint_Plot->Analysis

Caption: Workflow for Hirshfeld surface analysis.

Quantum Chemical Calculations

Quantum chemical calculations, such as Density Functional Theory (DFT), can be used to complement the experimental X-ray diffraction data.[17][18]

Applications:

  • Geometry Optimization: The geometry of an isolated molecule of N-(4-acetylphenyl)-2-fluorobenzamide can be optimized to its lowest energy conformation. Comparing the optimized geometry with the experimental crystal structure can reveal the effects of crystal packing on the molecular conformation.[17][19]

  • Molecular Electrostatic Potential (MEP): The MEP surface can be calculated to identify the electron-rich and electron-poor regions of the molecule, providing insights into its reactivity and potential for intermolecular interactions.

  • Frontier Molecular Orbitals (HOMO-LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can be calculated to understand the electronic properties and reactivity of the molecule.

Conclusion

The comprehensive crystal structure analysis of N-(4-acetylphenyl)-2-fluorobenzamide, as outlined in this application note, provides a deep understanding of its solid-state properties. The detailed protocols for synthesis, crystallization, SC-XRD analysis, and advanced computational studies offer a robust framework for researchers in drug development and materials science. The insights gained from the molecular conformation, intermolecular interactions, and electronic properties are invaluable for the rational design of new benzamide derivatives with improved pharmacological profiles.

References

  • Gallagher, J. F., Donnelly, K., & Lough, A. J. (2009). 3-Fluoro-N-(3-fluorobenzoyl)-N-(2-pyridyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, E65, o102–o103. [Link]

  • Gowda, B. T., et al. (2008). 4-Chloro-N-phenylbenzamide. Acta Crystallographica Section E, E64, o83. [Link]

  • Firdausiah, S., et al. (2014). Crystal structure of 4-fluoro-N-[2-(4-fluorobenzoyl)hydrazine-1-carbonothioyl]benzamide. Acta Crystallographica Section E: Crystallographic Communications, 70(Pt 8), o859–o860. [Link]

  • PubChem. (n.d.). N-(4-acetylphenyl)-2-fluorobenzamide. National Center for Biotechnology Information. [Link]

  • Gowda, B. T., et al. (2007). N-(4-Methylphenyl)benzamide. Acta Crystallographica Section E, E64, o83. [Link]

  • Zhang, Y., et al. (2024). The crystal structure of N,N′-carbonylbis(2,6-difluorobenzamide), C15H8F4N2O3. Zeitschrift für Kristallographie - New Crystal Structures. [Link]

  • Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A, 64(1), 112-122. [Link]

  • University of Zurich. (n.d.). Preparation of Single Crystals for X-ray Diffraction. Department of Chemistry. [Link]

  • DB Infotech. (2023, February 4). How to Create Hirshfeld Surface Using Crystal Explorer [Video]. YouTube. [Link]

  • Dolomanov, O. V., et al. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(2), 339-341. [Link]

  • Asif, M. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Modern Chemistry & Applications, 4(4). [Link]

  • Grimme, S., et al. (2017). Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry. Chemistry – A European Journal, 23(61), 15266-15292. [Link]

  • HKL Research, Inc. (n.d.). Small Molecule Structure Solution and Refinement. [Link]

  • Al-Hourani, B. J., et al. (2021). Synthesis and pharmacological effects of novel benzenesulfonamides carrying benzamide moiety as carbonic anhydrase and acetylcholinesterase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1336-1346. [Link]

  • Khanye, S. D., et al. (2019). Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. Molecules, 24(18), 3343. [Link]

  • Sumita, M., et al. (2024). Accurate and Fast Geometry Optimization with Time Estimation and Method Switching. Journal of Chemical Information and Modeling. [Link]

  • Spackman, M. A., & Jayatilaka, D. (2009). Hirshfeld surface analysis. CrystEngComm, 11(1), 19-32. [Link]

  • Carleton College. (2018, July 23). Single-crystal X-ray Diffraction. SERC. [Link]

  • OlexSys Ltd. (n.d.). Structure Analysis. [Link]

  • Universidade do Porto. (n.d.). Determination of crystal structure by single crystal X-ray diffraction. [Link]

  • PubChem. (n.d.). 4-Fluorobenzamide. National Center for Biotechnology Information. [Link]

  • DB Infotech. (2023, February 12). How to Create Hirshfeld Surface and 2D Fingerprint Plots using Crystal Explorer [Video]. YouTube. [Link]

  • OlexSys Ltd. (2020, January 7). Olex2 Tutorial for beginners-How to solve and refine your first single crystal structure with Olex2 [Video]. YouTube. [Link]

  • Asif, M. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Modern Chemistry & Applications, 4(4). [Link]

  • Bio-protocol. (n.d.). DFT calculations. [Link]

  • CCP4. (n.d.). Solve a small-molecule structure. [Link]

  • University of York. (n.d.). Single Crystal X-ray Diffraction (scXRD). Chemistry Teaching Labs. [Link]

  • Moreno-Fuquen, R., et al. (2014). 4-Bromo-N-(2-nitrophenyl)benzamide. Acta Crystallographica Section E: Crystallographic Communications, 70(Pt 3), o289–o290. [Link]

  • Bragitoff. (2019, May 13). Quantum ESPRESSO TUTORIAL - DFT calculation on a MOLECULE [Video]. YouTube. [Link]

  • Sheldrick, G. M. (n.d.). The SHELX package. MIT OpenCourseWare. [Link]

  • Asif, M. (2024). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Chemistry & Materials Research, 15(1). [Link]

  • S. K., Midhun. (2015, June 29). Hirshfeld Surface Analysis by using Crystal Explorer [Video]. YouTube. [Link]

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Application

Application Note: Characterization of N-(4-acetylphenyl)-2-fluorobenzamide as a Kinase Inhibitor

< Abstract Protein kinases are critical regulators of a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.[1] The development of small m...

Author: BenchChem Technical Support Team. Date: February 2026

<

Abstract

Protein kinases are critical regulators of a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.[1] The development of small molecule inhibitors that target specific kinases is a major focus of modern drug discovery.[2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the characterization of N-(4-acetylphenyl)-2-fluorobenzamide , a novel potential kinase inhibitor. We present detailed, field-proven protocols for determining the compound's inhibitory activity through in vitro biochemical assays and for assessing its effects on intracellular signaling pathways using cell-based methods. This guide emphasizes scientific integrity, providing the rationale behind experimental design and including self-validating systems to ensure data reliability and reproducibility.

Introduction and Scientific Principle

N-(4-acetylphenyl)-2-fluorobenzamide is a small molecule with a chemical structure amenable to interaction with the ATP-binding pocket of protein kinases.[3] Benzamide derivatives have shown promise as scaffolds for the development of various enzyme inhibitors, including kinase inhibitors.[4] The primary goal of this application note is to provide a robust framework for the initial characterization of this compound's kinase inhibitory potential.

The central hypothesis is that N-(4-acetylphenyl)-2-fluorobenzamide can inhibit the catalytic activity of one or more protein kinases by competing with ATP, thereby blocking downstream signaling events. To test this, we will employ two complementary strategies:

  • Biochemical Kinase Assay: This method directly measures the compound's ability to inhibit the activity of a purified kinase enzyme in vitro. It is essential for determining key potency metrics like the half-maximal inhibitory concentration (IC50).[5][6]

  • Cell-Based Pathway Analysis: This approach evaluates the compound's effect on kinase activity within a living cell. This is crucial for confirming target engagement and understanding the compound's functional consequences in a physiological context.[7]

For the purpose of this illustrative guide, we will use Transforming growth factor-β-activated kinase 1 (TAK1) as a representative target. TAK1 is a key member of the mitogen-activated protein kinase kinase kinase (MAPKKK) family that plays a central role in inflammation, immunity, and cell survival by activating the NF-κB and p38 MAPK signaling pathways.[8][9][10]

Materials and Reagents

2.1 Compound Preparation

  • N-(4-acetylphenyl)-2-fluorobenzamide: (MW: 257.26 g/mol )[3]

  • Dimethyl sulfoxide (DMSO), anhydrous, cell culture grade

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of N-(4-acetylphenyl)-2-fluorobenzamide in 100% DMSO. Store in small aliquots at -20°C to avoid freeze-thaw cycles.

2.2 Reagents for Biochemical Assay (ADP-Glo™ Kinase Assay)

  • Active, purified human TAK1/TAB1 enzyme complex

  • Myelin Basic Protein (MBP) substrate

  • ATP, 10 mM solution

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well or 384-well assay plates

2.3 Reagents and Materials for Cell-Based Assay

  • HEK293 or HeLa cells

  • Cell Culture Medium (e.g., DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin)

  • Tumor Necrosis Factor-alpha (TNF-α), human recombinant

  • Phosphate-Buffered Saline (PBS)

  • RIPA Lysis and Extraction Buffer

  • Protease and Phosphatase Inhibitor Cocktails

  • BCA Protein Assay Kit

  • Primary Antibodies:

    • Phospho-p38 MAPK (Thr180/Tyr182)

    • Total p38 MAPK

    • β-Actin (loading control)

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) Western Blotting Substrate

  • SDS-PAGE gels and blotting equipment

Protocol 1: In Vitro Biochemical Kinase Inhibition Assay

This protocol describes the determination of the IC50 value of N-(4-acetylphenyl)-2-fluorobenzamide against the TAK1 kinase using the ADP-Glo™ luminescent assay format. This assay measures the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.[11]

3.1 Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection A Prepare serial dilutions of Inhibitor in DMSO D Dispense Inhibitor or DMSO (control) into assay plate A->D B Prepare Kinase Reaction Mix (Enzyme, Substrate, Buffer) E Add Kinase Reaction Mix B->E C Prepare ATP Solution G Initiate reaction by adding ATP C->G D->E F Pre-incubate (15 min, RT) to allow inhibitor binding E->F F->G H Incubate (e.g., 60 min, 30°C) G->H I Stop reaction & deplete ATP (Add ADP-Glo™ Reagent) H->I J Incubate (40 min, RT) I->J K Convert ADP to ATP & generate light (Add Kinase Detection Reagent) J->K L Incubate (30 min, RT) K->L M Read Luminescence L->M

Figure 1: Workflow for the in vitro biochemical kinase inhibition assay.

3.2 Step-by-Step Methodology

  • Compound Dilution: Prepare a 10-point, 3-fold serial dilution series of N-(4-acetylphenyl)-2-fluorobenzamide in 100% DMSO. The final concentration in the assay should typically range from 100 µM to 0.005 µM.

  • Assay Plate Preparation: Add 1 µL of the diluted compound or DMSO (for 0% and 100% inhibition controls) to the wells of a white 384-well plate.

  • Kinase Reaction Setup:

    • Scientist's Note: It is critical to first determine the optimal enzyme concentration and the Michaelis-Menten constant (Km) for ATP to ensure the assay is run under initial velocity conditions.[5] For ATP-competitive inhibitors, the IC50 value is dependent on the ATP concentration; therefore, running the assay at the Km of ATP is a standardized approach that allows for more comparable data.[2][5]

    • Prepare a 2X kinase/substrate master mix in kinase assay buffer containing TAK1/TAB1 enzyme and MBP substrate.

    • Add 10 µL of the master mix to each well containing the compound.

    • For the "no enzyme" control (background), add 10 µL of a mix containing only the substrate.

  • Inhibitor Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature. This step allows the inhibitor to bind to the kinase before the reaction is initiated.[11]

  • Reaction Initiation:

    • Prepare a 2.5X ATP solution in kinase assay buffer.

    • Add 10 µL of the ATP solution to all wells to start the reaction. The final reaction volume is 25 µL. The final DMSO concentration should be ≤1%.

  • Kinase Reaction: Incubate the plate for 60 minutes at 30°C.

  • ADP Detection:

    • Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction.

    • Incubate for 30 minutes at room temperature to stabilize the luminescent signal.

  • Data Acquisition: Read the luminescence on a plate reader.

3.3 Data Analysis

  • Calculate Percent Inhibition: % Inhibition = 100 * (1 - (Signal_Inhibitor - Signal_Background) / (Signal_DMSO - Signal_Background))

  • Determine IC50 Value: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data using a non-linear regression model (sigmoidal dose-response with variable slope) to determine the IC50 value.

ParameterDescription
IC50 The concentration of an inhibitor where the response (or binding) is reduced by half.
Hill Slope Describes the steepness of the dose-response curve.
The coefficient of determination, indicating the goodness of fit.

Protocol 2: Cell-Based Western Blot for Pathway Analysis

This protocol assesses the ability of N-(4-acetylphenyl)-2-fluorobenzamide to inhibit TAK1-mediated signaling in cells by measuring the phosphorylation of a downstream target, p38 MAPK.[12] TAK1 is a key upstream activator of the p38 MAPK pathway in response to inflammatory stimuli like TNF-α.[13][14]

4.1 Signaling Pathway Overview

G TNFa TNF-α TNFR TNFR1 TNFa->TNFR Binds TAK1 TAK1 Complex TNFR->TAK1 Activates MKK36 MKK3/6 TAK1->MKK36 Phosphorylates p38 p38 MAPK MKK36->p38 Phosphorylates p_p38 p-p38 MAPK (Active) TF Transcription Factors (e.g., ATF2, MEF2C) p_p38->TF Activates Response Inflammatory Response TF->Response Inhibitor N-(4-acetylphenyl)- 2-fluorobenzamide Inhibitor->TAK1

Figure 2: Simplified TNF-α signaling pathway leading to p38 activation, showing the site of inhibition by N-(4-acetylphenyl)-2-fluorobenzamide.

4.2 Step-by-Step Methodology

  • Cell Culture and Plating: Seed HEK293 cells in 6-well plates at a density that will result in 80-90% confluency on the day of the experiment.

  • Serum Starvation (Optional): Once cells are attached, replace the medium with serum-free medium and incubate for 4-6 hours. This step reduces basal kinase activity.

  • Inhibitor Pre-treatment:

    • Prepare dilutions of N-(4-acetylphenyl)-2-fluorobenzamide in serum-free medium at 2X the final desired concentrations (e.g., 0, 0.1, 1, 10 µM).

    • Aspirate the medium from the cells and add the inhibitor-containing medium.

    • Incubate for 1-2 hours at 37°C.

  • Cell Stimulation:

    • Scientist's Note: The optimal stimulation time and concentration of TNF-α should be determined empirically. A time course experiment (e.g., 0, 5, 15, 30, 60 minutes) is recommended. For this protocol, a 15-minute stimulation is used as an example.

    • Add TNF-α to the wells to a final concentration of 20 ng/mL. Do not add TNF-α to the unstimulated control well.

    • Incubate for 15 minutes at 37°C.

  • Cell Lysis:

    • Immediately place the plate on ice and aspirate the medium.

    • Wash the cells once with ice-cold PBS.

    • Add 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.

    • Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.

    • Clarify the lysate by centrifuging at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize all samples to the same protein concentration with lysis buffer and Laemmli sample buffer.

    • Boil the samples at 95°C for 5 minutes.

    • Load 20-30 µg of protein per lane on an SDS-PAGE gel and perform electrophoresis.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against Phospho-p38 MAPK overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an ECL substrate and an imaging system.

  • Stripping and Re-probing: To ensure equal protein loading, the membrane can be stripped and re-probed for Total p38 MAPK and a loading control like β-Actin.

Data Interpretation and Troubleshooting

  • Biochemical Assay: A successful experiment will yield a sigmoidal dose-response curve with a low IC50 value, indicating potent inhibition of the target kinase. A high R² value (>0.95) suggests the data is reliable.

  • Cell-Based Assay: A dose-dependent decrease in the p-p38 MAPK signal upon pre-treatment with N-(4-acetylphenyl)-2-fluorobenzamide, relative to the TNF-α stimulated control, indicates effective target engagement and inhibition of the TAK1 pathway in cells. The total p38 and β-Actin levels should remain constant across all lanes.

IssuePossible CauseSolution
High IC50 Value Compound is not a potent inhibitor of this specific kinase.Test against a panel of other kinases to determine selectivity.[15]
Assay conditions are not optimal (e.g., ATP concentration too high).Re-run the assay at the Km for ATP.[5]
No inhibition in cell assay Poor cell permeability.Assess compound permeability using a Caco-2 assay.[2]
Compound is rapidly metabolized.Perform metabolic stability assays.
High background in Western Insufficient blocking or washing.Increase blocking time and number of washes.
Antibody concentration is too high.Titrate the primary antibody concentration.

Conclusion

The protocols detailed in this application note provide a robust and reproducible methodology for the initial characterization of N-(4-acetylphenyl)-2-fluorobenzamide as a kinase inhibitor. By combining direct enzymatic inhibition assays with functional cell-based pathway analysis, researchers can confidently determine the compound's potency, cellular efficacy, and mechanism of action. This comprehensive approach is a critical first step in the drug discovery pipeline, enabling informed decisions for further preclinical development.

References

  • Krajewski, M., & Schilling, J. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Pharmaceuticals (Basel). Available at: [Link]

  • Klebl, B., & Müller, G. (2011). Part One Hit Finding and Profiling for Protein Kinases: Assay Development and Screening, Libraries. Wiley-VCH. Available at: [Link]

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work? Available at: [Link]

  • Celtarys Research. (2023). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Available at: [Link]

  • BMG LABTECH. (2020). Kinase assays. Available at: [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Available at: [Link]

  • Mihaly, S. R., & Ninomiya-Tsuji, J. (2014). TAK1 control of cell death. Cellular and Molecular Life Sciences. Available at: [Link]

  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal. Available at: [Link]

  • Creative Diagnostics. P38 Signaling Pathway. Available at: [Link]

  • Biondi, R. M., & Nebreda, A. R. (2016). Measuring and interpreting the selectivity of protein kinase inhibitors. FEBS Journal. Available at: [Link]

  • Cheung, P. C., & Wang, J. (2021). TAK1-TABs Complex: A Central Signalosome in Inflammatory Responses. Frontiers in Immunology. Available at: [Link]

  • Domainex. (2021). Biochemical kinase assay to improve potency and selectivity. Available at: [Link]

  • Wang, Y., et al. (2022). Discovery of Novel 2,4-Dianilinopyrimidine Derivatives Containing 4-(Morpholinomethyl)phenyl and N-Substituted Benzamides as Potential FAK Inhibitors and Anticancer Agents. Molecules. Available at: [Link]

  • Totzke, J., et al. (2019). Multifaceted Roles of TAK1 Signaling in Cancer. Cancers (Basel). Available at: [Link]

  • International Centre for Kinase Profiling. IC50 Determination. Available at: [Link]

  • Canovas, B., & Nebreda, A. R. (2020). An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling. Cellular and Molecular Life Sciences. Available at: [Link]

  • QIAGEN GeneGlobe. p38 MAPK Signaling. Available at: [Link]

  • I-STEM. (2023). TAK1: Significance and symbolism. Available at: [Link]

  • Wikipedia. p38 mitogen-activated protein kinases. Available at: [Link]

  • Tran, P., et al. (2023). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. European Journal of Medicinal Chemistry. Available at: [Link]

  • Liu, R., et al. (2021). TAK1 signaling is a potential therapeutic target for pathological angiogenesis. Apoptosis. Available at: [Link]

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Method

Application Notes and Protocols: Structure-Activity Relationship (SAR) Studies of N-(4-acetylphenyl)-2-fluorobenzamide Analogs as Novel Therapeutic Agents

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: The Therapeutic Potential of Novel Benzamide Scaffolds The benzamide functional group is a c...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Therapeutic Potential of Novel Benzamide Scaffolds

The benzamide functional group is a cornerstone in medicinal chemistry, featured in a multitude of approved drugs with a wide range of biological activities.[1] The N-phenylbenzamide motif, in particular, serves as a versatile scaffold for the development of targeted therapies. This application note delves into the structure-activity relationship (SAR) of a specific class of these compounds: N-(4-acetylphenyl)-2-fluorobenzamide and its analogs. The core structure combines a 2-fluorobenzoyl moiety, an amide linker, and a 4-acetylphenyl group, presenting multiple avenues for chemical modification to optimize therapeutic efficacy. Recent studies have highlighted the potential of fluorinated benzamides as potent inhibitors of various biological targets, including enzymes and receptors implicated in cancer and inflammation.[2][3] Specifically, derivatives of 2-fluorobenzamide have shown promise as dual-target inhibitors, for example, targeting both the Epidermal Growth Factor Receptor (EGFR) and Histone Deacetylase 3 (HDAC3), which are known to act synergistically in the progression of certain cancers.[3]

This guide provides a comprehensive framework for conducting SAR studies on N-(4-acetylphenyl)-2-fluorobenzamide analogs. We will explore the rationale behind the design of a focused compound library, detail the synthetic protocols, and provide step-by-step methodologies for in vitro and in vivo evaluation to identify lead candidates with enhanced potency and selectivity.

Designing the Analog Library: A Systematic Approach to Unraveling SAR

A successful SAR campaign hinges on the systematic modification of the lead compound to probe the chemical space around it. For N-(4-acetylphenyl)-2-fluorobenzamide, we propose a focused library targeting three key regions of the molecule:

  • Region A: The 2-Fluorobenzoyl Moiety: Modifications in this region can influence the compound's interaction with the target protein, particularly its binding affinity and selectivity.

  • Region B: The N-(4-acetylphenyl) Moiety: Alterations to this phenyl ring and the acetyl group can impact pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME), as well as target engagement.

  • Region C: The Amide Linker: While less commonly modified, subtle changes to the amide bond could affect conformational rigidity and metabolic stability.

The following diagram illustrates the proposed regions for modification:

SAR_Strategy cluster_Molecule N-(4-acetylphenyl)-2-fluorobenzamide Scaffold cluster_Regions Key Regions for SAR Studies mol Core Molecule Structure A Region A: 2-Fluorobenzoyl Moiety A->mol Modifications: - Halogen substitutions (Cl, Br) - Methoxy, Trifluoromethyl groups - Positional isomers (3-fluoro, 4-fluoro) B Region B: N-(4-acetylphenyl) Moiety B->mol Modifications: - Acetyl group variations (e.g., propionyl, benzoyl) - Acetyl group replacement (e.g., cyano, nitro) - Phenyl ring substitutions C Region C: Amide Linker C->mol Modifications: - Thioamide replacement - N-methylation

Caption: Key regions for systematic modification in SAR studies.

Synthetic Protocols: A Generalized Approach to Analog Synthesis

The synthesis of N-(4-acetylphenyl)-2-fluorobenzamide analogs can be achieved through a straightforward and robust amide coupling reaction. The following protocol provides a general procedure that can be adapted for the synthesis of the proposed analog library.

Protocol 1: General Synthesis of N-(4-acetylphenyl)-2-fluorobenzamide Analogs

Materials:

  • Substituted 2-fluorobenzoic acid or 2-fluorobenzoyl chloride

  • Substituted 4-aminoacetophenone

  • Thionyl chloride (if starting from carboxylic acid)

  • Pyridine or other suitable base

  • Anhydrous dichloromethane (DCM) or other appropriate solvent

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Activation of the Carboxylic Acid (if applicable):

    • To a solution of the substituted 2-fluorobenzoic acid (1.0 eq) in anhydrous DCM, add thionyl chloride (1.2 eq) dropwise at 0 °C.

    • Stir the reaction mixture at room temperature for 2-4 hours, or until the reaction is complete (monitored by TLC).

    • Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude acid chloride.

  • Amide Coupling:

    • Dissolve the substituted 4-aminoacetophenone (1.0 eq) and pyridine (1.5 eq) in anhydrous DCM.

    • Add a solution of the crude acid chloride (1.1 eq) in anhydrous DCM dropwise to the amine solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up and Purification:

    • Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired N-(4-acetylphenyl)-2-fluorobenzamide analog.

  • Characterization:

    • Confirm the structure and purity of the synthesized compounds using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.[2][4]

In Vitro Evaluation: Assessing Biological Activity and Cytotoxicity

The initial screening of the synthesized analogs is typically performed using in vitro assays to determine their biological activity and cytotoxicity against relevant cell lines.

Protocol 2: In Vitro Cytotoxicity Assessment using the Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay used to determine cell density, based on the measurement of cellular protein content.[5]

Materials:

  • Human cancer cell lines (e.g., MDA-MB-231 for breast cancer, A549 for lung cancer)[3]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • Synthesized N-(4-acetylphenyl)-2-fluorobenzamide analogs

  • Positive control (e.g., a known anticancer drug like doxorubicin)

  • Trichloroacetic acid (TCA)

  • Sulforhodamine B (SRB) solution

  • Tris-base solution

  • 96-well microtiter plates

Procedure:

  • Cell Seeding:

    • Seed cells in 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds and the positive control in the cell culture medium.

    • Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO).

    • Incubate the plates for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO₂.

  • Cell Fixation and Staining:

    • After incubation, gently add cold TCA to each well to fix the cells and incubate for 1 hour at 4 °C.

    • Wash the plates five times with water and allow them to air dry.

    • Add SRB solution to each well and incubate for 30 minutes at room temperature.

    • Wash the plates with 1% acetic acid to remove unbound dye and allow them to air dry.

  • Measurement and Data Analysis:

    • Add Tris-base solution to each well to solubilize the protein-bound dye.

    • Measure the absorbance at 510 nm using a microplate reader.

    • Calculate the percentage of cell growth inhibition and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) for each compound.

Structure-Activity Relationship (SAR) Analysis

The data obtained from the in vitro assays will be crucial for establishing the SAR. The following table provides a template for organizing the data to facilitate analysis.

Compound Region A Modification Region B Modification Region C Modification IC₅₀ (µM) on MDA-MB-231 IC₅₀ (µM) on A549
Lead 2-Fluoro4-AcetylAmide[Experimental Value][Experimental Value]
Analog 1 3-Fluoro4-AcetylAmide[Experimental Value][Experimental Value]
Analog 2 4-Fluoro4-AcetylAmide[Experimental Value][Experimental Value]
Analog 3 2-Chloro4-AcetylAmide[Experimental Value][Experimental Value]
Analog 4 2-Fluoro4-PropionylAmide[Experimental Value][Experimental Value]
Analog 5 2-Fluoro4-CyanoAmide[Experimental Value][Experimental Value]
Analog 6 2-Fluoro4-AcetylThioamide[Experimental Value][Experimental Value]

Interpreting the SAR Data:

By comparing the IC₅₀ values of the analogs to the lead compound, researchers can deduce the following:

  • Impact of Halogen Position: Comparing analogs 1 and 2 with the lead will reveal the importance of the fluorine position on the benzoyl ring.

  • Effect of Halogen Type: Comparing analog 3 with the lead will show whether chlorine is a favorable substitution over fluorine.

  • Role of the Acetyl Group: Analogs 4 and 5 will provide insights into the necessity of the acetyl group and whether other electron-withdrawing or larger hydrophobic groups are tolerated.

  • Significance of the Amide Linker: Analog 6 will demonstrate the effect of replacing the amide oxygen with sulfur.

In Vivo Evaluation: Assessing Efficacy in Preclinical Models

Promising candidates identified from in vitro studies should be advanced to in vivo models to evaluate their efficacy and pharmacokinetic properties.[6][7]

Protocol 3: In Vivo Antitumor Efficacy in a Xenograft Mouse Model

Animal Model:

  • Immunocompromised mice (e.g., nude or SCID mice)

Procedure:

  • Tumor Cell Implantation:

    • Subcutaneously inject a suspension of human cancer cells (e.g., MDA-MB-231) into the flank of each mouse.

    • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment Administration:

    • Randomly assign the tumor-bearing mice to different treatment groups: vehicle control, positive control (a standard-of-care drug), and experimental groups receiving different doses of the lead candidate.

    • Administer the treatments via an appropriate route (e.g., oral gavage, intraperitoneal injection) on a predetermined schedule.

  • Monitoring and Data Collection:

    • Measure tumor volume and body weight regularly (e.g., twice a week).

    • Observe the animals for any signs of toxicity.

  • Endpoint and Analysis:

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).

    • Calculate the tumor growth inhibition (TGI) for each treatment group and assess the statistical significance of the results.

Visualizing the Drug Development Workflow

The following diagram outlines the general workflow for the SAR-driven discovery of novel N-(4-acetylphenyl)-2-fluorobenzamide analogs.

Drug_Discovery_Workflow cluster_Discovery Discovery Phase cluster_Preclinical Preclinical Development cluster_Clinical Clinical Development Lead_ID Lead Identification (N-(4-acetylphenyl)-2-fluorobenzamide) Library_Design Analog Library Design Lead_ID->Library_Design Synthesis Chemical Synthesis & Purification Library_Design->Synthesis In_Vitro In Vitro Screening (Cytotoxicity, Target Engagement) Synthesis->In_Vitro SAR_Analysis SAR Analysis & Optimization In_Vitro->SAR_Analysis SAR_Analysis->Library_Design Iterative Optimization In_Vivo In Vivo Efficacy & PK Studies SAR_Analysis->In_Vivo Promising Candidates Lead_Opt Lead Optimization In_Vivo->Lead_Opt IND IND-Enabling Studies Lead_Opt->IND Clinical_Trials Clinical Trials IND->Clinical_Trials

Caption: A streamlined workflow for SAR-driven drug discovery.

Conclusion and Future Directions

The systematic SAR exploration of N-(4-acetylphenyl)-2-fluorobenzamide analogs holds significant promise for the discovery of novel therapeutic agents. By following the protocols and strategies outlined in this application note, researchers can efficiently navigate the early stages of the drug discovery process. The insights gained from these studies will not only identify potent and selective lead compounds but also contribute to a deeper understanding of the molecular interactions that govern their biological activity. Future work should focus on elucidating the precise mechanism of action of the most promising candidates and conducting comprehensive preclinical studies to evaluate their safety and efficacy for potential clinical development.

References

  • Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. (n.d.). MDPI. Retrieved January 24, 2026, from [Link]

  • 4-(2-(1H-Benzo[d]imidazol-2-ylthio)acetamido)-N-(substituted phenyl)benzamides: design, synthesis and biological evaluation. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

  • N-(2,4-Difluorophenyl)-2-fluorobenzamide. (2021). MDPI. Retrieved January 24, 2026, from [Link]

  • Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer. (2014). PubMed. Retrieved January 24, 2026, from [Link]

  • Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. (2021). MDPI. Retrieved January 24, 2026, from [Link]

  • Structure–activity relationships of N‐[4‐(6‐hydroxy‐2‐naphthyl)phenyl]‐amide derivatives. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

  • Synthesis and biological evaluation of novel benzamide derivatives as potent smoothened antagonists. (2014). PubMed. Retrieved January 24, 2026, from [Link]

  • The Novel benzamide Derivative, VKNG-2, Restores the Efficacy of Chemotherapeutic Drugs in Colon Cancer Cell Lines by Inhibiting the ABCG2 Transporter. (2021). PMC - NIH. Retrieved January 24, 2026, from [Link]

  • Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites. (2023). ACS Publications. Retrieved January 24, 2026, from [Link]

  • Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. (2023). ACS Publications. Retrieved January 24, 2026, from [Link]

  • Design, synthesis, crystal structure, in vitro cytotoxicity evaluation, density functional theory calculations and docking studies of 2-(benzamido) benzohydrazide derivatives as potent AChE and BChE inhibitors. (2021). PMC - NIH. Retrieved January 24, 2026, from [Link]

  • Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites. (2013). PubMed Central. Retrieved January 24, 2026, from [Link]

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  • Design, synthesis, molecular modeling and biological evaluation of novel Benzoxazole-Benzamide conjugates via a 2-Thioacetamido linker as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. (2022). Taylor & Francis Online. Retrieved January 24, 2026, from [Link]

  • Discovery and SAR of pyrrolo[2,1-f][4][5][8]triazin-4-amines as potent and selective PI3Kδ inhibitors. (2016). PubMed. Retrieved January 24, 2026, from [Link]

  • Discovery of 3-(2-aminobenzo[d]thiazol-5-yl) benzamide derivatives as potent anticancer agents via ROR1 inhibition. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

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Application

Application Notes &amp; Protocols: Characterization of N-(4-acetylphenyl)-2-fluorobenzamide for Cancer Cell Line Studies

Abstract This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the in vitro characterization of N-(4-acetylphenyl)-2-fluorobenzamide, a novel benzamide...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the in vitro characterization of N-(4-acetylphenyl)-2-fluorobenzamide, a novel benzamide derivative with putative anti-neoplastic properties. Benzamide-containing compounds have demonstrated significant potential in oncology, acting on diverse molecular targets.[1] This guide outlines a logical, multi-phased experimental workflow, from initial cytotoxicity screening to detailed mechanistic elucidation, designed to rigorously evaluate the compound's efficacy and mode of action in cancer cell lines. We provide field-proven, step-by-step protocols for key assays, including cytotoxicity determination, apoptosis analysis, cell cycle profiling, and target validation via Western blotting. The causality behind experimental choices is explained to empower researchers to not only execute the protocols but also to interpret the resulting data with confidence.

Introduction: The Rationale for Investigating N-(4-acetylphenyl)-2-fluorobenzamide

The benzamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs. In oncology, derivatives have been developed to target a range of critical cellular processes. For instance, certain N-substituted benzamides are known to induce apoptosis and G2/M cell cycle arrest.[1] Furthermore, related structures such as N-benzyl-2-fluorobenzamides have been investigated as dual inhibitors of the Epidermal Growth Factor Receptor (EGFR) and Histone Deacetylases (HDACs), two pivotal targets in cancer therapy.[2]

N-(4-acetylphenyl)-2-fluorobenzamide combines the benzamide core with a 2-fluoro substitution, which can enhance binding affinity and metabolic stability, and a 4-acetylphenyl group, a moiety present in other compounds with demonstrated anti-proliferative activities.[3][4] This unique combination merits a thorough investigation into its potential as a novel anti-cancer agent. This guide provides the experimental framework for such an investigation.

Compound Profile: N-(4-acetylphenyl)-2-fluorobenzamide
  • IUPAC Name: N-(4-acetylphenyl)-2-fluorobenzamide

  • Molecular Formula: C₁₅H₁₂FNO₂

  • Molecular Weight: 257.26 g/mol

  • Structure: (A chemical structure diagram would be inserted here in a formal document.)

Preparation of Stock Solutions

Accurate and consistent compound preparation is the foundation of reliable data.

  • Principle: A high-concentration stock solution in an appropriate solvent (typically DMSO) is prepared first and then diluted to working concentrations in cell culture media. This minimizes the final solvent concentration in the assay, preventing solvent-induced cytotoxicity.

  • Protocol:

    • Weigh out a precise amount of N-(4-acetylphenyl)-2-fluorobenzamide powder (e.g., 5 mg).

    • Dissolve in an appropriate volume of high-purity, sterile DMSO to create a high-concentration stock (e.g., 10 mM or 20 mM).

      • Calculation Example (for 10 mM stock): (5 mg) / (257.26 g/mol ) = 19.43 µmol. Volume = 19.43 µmol / 10 mM = 1.943 mL DMSO.

    • Vortex thoroughly until the compound is completely dissolved. A brief sonication may be required.

    • Aliquot the stock solution into small-volume, sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store aliquots at -20°C or -80°C, protected from light.

Hypothesized Mechanism of Action

Based on structural analogs, we hypothesize that N-(4-acetylphenyl)-2-fluorobenzamide may function as a dual inhibitor of key oncogenic pathways, such as the EGFR signaling cascade and epigenetic regulators like HDACs.[2] Inhibition of EGFR would block downstream pro-survival signals (e.g., PI3K/Akt, MAPK/ERK), while HDAC inhibition would lead to histone hyperacetylation, altering gene expression to favor tumor suppressor genes and induce apoptosis.

Hypothesized_Mechanism cluster_drug Compound Action Compound N-(4-acetylphenyl)- 2-fluorobenzamide EGFR EGFR Compound->EGFR Inhibits HDAC HDAC Compound->HDAC Inhibits Arrest Cell Cycle Arrest Compound->Arrest Prolif Cell Proliferation (e.g., MAPK/ERK) EGFR->Prolif Promotes Histone Histone Acetylation HDAC->Histone Prevents Apoptosis Apoptosis Induction Histone->Apoptosis Histone->Arrest

Caption: Hypothesized dual-inhibitory action of the compound.

Integrated Experimental Workflow

A systematic approach is critical to efficiently characterize a novel compound. The following workflow progresses from broad phenotypic effects to specific molecular mechanisms.

Experimental_Workflow Start Start: Compound Synthesis & Stock Preparation Phase1 Phase 1: Cytotoxicity Screening (MTT / CellTiter-Glo Assay) Start->Phase1 Decision1 Is IC50 in desirable range? Phase1->Decision1 Phase2 Phase 2: Phenotypic & Mechanistic Assays Decision1->Phase2 Yes Stop Stop or Redesign Compound Decision1->Stop No Apoptosis Apoptosis Assay (Annexin V / PI) Phase2->Apoptosis CellCycle Cell Cycle Analysis (Propidium Iodide) Phase2->CellCycle Phase3 Phase 3: Target Validation (Western Blot) Apoptosis->Phase3 CellCycle->Phase3 Report Report & Plan In Vivo Studies Phase3->Report

Caption: A logical workflow for in vitro compound characterization.

Phase 1 Protocol: Cell Viability & Cytotoxicity Assay

Objective: To determine the concentration of N-(4-acetylphenyl)-2-fluorobenzamide that inhibits cell viability by 50% (IC50), providing a quantitative measure of its potency.

Principle (MTT Assay): The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[5] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of living cells.[5]

Protocol:

  • Cell Seeding:

    • Harvest logarithmically growing cancer cells (e.g., A549 lung cancer, MCF-7 breast cancer) using trypsin.

    • Perform a cell count using a hemocytometer or automated cell counter.

    • Dilute the cell suspension to a pre-determined optimal density (e.g., 5,000 - 10,000 cells/well) in complete culture medium.

    • Dispense 100 µL of the cell suspension into each well of a 96-well flat-bottom plate.

    • Include wells for "media only" (background control) and "cells + vehicle" (negative control).

    • Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.

  • Compound Treatment:

    • Prepare a 2X serial dilution series of N-(4-acetylphenyl)-2-fluorobenzamide in complete culture medium from your DMSO stock. For example: 200 µM, 100 µM, 50 µM, down to ~0.1 µM.

    • Prepare a 2X vehicle control solution (e.g., 0.2% DMSO in media, if the highest compound concentration is 100 µM from a stock that results in 0.1% DMSO).

    • Carefully add 100 µL of the 2X compound dilutions or 2X vehicle control to the appropriate wells. This brings the final volume to 200 µL and the compound concentrations to 1X.

    • Incubate for the desired exposure time (e.g., 48 or 72 hours).[6]

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 20 µL of the MTT solution to each well.

    • Incubate for 3-4 hours at 37°C, allowing the formazan crystals to form.

  • Solubilization and Measurement:

    • Carefully aspirate the medium from all wells without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the crystals.[5]

    • Shake the plate on an orbital shaker for 5-10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm (or a similar wavelength, depending on the specific protocol) using a microplate reader.[5]

Data Analysis:

  • Subtract the average absorbance of the "media only" wells from all other readings.

  • Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle-treated control wells (% Viability).

    • % Viability = (Abs_treated / Abs_vehicle) * 100

  • Plot % Viability against the log of the compound concentration.

  • Use non-linear regression (log[inhibitor] vs. normalized response - variable slope) in a suitable software (e.g., GraphPad Prism) to calculate the IC50 value.

Cell Line N-(4-acetylphenyl)-2-fluorobenzamide IC50 (µM) Doxorubicin IC50 (µM) (Control)
A549 (Lung)Experimental ValueExperimental Value
MCF-7 (Breast)Experimental ValueExperimental Value
HCT116 (Colon)Experimental ValueExperimental Value

Phase 2 Protocols: Mechanistic Assays

Once cytotoxicity is confirmed, these assays help determine how the compound affects the cells.

Apoptosis Assay by Annexin V and Propidium Iodide (PI) Staining

Objective: To distinguish between live, early apoptotic, late apoptotic, and necrotic cells after treatment.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[7][8] Annexin V, a protein with a high affinity for PS, is labeled with a fluorophore (e.g., FITC) and can detect these apoptotic cells.[7] Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells where membrane integrity is lost.[7][8]

Apoptosis_Quadrants x_axis x_axis_end x_axis->x_axis_end Annexin V-FITC → y_axis y_axis_end y_axis->y_axis_end Propidium Iodide → Q1 Q1: Necrotic (Annexin V+ / PI +) Q2 Q2: Late Apoptotic (Annexin V+ / PI +) Q3 Q3: Live (Annexin V- / PI -) Q4 Q4: Early Apoptotic (Annexin V+ / PI -) line_h line_h_end line_h->line_h_end line_v line_v_end line_v->line_v_end

Caption: Interpretation of Annexin V/PI flow cytometry data.

Protocol:

  • Cell Treatment: Seed 1-2 x 10⁶ cells in 6-well plates and treat with the vehicle, the IC50, and 2x IC50 concentrations of the compound for 24-48 hours. Include a positive control (e.g., Staurosporine).

  • Cell Harvesting: Collect both floating and adherent cells. Gently scrape the adherent cells after trypsinization and combine them with the supernatant from the same well.[9]

  • Washing: Wash the collected cells twice with 1X cold PBS by centrifuging at 300 x g for 5 minutes.[10]

  • Staining:

    • Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.[10]

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (e.g., 50 µg/mL).

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.[9]

  • Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.[10]

    • Analyze immediately by flow cytometry. Excite FITC at 488 nm and measure emission at ~530 nm; excite PI and measure emission at ~617 nm.

Cell Cycle Analysis by Propidium Iodide Staining

Objective: To determine if the compound induces cell cycle arrest at a specific phase (G0/G1, S, or G2/M).

Principle: Propidium Iodide stoichiometrically binds to double-stranded DNA. The amount of fluorescence emitted is directly proportional to the amount of DNA in the cell. This allows for the differentiation of cells in G0/G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases. RNase treatment is crucial to prevent PI from binding to double-stranded RNA.[11]

Protocol:

  • Cell Treatment: Seed and treat cells as described in the apoptosis protocol (Section 5.1).

  • Harvesting and Fixation:

    • Harvest ~1-5 x 10⁶ cells and wash once with PBS.

    • Resuspend the cell pellet and, while gently vortexing, add 5 mL of ice-cold 70% ethanol dropwise to fix the cells.[11][12]

    • Incubate for at least 1 hour at 4°C (or store at -20°C for weeks).[11]

  • Staining:

    • Centrifuge the fixed cells at a higher speed (~800 x g) to pellet.

    • Wash twice with PBS to remove the ethanol.

    • Resuspend the cell pellet in 1 mL of PI staining solution (e.g., 50 µg/mL PI, 0.1% Triton X-100, and 100 µg/mL RNase A in PBS).[13]

    • Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze by flow cytometry, collecting the PI signal on a linear scale. Use software to model the cell cycle phases from the resulting DNA content histogram.

Phase 3 Protocol: Target Validation by Western Blot

Objective: To measure changes in the expression or post-translational modification of specific proteins involved in the hypothesized mechanism of action.

Principle: Western blotting uses SDS-PAGE to separate proteins by size, followed by transfer to a membrane and detection using specific antibodies.[14] This allows for the semi-quantitative analysis of target proteins.[15]

Key Protein Targets to Probe:

  • EGFR Pathway: Phospho-EGFR (p-EGFR), Total EGFR, Phospho-ERK (p-ERK), Total ERK.

  • HDAC Activity: Acetylated Histone H3 (Ac-H3).

  • Apoptosis: Cleaved Caspase-3, Cleaved PARP.

  • Loading Control: β-Actin, GAPDH, or Tubulin.

Protocol:

  • Lysate Preparation:

    • Treat cells in 6-well or 10 cm plates with the compound at IC50 and 2x IC50 concentrations for a relevant time period (e.g., 6, 12, 24 hours).

    • Wash cells with ice-cold PBS and add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails.[16]

    • Scrape the cells, collect the lysate, and incubate on ice for 30 minutes.[16]

    • Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.[16]

    • Collect the supernatant (protein lysate).

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Sample Preparation and Electrophoresis:

    • Normalize all samples to the same protein concentration (e.g., 20-40 µg per lane).

    • Add Laemmli sample buffer and boil at 95-100°C for 5 minutes to denature the proteins.

    • Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody (e.g., rabbit anti-p-EGFR) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 5-10 minutes each with TBST.[17]

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit HRP) for 1 hour at room temperature.

    • Wash again three times with TBST.

  • Detection:

    • Add an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Image the resulting signal using a chemiluminescence detection system or X-ray film.

    • Strip the membrane (if necessary) and re-probe for other proteins, particularly the loading control.

Summary and Future Directions

This guide provides a robust framework for the initial in vitro characterization of N-(4-acetylphenyl)-2-fluorobenzamide. Successful execution of these protocols will establish its cytotoxic potency, define its primary mode of cell killing (apoptosis vs. necrosis), identify any effects on cell cycle progression, and provide evidence for its molecular mechanism of action. Positive and compelling results from this workflow would justify advancing the compound to more complex studies, including evaluation in 3D spheroid cultures, combination studies with existing chemotherapeutics, and eventual preclinical in vivo efficacy and toxicity models.

References

  • National Center for Biotechnology Information. (2025). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. PubMed Central. [Link]

  • MDPI. (n.d.). Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells. MDPI. [Link]

  • National Center for Biotechnology Information. (2021). The Anticancer Action of a Novel 1,2,4-Triazine Sulfonamide Derivative in Colon Cancer Cells. PubMed Central. [Link]

  • MDPI. (n.d.). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. MDPI. [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and effect of 4-acetylphenylamine-based imidazole derivatives on migration and growth of 3D cultures of breast, prostate and brain cancer cells. PubMed Central. [Link]

  • ResearchGate. (2018). Highly Efficient and Simple Route to Synthesize N-(4-Acetylphenyl)-4-chlorobenzenesulfonamide and Its Crystal Structure. ResearchGate. [Link]

  • ResearchGate. (n.d.). Discovery and structural-activity relationship of N-benzyl-2-fluorobenzamides as EGFR/HDAC3 dual-target inhibitors for the treatment of triple-negative breast cancer. ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PubMed Central. [Link]

  • MDPI. (n.d.). The Novel Benzamide Derivative, VKNG-2, Restores the Efficacy of Chemotherapeutic Drugs in Colon Cancer Cell Lines by Inhibiting the ABCG2 Transporter. MDPI. [Link]

  • University of Massachusetts Chan Medical School. (n.d.). DNA Cell Cycle Analysis with PI. UMass Chan Medical School. [Link]

  • Bio-protocol. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol. [Link]

  • National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. PubMed Central. [Link]

  • National Cancer Institute. (n.d.). Evaluation using Western Blot. National Cancer Institute. [Link]

  • ResearchGate. (n.d.). Cytotoxicity Assay Protocol v1. ResearchGate. [Link]

  • PubMed. (n.d.). Mechanism of action for N-substituted benzamide-induced apoptosis. PubMed. [Link]

  • Babraham Institute. (n.d.). Propidium Iodide Cell Cycle Staining Protocol. Babraham Institute. [Link]

  • MDPI. (n.d.). Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. MDPI. [Link]

  • Bio-Techne. (2023). Blotting Basics - Western Blot Applications in Preclinical Oncology Research. Bio-Techne. [Link]

  • National Center for Biotechnology Information. (n.d.). Agents for Chemoprevention and Their Mechanism of Action. Holland-Frei Cancer Medicine. [Link]

  • ResearchGate. (2018). Synthesis, spectral characterization and biological activity of N-4-(N-2-(trifluoromethylphenyl))sulfamoyl amide derivatives. ResearchGate. [Link]

  • University of South Florida Health. (n.d.). Apoptosis Protocols. USF Health. [Link]

  • Dojindo Molecular Technologies. (n.d.). Measuring Cell Viability / Cytotoxicity. Dojindo. [Link]

  • The Francis Crick Institute. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. The Francis Crick Institute. [Link]

  • University of Rochester Medical Center. (n.d.). Measuring Apoptosis using Annexin V and Flow Cytometry. University of Rochester Medical Center. [Link]

  • Creative Diagnostics. (n.d.). Western Blot-Preparation Protocol. Creative Diagnostics. [Link]

  • PrepChem. (n.d.). Preparation of 4-acetamidobenzenesulfonamide. PrepChem.com. [Link]

  • Texas Children's Hospital. (n.d.). MTT Cell Assay Protocol. Texas Children's Hospital. [Link]

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. [Link]

  • Journal of Applied Pharmaceutical Science. (2015). In vitro cytotoxicity MTT assay in Vero, HepG2 and MCF -7 cell lines study of Marine Yeast. Journal of Applied Pharmaceutical Science. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing N-(4-acetylphenyl)-2-fluorobenzamide Synthesis Yield

Welcome to the technical support center for the synthesis of N-(4-acetylphenyl)-2-fluorobenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshootin...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N-(4-acetylphenyl)-2-fluorobenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols to enhance the yield and purity of this important amide.

Introduction

The synthesis of N-(4-acetylphenyl)-2-fluorobenzamide is a crucial step in various research and development pipelines. The primary route to this molecule is the nucleophilic acyl substitution of 2-fluorobenzoyl chloride with 4-aminoacetophenone. While seemingly straightforward, this reaction is susceptible to several challenges that can significantly impact the final yield and purity. This guide provides a comprehensive resource to navigate these challenges and achieve optimal results.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for synthesizing N-(4-acetylphenyl)-2-fluorobenzamide?

A1: The most prevalent and reliable method is the Schotten-Baumann reaction. This involves the acylation of the primary amine (4-aminoacetophenone) with an acyl chloride (2-fluorobenzoyl chloride) in the presence of a base.[1] The base plays a critical role in neutralizing the hydrochloric acid byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[2]

Q2: Which base should I use for the Schotten-Baumann synthesis of N-(4-acetylphenyl)-2-fluorobenzamide, and what are the advantages and disadvantages of each?

A2: The choice of base is a critical parameter. The two most common choices are an organic base like pyridine or an inorganic base like sodium hydroxide (NaOH).

  • Pyridine: Often used in a homogenous reaction system with an organic solvent like dichloromethane (DCM). It acts as both a base and a nucleophilic catalyst. While effective, it can be challenging to remove during workup.

  • Sodium Hydroxide (NaOH): Typically used in a biphasic system (e.g., an organic solvent and water). This method simplifies purification as the base and its salts are easily removed in the aqueous phase. However, it introduces the risk of hydrolyzing the reactive 2-fluorobenzoyl chloride.[3]

Q3: My yield of N-(4-acetylphenyl)-2-fluorobenzamide is consistently low. What are the most likely causes?

A3: Low yields can stem from several factors:

  • Hydrolysis of 2-fluorobenzoyl chloride: Acyl chlorides are highly reactive and susceptible to hydrolysis by water. This is a significant concern when using aqueous bases like NaOH.[3]

  • Protonation of 4-aminoacetophenone: Insufficient base or inefficient mixing can lead to the protonation of the amine by the HCl byproduct, effectively quenching the reaction.[2]

  • Di-acylation: While less common with secondary amides, it's a possibility if reaction conditions are not well-controlled.

  • Sub-optimal reaction temperature: The reaction is typically exothermic. Running the reaction at too high a temperature can promote side reactions, while a temperature that is too low may lead to an incomplete reaction.

  • Impure starting materials: The purity of both 2-fluorobenzoyl chloride and 4-aminoacetophenone is crucial for a high-yielding reaction.

Q4: How can I effectively monitor the progress of my reaction?

A4: Thin-layer chromatography (TLC) is a simple and effective method. Spot the reaction mixture alongside the starting materials (4-aminoacetophenone and 2-fluorobenzoyl chloride) on a TLC plate. The disappearance of the starting materials and the appearance of a new, typically less polar, spot corresponding to the product will indicate the reaction's progress.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps & Rationale
Low or No Product Formation 1. Hydrolysis of 2-fluorobenzoyl chloride: This is especially likely when using aqueous NaOH. The acyl chloride reacts with water to form the unreactive 2-fluorobenzoic acid.Solution: a) Anhydrous Conditions: If using an organic base like pyridine, ensure all glassware is oven-dried and solvents are anhydrous. b) Biphasic System Control: When using NaOH, add the 2-fluorobenzoyl chloride slowly to the cooled, vigorously stirred mixture of 4-aminoacetophenone and aqueous base. This minimizes the time the acyl chloride is in contact with water before reacting with the amine. c) Temperature Control: Keep the reaction temperature low (0-5 °C) during the addition of the acyl chloride to slow the rate of hydrolysis.[3]
2. Inactive 4-aminoacetophenone: The amine can be protonated by the HCl byproduct if the base is not effective.Solution: a) Sufficient Base: Use at least a stoichiometric equivalent of the base. For pyridine, an excess is often used as it also acts as the solvent. b) Efficient Mixing: Ensure vigorous stirring, especially in a biphasic system, to facilitate contact between the reactants and the base.
Presence of Multiple Spots on TLC (in addition to starting material and product) 1. Di-acylation Product: While sterically less favorable, a second acylation on the newly formed amide nitrogen is possible under harsh conditions.Solution: a) Controlled Addition: Add the 2-fluorobenzoyl chloride dropwise to the solution of 4-aminoacetophenone. This maintains a low concentration of the acylating agent, favoring mono-acylation. b) Stoichiometry: Use a 1:1 or slight excess of the amine to the acyl chloride.
2. Unreacted 2-fluorobenzoic acid: This will appear as a polar spot on the TLC plate and is a result of acyl chloride hydrolysis.Solution: a) Aqueous Workup: During workup, washing the organic layer with a mild aqueous base (e.g., saturated sodium bicarbonate solution) will extract the acidic 2-fluorobenzoic acid into the aqueous layer.
Product is an Oil or Difficult to Crystallize 1. Presence of Impurities: Even small amounts of impurities can inhibit crystallization.Solution: a) Thorough Workup: Ensure the crude product is thoroughly washed to remove any residual starting materials, base, and byproducts. b) Trituration: Try stirring the oil with a non-polar solvent like hexanes to induce precipitation. c) Solvent System for Recrystallization: Experiment with different solvent systems. A common and effective choice for amides is a mixture of ethanol and water.[4][5]
Product Purity is Low After Recrystallization 1. Inappropriate Recrystallization Solvent: The chosen solvent may not have a steep enough solubility curve (i.e., the product is too soluble at low temperatures, or not soluble enough at high temperatures).Solution: a) Solvent Screening: Perform small-scale solubility tests with different solvents and solvent mixtures (e.g., ethanol/water, ethyl acetate/hexanes) to find the optimal system where the product is highly soluble when hot and sparingly soluble when cold. b) Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of larger, purer crystals.

Experimental Protocols

Protocol 1: Schotten-Baumann Synthesis using Pyridine

This protocol utilizes pyridine as both the base and a co-solvent, offering a homogenous reaction environment.

Materials:

  • 4-Aminoacetophenone

  • 2-Fluorobenzoyl chloride

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethanol

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-aminoacetophenone (1.0 eq) in a mixture of anhydrous DCM and pyridine.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add 2-fluorobenzoyl chloride (1.05 eq) dropwise to the cooled solution over 15-20 minutes, ensuring the temperature remains below 5 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with DCM.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (to remove pyridine), water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude solid by recrystallization from an ethanol/water mixture.

Protocol 2: Schotten-Baumann Synthesis using Sodium Hydroxide (Biphasic)

This protocol employs a biphasic system with aqueous NaOH, which can simplify the workup.

Materials:

  • 4-Aminoacetophenone

  • 2-Fluorobenzoyl chloride

  • Sodium hydroxide (NaOH)

  • Dichloromethane (DCM) or another suitable organic solvent (e.g., diethyl ether)

  • Ethanol

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-aminoacetophenone (1.0 eq) in DCM.

  • Add an aqueous solution of NaOH (e.g., 10% w/v, 1.1 eq) to the flask.

  • Cool the vigorously stirred biphasic mixture to 0 °C in an ice bath.

  • Slowly add 2-fluorobenzoyl chloride (1.05 eq) dropwise to the mixture over 20-30 minutes, maintaining a low temperature.

  • After the addition, allow the mixture to warm to room temperature and stir vigorously for 1-3 hours. Monitor the reaction by TLC.

  • Once the reaction is complete, transfer the mixture to a separatory funnel.

  • Separate the layers and wash the organic layer with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and evaporate the solvent to yield the crude product.

  • Recrystallize the crude solid from an ethanol/water mixture to obtain the pure N-(4-acetylphenyl)-2-fluorobenzamide.

Visualization of Key Processes

Reaction Mechanism

Schotten-Baumann Reaction Mechanism cluster_reactants Reactants cluster_intermediates Reaction Intermediate cluster_products Products cluster_base Base Neutralization amine 4-Aminoacetophenone (Nucleophile) tetrahedral_intermediate Tetrahedral Intermediate amine->tetrahedral_intermediate Nucleophilic Attack acyl_chloride 2-Fluorobenzoyl Chloride (Electrophile) acyl_chloride->tetrahedral_intermediate amide_product N-(4-acetylphenyl)-2-fluorobenzamide tetrahedral_intermediate->amide_product Chloride Elimination hcl HCl tetrahedral_intermediate->hcl salt Salt + H₂O hcl->salt base Base (e.g., Pyridine or NaOH) base->salt Neutralization Troubleshooting Workflow start Low Yield of N-(4-acetylphenyl)-2-fluorobenzamide check_hydrolysis Check for Acyl Chloride Hydrolysis (TLC for 2-fluorobenzoic acid) start->check_hydrolysis check_amine_protonation Check for Incomplete Reaction (TLC for remaining amine) check_hydrolysis->check_amine_protonation No solution_hydrolysis Optimize Reaction Conditions: - Lower Temperature - Anhydrous Solvent - Slow Acyl Chloride Addition check_hydrolysis->solution_hydrolysis Yes check_purification Review Purification Step check_amine_protonation->check_purification No solution_amine Optimize Base and Mixing: - Increase Base Equivalents - Ensure Vigorous Stirring check_amine_protonation->solution_amine Yes solution_purification Optimize Recrystallization: - Screen Solvents - Ensure Slow Cooling check_purification->solution_purification Issue Found end Improved Yield check_purification->end No Issue, Re-evaluate hydrolysis_yes Yes hydrolysis_no No amine_yes Yes amine_no No purification_issue Issue Found purification_ok No Issue solution_hydrolysis->end solution_amine->end solution_purification->end

Caption: A decision-making workflow for troubleshooting low yields in the synthesis.

Characterization Data

Upon successful synthesis and purification, the identity and purity of N-(4-acetylphenyl)-2-fluorobenzamide should be confirmed by standard analytical techniques.

  • Appearance: A white to off-white solid.

  • Melting Point: Literature values for similar N-aryl benzamides suggest a melting point in the range of 150-200 °C. The exact melting point should be determined experimentally and will be a sharp range for a pure compound.

  • ¹H NMR Spectroscopy: The proton NMR spectrum will provide key structural information. The expected chemical shifts (in CDCl₃ or DMSO-d₆) would include:

    • A singlet for the methyl protons of the acetyl group (~2.6 ppm).

    • A series of multiplets or doublets in the aromatic region (7.0-8.5 ppm) corresponding to the protons on the two benzene rings.

    • A broad singlet for the amide N-H proton (can be variable and may exchange with D₂O).

  • FT-IR Spectroscopy: The infrared spectrum should show characteristic peaks for:

    • N-H stretching (around 3300 cm⁻¹)

    • C=O stretching of the ketone (around 1680 cm⁻¹)

    • C=O stretching of the amide (around 1660 cm⁻¹)

References

  • Schotten, C. Ber. Dtsch. Chem. Ges.1884, 17, 2544–2547.
  • Luhata, P.; et al. Kinetic study and modeling of the Schotten–Baumann synthesis of peroxyesters using phase-transfer catalysis in a capillary microreactor. React. Chem. Eng.2018, 3, 59-71.
  • Organic Chemistry Portal. Schotten-Baumann Reaction. Available online: [Link] (accessed Jan 24, 2026).

  • Wikipedia. Schotten–Baumann reaction. Available online: [Link] (accessed Jan 24, 2026).

  • Royal Society of Chemistry. Supporting information for "Amide bond formation from nitriles and oximes under catalyst- and additive-free conditions". Available online: [Link] (accessed Jan 24, 2026).

  • Name Reactions in Organic Synthesis. Schotten-Baumann Reaction. Available online: (accessed Jan 24, 2026).
  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available online: [Link] (accessed Jan 24, 2026).

  • Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. J. Org. Chem.1997, 62 (21), 7512–7515.
  • Chemistry LibreTexts. Recrystallization. Available online: [Link] (accessed Jan 24, 2026).

  • Mohamed A.Salem. N-(4-Acetylphenyl)-2-cyanoacetamide as building block in heterocyclic synthesis: Synthesis and characterization of thiazole, pyridine, chromene and chromenopyridone. Trade Science Inc.2015.
  • Abdel-Latif, E.; et al. Synthesis and biological evaluation of some heterocyclic scaffolds based on the multifunctional N-(4-acetylphenyl)-2-chloroacetamide. J. Heterocycl. Chem.2020, 57, 3376-3388.
  • Ismael, S.; et al. Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3-triazol-1-yl)-N-(6-chloropyridazin-3-yl)benzenesulfonamide. Basrah Journal of Science2021, 39, 1-13.
  • Kobkeatthawin, T.; et al. Highly Efficient and Simple Route to Synthesize N-(4-Acetylphenyl)-4-chlorobenzenesulfonamide and Its Crystal Structure. Crystallography Reports2017, 62, 1165–1170.
  • Homi Bhabha Centre for Science Education. Recrystallization. Available online: [Link] (accessed Jan 24, 2026).

  • Chemistry Solutions. Rowan College at Burlington County CHE 241 Lab 2: Recrystallization. Available online: [Link] (accessed Jan 24, 2026).

  • MDPI. Synthesis of N′-(4-/3-/2-/Non-substituted benzylidene)-4-[(4-methylphenyl)sulfonyloxy] Benzohydrazides and Evaluation of Their Inhibitory Activities against Monoamine Oxidases and β-Secretase. Available online: [Link] (accessed Jan 24, 2026).

  • PubMed. N-acylation of L-amino acids in aqueous media: Evaluation of the catalytic performances of Streptomyces ambofaciens aminoacylases. Available online: [Link] (accessed Jan 24, 2026).

Sources

Optimization

Technical Support Center: N-(4-acetylphenyl)-2-fluorobenzamide

Welcome to the dedicated technical support guide for the purification of N-(4-acetylphenyl)-2-fluorobenzamide. This document provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the purification of N-(4-acetylphenyl)-2-fluorobenzamide. This document provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the purification of this compound.

N-(4-acetylphenyl)-2-fluorobenzamide is a key intermediate in various synthetic pathways. Its purification is critical as impurities can significantly impact the yield, purity, and biological activity of downstream products. This guide is structured to address specific issues you may encounter, providing not just solutions but also the underlying scientific principles to empower your experimental choices.

Troubleshooting Guide: Common Purification Challenges

This section addresses the most frequently encountered problems during the post-synthesis workup and purification of N-(4-acetylphenyl)-2-fluorobenzamide.

Problem 1: Persistent Impurities After Initial Aqueous Workup

Q1: My TLC/LC-MS analysis still shows starting materials (4-aminoacetophenone, 2-fluorobenzoic acid) after performing a standard aqueous wash. Why is this happening and what is the corrective protocol?

A1: This issue typically arises from an incomplete or inefficient acid-base extraction, often due to incorrect pH, insufficient mixing, or the formation of emulsions. 4-aminoacetophenone is a basic impurity, while 2-fluorobenzoic acid (from the hydrolysis of the acyl chloride) is an acidic impurity. A rigorous liquid-liquid extraction is required to remove them.

Expert Insight: The acetyl group on 4-aminoacetophenone makes it a weaker base than aniline. Therefore, a sufficiently acidic solution (pH 1-2) is necessary to ensure complete protonation and transfer to the aqueous layer. Similarly, the carboxylate of 2-fluorobenzoic acid requires a basic solution (pH 9-10) for efficient extraction.

Validated Protocol: Rigorous Acid-Base Extraction

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent like Ethyl Acetate (EtOAc) or Dichloromethane (DCM). A volume of 10-15 mL per gram of crude product is a good starting point.

  • Acid Wash (Removes 4-aminoacetophenone):

    • Transfer the organic solution to a separatory funnel.

    • Add an equal volume of 1 M HCl.

    • Shake vigorously for 1-2 minutes, venting frequently to release any pressure.

    • Allow the layers to separate completely. Drain and discard the lower aqueous layer.

    • Repeat the 1 M HCl wash one more time to ensure complete removal.

  • Base Wash (Removes 2-fluorobenzoic acid):

    • To the organic layer, add an equal volume of saturated sodium bicarbonate (NaHCO₃) solution.

    • Caution: Mix gently at first by swirling, as CO₂ evolution can cause excessive pressure buildup. Vent frequently. Once the initial effervescence subsides, shake vigorously for 1-2 minutes.

    • Allow the layers to separate. Drain and discard the aqueous layer.

    • Repeat the NaHCO₃ wash.

  • Brine Wash: Wash the organic layer with an equal volume of saturated NaCl (brine) solution to remove residual water and break any minor emulsions.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

Below is a workflow diagram illustrating the decision-making process for the initial workup.

cluster_workup Initial Purification Workflow crude Crude Product in Organic Solvent acid_wash Wash with 1M HCl (Removes Basic Impurities) crude->acid_wash Step 1 base_wash Wash with sat. NaHCO3 (Removes Acidic Impurities) acid_wash->base_wash Step 2 brine_wash Wash with Brine (Removes Water) base_wash->brine_wash Step 3 dry Dry (Na2SO4) & Concentrate brine_wash->dry Step 4 analysis Analyze Purity (TLC/LC-MS) dry->analysis Step 5

Caption: General workflow for the acid-base extractive workup.

Problem 2: Product Fails to Crystallize or Oils Out

Q2: After concentrating the organic layer, my product is a persistent oil or semi-solid. How can I induce crystallization?

A2: The failure to crystallize is often due to the presence of impurities that depress the melting point or residual solvent acting as a plasticizer. The goal is to find a solvent system where the product has high solubility at elevated temperatures but low solubility at room temperature or below.

Troubleshooting Steps:

  • Ensure Complete Solvent Removal: First, ensure all the high-boiling solvent from the workup (e.g., EtOAc) has been thoroughly removed on a high-vacuum line.

  • Trituration: This is the simplest method.

    • Add a small amount of a poor solvent in which your product is expected to be insoluble (e.g., hexanes, diethyl ether).

    • Use a glass rod to scratch the inside of the flask below the level of the solvent. The microscopic scratches on the glass provide nucleation sites for crystal growth.

    • Stir or sonicate the mixture. Often, the oil will slowly convert into a crystalline solid.

  • Solvent-Antisolvent Recrystallization: If trituration fails, a more formal recrystallization is needed.

Validated Protocol: Recrystallization using Ethanol/Water System

  • Dissolution: Gently heat the crude oil in a minimal amount of a good solvent (e.g., hot ethanol or isopropanol) until it fully dissolves.

  • Addition of Antisolvent: While the solution is still hot, slowly add a poor solvent (the antisolvent, e.g., deionized water) dropwise until the solution just begins to turn cloudy (the cloud point).

  • Clarification: Add a drop or two of the good solvent (hot ethanol) back into the solution until it becomes clear again.

  • Cooling & Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Do not disturb the flask during this period. Slow cooling encourages the formation of larger, purer crystals.

  • Ice Bath: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize product precipitation.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel), wash with a small amount of the cold solvent mixture, and dry under vacuum.

Solvent Selection Guide for Recrystallization

Solvent SystemBoiling Point (°C)Suitability for ProductSuitability for ImpuritiesNotes
Ethanol/Water78 (Ethanol)Good: Soluble when hot, insoluble when cold.Good: Polar impurities remain in the mother liquor.Excellent choice for achieving high purity crystals.
Ethyl Acetate/Hexanes77 (EtOAc)Good: Soluble in EtOAc, insoluble in hexanes.Good: Non-polar impurities may co-precipitate.Use if product is sensitive to water or high heat.
Isopropanol82Moderate: May require a larger volume.Moderate: Less effective at excluding polar impurities.A viable single-solvent alternative.
Problem 3: Purity is Still Insufficient After Recrystallization

Q3: My NMR/LC-MS shows that even after recrystallization, my product is only 90-95% pure. What is the next step?

A3: If recrystallization fails to provide the desired purity, it indicates the presence of impurities with solubility properties very similar to the product. In this case, preparative column chromatography is the most effective technique. The polarity of N-(4-acetylphenyl)-2-fluorobenzamide makes it well-suited for normal-phase silica gel chromatography.

Validated Protocol: Silica Gel Column Chromatography

  • Stationary Phase: Pack a glass column with silica gel (e.g., 230-400 mesh) using a slurry method with the initial mobile phase. The amount of silica should be 50-100 times the weight of the crude product.

  • Sample Loading: Dissolve the semi-pure product in a minimal amount of DCM or the mobile phase and adsorb it onto a small amount of silica gel. Evaporate the solvent to get a dry, free-flowing powder. Carefully add this dry-loaded sample to the top of the packed column.

  • Mobile Phase (Eluent): A gradient of Ethyl Acetate in Hexanes is a common starting point.

    • Begin with a low polarity mixture (e.g., 10% EtOAc in Hexanes) to elute non-polar impurities.

    • Gradually increase the polarity (e.g., to 20%, 30%, 40% EtOAc) to elute your product.

    • The optimal gradient should be determined beforehand using analytical TLC.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified N-(4-acetylphenyl)-2-fluorobenzamide.

cluster_chromatography Purity Troubleshooting Logic start Product Purity < 98% after Recrystallization tlc Develop TLC Method (e.g., Hexane:EtOAc) start->tlc spots Are spots well-separated? tlc->spots column Perform Column Chromatography spots->column Yes re_xtal Attempt Second Recrystallization (Different Solvent) spots->re_xtal No end Pure Product (>98%) column->end re_xtal->start Re-evaluate

Caption: Decision tree for advanced purification methods.

Frequently Asked Questions (FAQs)

Q: What is the expected appearance and melting point of pure N-(4-acetylphenyl)-2-fluorobenzamide? A: Pure N-(4-acetylphenyl)-2-fluorobenzamide should be a white to off-white crystalline solid. While the exact melting point can vary slightly, it is typically in the range of 145-155 °C. A broad melting range is often indicative of impurities.

Q: Can I use reverse-phase chromatography for purification? A: Yes, reverse-phase (e.g., C18) chromatography is a viable alternative, especially if the impurities are very non-polar. A typical mobile phase would be a gradient of acetonitrile or methanol in water. However, for many common impurities from this synthesis, normal-phase silica gel is more cost-effective and straightforward.

Q: My final product has a slight yellow tint. Is this a concern? A: A slight yellow color may indicate trace, highly-conjugated impurities. While it may not significantly affect the purity value determined by NMR or LC-MS, it can be undesirable for certain applications. A charcoal treatment during recrystallization can sometimes remove colored impurities. To do this, add a small amount of activated charcoal to the hot solution before filtering it through a pad of Celite.

Q: How should I store the purified compound? A: N-(4-acetylphenyl)-2-fluorobenzamide is a stable amide. It should be stored at room temperature in a well-sealed container, protected from light and moisture to ensure long-term stability.

References

  • Nichols, L. (2021). A Guide to Performing a Basic Acid-Base Extraction. Chemistry LibreTexts. [Link]

  • University of Wisconsin-Madison Chemistry Department. Recrystallization Technique. [Link]

  • Bodner, G. M. Column Chromatography. Bodner Research Web, Purdue University. [Link]

Troubleshooting

Technical Support Center: Synthesis of N-(4-acetylphenyl)-2-fluorobenzamide

A Guide for Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist This technical support guide provides in-depth troubleshooting advice and frequently asked questio...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the synthesis of N-(4-acetylphenyl)-2-fluorobenzamide. Drawing from established chemical principles and practical laboratory experience, this document aims to help you navigate common challenges, optimize your reaction conditions, and ensure the highest purity of your final product.

I. Reaction Overview & Common Synthetic Pathway

The synthesis of N-(4-acetylphenyl)-2-fluorobenzamide is typically achieved via a nucleophilic acyl substitution reaction. The most common route involves the coupling of 4-aminoacetophenone with 2-fluorobenzoyl chloride in the presence of a base.

II. Troubleshooting Guide: Side Reactions & Impurities

This section addresses specific issues you may encounter during the synthesis, providing explanations for their root causes and actionable solutions.

1. Low Yield of the Desired Product

Q: My reaction yield is consistently low. What are the likely causes and how can I improve it?

A: Low yields can stem from several factors, from reagent quality to reaction conditions. Here’s a systematic approach to troubleshooting:

  • Reagent Quality:

    • Hydrolysis of 2-Fluorobenzoyl Chloride: 2-Fluorobenzoyl chloride is highly sensitive to moisture and can hydrolyze to the unreactive 2-fluorobenzoic acid.[1] Ensure you are using a fresh, dry stock of this reagent and that your reaction is performed under anhydrous conditions (e.g., using dry solvents and an inert atmosphere).

    • Purity of 4-Aminoacetophenone: Impurities in the starting amine can interfere with the reaction. Confirm the purity of your 4-aminoacetophenone by melting point or spectroscopic methods.

  • Reaction Conditions:

    • Insufficient Base: The reaction generates hydrochloric acid (HCl), which can protonate the starting amine, rendering it non-nucleophilic. An adequate amount of a suitable base (e.g., pyridine, triethylamine) is crucial to neutralize the HCl and drive the reaction to completion.

    • Temperature: While the reaction often proceeds at room temperature, gentle heating may be required to ensure complete conversion. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time and temperature.

2. Presence of a Significant Amount of a White Precipitate Insoluble in the Reaction Mixture

Q: I observe a white precipitate that doesn't seem to be my product. What could it be?

A: This is a common observation and is often the hydrochloride salt of your starting amine (4-aminoacetophenone).

  • Cause: As the reaction proceeds, HCl is formed. If the base is not added efficiently or is insufficient, the HCl will react with the unreacted 4-aminoacetophenone to form the corresponding salt, which is often insoluble in organic solvents.

  • Solution:

    • Ensure a stoichiometric or slight excess of a suitable base is used.

    • Consider the order of addition. Adding the 2-fluorobenzoyl chloride slowly to a solution of 4-aminoacetophenone and the base can help to minimize the formation of the amine salt.

3. Difficulty in Product Purification

Q: My crude product is difficult to purify, and I see multiple spots on my TLC plate. What are the potential side products?

A: Several side reactions can lead to a complex mixture of products. Here are some of the most common culprits:

  • Diacylation of 4-Aminoacetophenone: The newly formed amide product, N-(4-acetylphenyl)-2-fluorobenzamide, still possesses a lone pair of electrons on the nitrogen atom and can potentially react with another molecule of 2-fluorobenzoyl chloride, especially if an excess of the acyl chloride is used or if the reaction conditions are harsh. This leads to the formation of a diacylated byproduct.

    • Mitigation: Use a stoichiometric amount or a slight excess of the 4-aminoacetophenone relative to the 2-fluorobenzoyl chloride. Monitor the reaction closely by TLC and stop it once the starting amine is consumed.

  • Reaction with Solvent: If you are using a nucleophilic solvent, it may compete with the amine in reacting with the 2-fluorobenzoyl chloride.

    • Mitigation: Use non-nucleophilic, aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or ethyl acetate.

  • Formation of Anhydride: If there is residual water in the reaction, 2-fluorobenzoyl chloride can react with the 2-fluorobenzoic acid (formed from hydrolysis) to produce 2-fluorobenzoic anhydride. This anhydride can also acylate the amine, but it is a less efficient process and can complicate the reaction mixture.

    • Mitigation: As mentioned earlier, ensure anhydrous reaction conditions.

Troubleshooting Flowchart

Troubleshooting_Flowchart Start Low Yield or Impure Product Check_Reagents Check Reagent Quality (2-Fluorobenzoyl Chloride & 4-Aminoacetophenone) Start->Check_Reagents Check_Conditions Review Reaction Conditions (Base, Solvent, Temperature) Start->Check_Conditions Analyze_Side_Products Analyze for Side Products (TLC, LC-MS, NMR) Start->Analyze_Side_Products Reagent_OK Reagents OK Check_Reagents->Reagent_OK Conditions_OK Conditions OK Check_Conditions->Conditions_OK Diacylation Side Product: Diacylation Solution: Control Stoichiometry Analyze_Side_Products->Diacylation Amine_Salt Side Product: Amine Salt Solution: Optimize Base Addition Analyze_Side_Products->Amine_Salt Hydrolysis Issue: Hydrolysis of Acyl Chloride Solution: Use Anhydrous Conditions Reagent_OK->Hydrolysis Moisture Present? Impure_Amine Issue: Impure Amine Solution: Purify Starting Material Reagent_OK->Impure_Amine Purity Confirmed? Base_Issue Issue: Insufficient Base Solution: Use Stoichiometric Excess Conditions_OK->Base_Issue Sufficient Base? Solvent_Issue Issue: Nucleophilic Solvent Solution: Use Aprotic Solvent Conditions_OK->Solvent_Issue Appropriate Solvent?

Sources

Optimization

Technical Support Center: N-(4-acetylphenyl)-2-fluorobenzamide Synthesis

Prepared by: Your Senior Application Scientist Welcome to the dedicated technical support guide for the synthesis of N-(4-acetylphenyl)-2-fluorobenzamide. This document is designed for researchers, medicinal chemists, an...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Your Senior Application Scientist

Welcome to the dedicated technical support guide for the synthesis of N-(4-acetylphenyl)-2-fluorobenzamide. This document is designed for researchers, medicinal chemists, and process development scientists who are working on or planning to undertake this important amide coupling reaction. Here, we move beyond simple protocols to provide in-depth, field-proven insights into optimizing reaction conditions, troubleshooting common experimental hurdles, and ensuring the integrity of your final product.

The synthesis of N-(4-acetylphenyl)-2-fluorobenzamide is a fundamental example of nucleophilic acyl substitution, typically achieved via the Schotten-Baumann reaction conditions.[1][2][3] This involves the acylation of an amine (4-aminoacetophenone) with an acyl chloride (2-fluorobenzoyl chloride) in the presence of a base to neutralize the hydrochloric acid byproduct. While straightforward in principle, successful and reproducible synthesis requires careful control of several key parameters.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis. Each problem is followed by a diagnosis of potential causes and a series of actionable solutions.

Problem 1: Low or No Product Yield

This is the most common issue in amide coupling reactions. A systematic check of your setup and reagents is the first step to diagnosis.

Potential Cause & Recommended Action

Potential Cause Causality Explained Recommended Action
Incomplete Reaction The reaction may not have reached equilibrium or completion due to insufficient time or energy.1. Extend Reaction Time: Monitor the reaction via Thin Layer Chromatography (TLC) until the limiting reagent spot disappears.[4][5] 2. Increase Temperature: Gently heat the reaction mixture to 30-40 °C. Acyl chloride reactions are often exothermic but may require a small energy input to overcome activation barriers, especially with less nucleophilic amines.[]
Amine Protonation The reaction generates one equivalent of HCl, which will react with the nucleophilic 4-aminoacetophenone to form a non-reactive ammonium salt, effectively halting the reaction.[1][7]Ensure Adequate Base: Use at least 1.1 equivalents of a tertiary amine base (e.g., triethylamine, pyridine) or an inorganic base (e.g., K₂CO₃, NaOH) to scavenge the HCl as it is formed.[3][]
Hydrolysis of Acyl Chloride 2-fluorobenzoyl chloride is highly reactive and susceptible to hydrolysis by trace amounts of water in the solvent or on glassware, converting it to the unreactive 2-fluorobenzoic acid.1. Use Anhydrous Conditions: Ensure all glassware is oven-dried or flame-dried. Use anhydrous grade solvents. 2. Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to prevent atmospheric moisture from entering the reaction vessel.
Poor Reagent Quality The starting materials may have degraded. 2-fluorobenzoyl chloride can hydrolyze upon storage, and 4-aminoacetophenone can oxidize, often indicated by a darker color.Verify Reagent Purity: Use freshly opened or properly stored reagents. If in doubt, analyze the starting materials by NMR or another suitable technique. Consider purifying the 4-aminoacetophenone by recrystallization if it appears discolored.
Problem 2: Multiple Spots on Post-Reaction TLC

The presence of multiple spots on your TLC plate indicates an incomplete reaction or the formation of side-products.

Potential Cause & Recommended Action

Potential Cause Causality Explained Recommended Action
Unreacted Starting Materials The most common "impurities" are simply unconsumed 4-aminoacetophenone or 2-fluorobenzoyl chloride (which may appear as 2-fluorobenzoic acid on the TLC plate after spotting).1. Co-spot TLC: Run a TLC with lanes for your starting materials, a co-spot (starting material + reaction mixture), and the reaction mixture itself to confirm identities.[5] 2. Optimize Stoichiometry: Consider using a slight excess (1.05 to 1.1 equivalents) of the more accessible or cheaper reagent to drive the reaction to completion.[8]
2-Fluorobenzoic Acid Impurity This side-product forms from the hydrolysis of 2-fluorobenzoyl chloride. It is a common impurity if anhydrous conditions are not strictly maintained.Aqueous Basic Wash: During the workup, wash the organic layer with a dilute aqueous base solution (e.g., 5% NaHCO₃ or 1M Na₂CO₃). This will deprotonate the carboxylic acid, forming a water-soluble carboxylate salt that partitions into the aqueous layer.
Diacylation Product In rare cases, the nitrogen of the newly formed amide can be acylated a second time. This is more prevalent with primary amides but can occur under harsh conditions.Controlled Addition: Add the 2-fluorobenzoyl chloride solution slowly (dropwise) to the solution of 4-aminoacetophenone and base. This maintains a low concentration of the acylating agent and minimizes the chance of over-acylation.
Problem 3: Product is an Oil or Fails to Crystallize

A pure compound is more likely to be a crystalline solid. An oily or waxy product is a strong indicator of persistent impurities.

Potential Cause & Recommended Action

Potential Cause Causality Explained Recommended Action
Residual Impurities Even small amounts of unreacted starting materials, side-products, or solvent can disrupt the crystal lattice formation, resulting in an oil.1. Thorough Workup: Perform the sequential aqueous washes as described in the FAQ section below (acidic, basic, brine) to remove the majority of impurities. 2. Purification: If washing is insufficient, purify the product by flash column chromatography on silica gel. A gradient of ethyl acetate in hexanes is a good starting point for elution. 3. Recrystallization: Dissolve the crude product in a minimum amount of a hot solvent (e.g., ethanol, isopropanol) and allow it to cool slowly. If it oils out, add a small amount of a co-solvent (e.g., water or hexanes) to induce crystallization.
Residual Solvent Trapped solvent molecules can also prevent solidification.High Vacuum Drying: Dry the purified product under high vacuum for several hours, possibly with gentle heating (e.g., 40-50 °C), to remove any remaining solvent.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of this reaction?

This reaction is a nucleophilic acyl substitution . The lone pair of electrons on the nitrogen atom of 4-aminoacetophenone acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2-fluorobenzoyl chloride. This forms a tetrahedral intermediate, which then collapses, expelling the chloride ion as a leaving group and forming the new amide bond.

Q2: What is the optimal solvent for this reaction?

Aprotic solvents are generally preferred to avoid reaction with the acyl chloride.[3]

  • Dichloromethane (DCM): An excellent choice due to its inertness and ability to dissolve a wide range of organic compounds. Its low boiling point simplifies removal post-reaction.

  • Tetrahydrofuran (THF): Another good aprotic solvent. Ensure it is anhydrous, as it can be hygroscopic.

  • Ethyl Acetate: Can be used, but be aware it can undergo slow aminolysis as a competing side reaction.

  • Two-Phase System (Schotten-Baumann): A classic method involves using an inert organic solvent (like DCM or diethyl ether) and an aqueous phase containing an inorganic base (like NaOH or K₂CO₃).[2] The reaction occurs at the interface or in the organic phase, and the HCl byproduct is immediately neutralized in the aqueous phase.

Q3: Which base should I use and why?

The base is critical for neutralizing the HCl generated during the reaction.[1]

  • Organic Bases (e.g., Triethylamine (TEA), Pyridine): These are used in homogenous reactions (single solvent phase). They are soluble in organic solvents and act as acid scavengers. Pyridine can also act as a nucleophilic catalyst. Use at least one equivalent, preferably 1.1-1.2 equivalents.

  • Inorganic Bases (e.g., NaOH, K₂CO₃): These are typically used in two-phase Schotten-Baumann conditions.[2] They are inexpensive and the resulting salts are easily removed in the aqueous workup. An excess is often used to ensure complete neutralization.

Q4: How do I set up and monitor the reaction?

A standard protocol and a monitoring workflow are essential for reproducibility.

Experimental Protocol Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification a Dissolve 4-aminoacetophenone and Base in Anhydrous Solvent c Cool amine solution to 0 °C a->c Under N₂ atmosphere b Prepare separate solution of 2-fluorobenzoyl chloride in solvent d Add acyl chloride solution dropwise with stirring b->d c->d e Allow to warm to RT and stir (Monitor by TLC) d->e f Quench reaction (e.g., with water) e->f g Perform Aqueous Washes (Acid -> Base -> Brine) f->g h Dry organic layer (e.g., Na₂SO₄), filter, and concentrate g->h i Purify crude product (Recrystallization or Chromatography) h->i G cluster_purity start Reaction Mixture (Post-Completion) wash1 Wash with 1M HCl (aq) (Removes excess amine/base) start->wash1 wash2 Wash with 5% NaHCO₃ (aq) (Removes 2-fluorobenzoic acid) wash1->wash2 wash3 Wash with Brine (Removes residual water) wash2->wash3 dry Dry organic layer (Na₂SO₄ or MgSO₄), filter, and concentrate wash3->dry crude Crude Product dry->crude purity_check Assess Purity (TLC, ¹H NMR) crude->purity_check recrystallize Recrystallize (e.g., Ethanol/Water) purity_check->recrystallize High Purity, Crystalline chromatography Column Chromatography (Silica Gel) purity_check->chromatography Low Purity, Oily final_product Pure Product recrystallize->final_product chromatography->final_product

Sources

Troubleshooting

Technical Support Center: Enhancing Cell Permeability of N-(4-acetylphenyl)-2-fluorobenzamide Derivatives

Welcome to the technical support center dedicated to addressing the challenges associated with the poor cell permeability of N-(4-acetylphenyl)-2-fluorobenzamide derivatives. This guide is designed for researchers, scien...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to addressing the challenges associated with the poor cell permeability of N-(4-acetylphenyl)-2-fluorobenzamide derivatives. This guide is designed for researchers, scientists, and drug development professionals actively working with this chemical series. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you diagnose and overcome permeability issues in your research.

Section 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common questions and experimental hurdles encountered when working to improve the cell permeability of N-(4-acetylphenyl)-2-fluorobenzamide derivatives.

Q1: My N-(4-acetylphenyl)-2-fluorobenzamide derivative shows excellent target engagement in biochemical assays but has no activity in cell-based assays. What is the likely cause?

A1: A significant drop in potency between a biochemical and a cell-based assay is a classic indicator of poor cell permeability. The compound is likely unable to cross the cell membrane to reach its intracellular target. Several physicochemical properties of your molecule could be contributing to this issue. It's crucial to systematically evaluate the compound's properties against established principles of drug-likeness, such as Lipinski's Rule of Five.[1][2]

Initial Diagnostic Steps:

  • In Silico Analysis: First, calculate the physicochemical properties of your derivative. Pay close attention to:

    • Molecular Weight (MW)

    • LogP (a measure of lipophilicity)

    • Number of hydrogen bond donors (HBDs)

    • Number of hydrogen bond acceptors (HBAs)

  • Permeability Assays: If the in silico data suggests potential permeability issues, the next step is to obtain empirical data using in vitro permeability assays. The Parallel Artificial Membrane Permeability Assay (PAMPA) is an excellent starting point for assessing passive diffusion.[3]

Q2: What specific structural features of N-(4-acetylphenyl)-2-fluorobenzamide might be responsible for its poor permeability?

A2: The N-(4-acetylphenyl)-2-fluorobenzamide scaffold has several features that can contribute to poor cell permeability:

  • Hydrogen Bond Donors: The amide (-NH) group is a hydrogen bond donor. While essential for the structure, an excessive number of such groups can increase the energy required for the molecule to move from the aqueous extracellular environment into the lipid bilayer of the cell membrane.[4]

  • Polar Surface Area (PSA): The acetyl group (-C(O)CH3) and the benzamide moiety contribute to the molecule's overall polarity. A high PSA is often correlated with poor membrane permeability.

  • Molecular Rigidity: The aromatic rings and the amide bond introduce a degree of rigidity that might not be optimal for traversing the lipid bilayer.

Q3: I performed a PAMPA assay, and my compound is classified as having low permeability. What are my next steps?

A3: Low permeability in a PAMPA assay confirms that passive diffusion is a significant hurdle.[3] Now, you need to investigate whether active transport mechanisms, specifically efflux pumps, are also playing a role. The recommended next step is to perform a cell-based permeability assay, such as the Caco-2 or MDCK assay.[5][6][7]

  • Caco-2/MDCK Assays: These assays use monolayers of intestinal (Caco-2) or kidney (MDCK) epithelial cells that form tight junctions and express various transporter proteins, including efflux pumps like P-glycoprotein (P-gp).[6][8] By measuring the permeability in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions, you can calculate an efflux ratio . An efflux ratio significantly greater than 2 suggests that your compound is a substrate for an efflux pump.[6]

Section 2: Strategies for Enhancing Cell Permeability

Once you have identified poor passive permeability and/or active efflux as the primary issues, you can employ several medicinal chemistry and formulation strategies to improve your compound's performance.

Q4: What medicinal chemistry strategies can I use to improve the passive permeability of my compounds?

A4: Improving passive permeability often involves modifying the molecule to reduce its polarity and hydrogen bonding capacity.

  • Prodrug Approach: This is a highly effective strategy where a polar functional group is temporarily masked with a more lipophilic moiety.[9][10][11][12] This "prodrug" can more easily cross the cell membrane, and once inside the cell, the masking group is cleaved by intracellular enzymes to release the active parent drug. For the N-(4-acetylphenyl)-2-fluorobenzamide series, you could consider ester or carbamate prodrugs of the amide nitrogen, although this would require careful chemical design to ensure subsequent cleavage. A more common approach is to modify other polar groups if present. Masking charged groups with aliphatic alcohols via esterification is a widely used strategy to enhance lipophilicity and passive membrane permeability.[13]

  • Intramolecular Hydrogen Bonding: Introducing a functional group that can form an intramolecular hydrogen bond with the amide proton can "hide" this polar group from the aqueous environment, making the molecule behave as if it were less polar.[14][15] This can lower the energy barrier for membrane translocation.[16]

  • N-Methylation: Replacing the hydrogen on the amide nitrogen with a methyl group can improve permeability by removing a hydrogen bond donor.[10][17] However, this modification can sometimes negatively impact target binding, so it must be evaluated carefully.

  • Bioisosteric Replacement: Consider replacing polar functional groups with less polar bioisosteres that maintain the necessary electronic and steric properties for target engagement. For instance, if other polar groups exist on your scaffold, explore replacing a carboxylic acid with a tetrazole.

The following diagram illustrates a decision-making workflow for addressing permeability issues:

G cluster_0 Troubleshooting Workflow Biochem_Active Active in Biochemical Assay Cell_Inactive Inactive in Cell-Based Assay Biochem_Active->Cell_Inactive Indicates Permeability Issue In_Silico In Silico Analysis (LogP, MW, HBD/HBA) Cell_Inactive->In_Silico PAMPA PAMPA Assay In_Silico->PAMPA Caco2_MDCK Caco-2 / MDCK Assay PAMPA->Caco2_MDCK If Pe is moderate/high Low_Perm Low Passive Permeability PAMPA->Low_Perm If Pe < 1.5 x 10^-6 cm/s Efflux_Ratio Calculate Efflux Ratio Caco2_MDCK->Efflux_Ratio High_Efflux High Efflux Ratio (>2) Efflux_Ratio->High_Efflux If B-A/A-B > 2 Low_Perm->Caco2_MDCK Strategies Implement Permeability Enhancement Strategies Low_Perm->Strategies Also indicates need for strategies High_Efflux->Strategies

Caption: A workflow for diagnosing and addressing poor cell permeability.

Q5: If my compound is an efflux pump substrate, what are my options?

A5: If your compound is being actively removed from the cell, you have two main approaches:

  • Structural Modification to Evade Recognition: Efflux pumps recognize specific pharmacophores.[18][19] Systematically modifying your compound's structure can sometimes disrupt its interaction with the pump. This can be a trial-and-error process, but focusing on reducing aromaticity or introducing bulky groups can sometimes be effective.

  • Co-administration with an Efflux Pump Inhibitor: In a research setting, you can use known efflux pump inhibitors (EPIs), such as verapamil or cyclosporin A, to block the pump and increase the intracellular concentration of your compound.[20] This can help confirm that efflux is the primary reason for low cellular activity. While this is a useful experimental tool, developing a co-formulated drug product can be challenging from a clinical and regulatory perspective.

Q6: Can formulation strategies help improve the permeability of my compounds?

A6: Yes, formulation can play a significant role, particularly for compounds with low aqueous solubility, which often goes hand-in-hand with permeability issues.

  • Use of Excipients: Certain excipients, such as Pluronics®, can act as permeability enhancers.[21] They can help to solubilize the compound and interact with the cell membrane to facilitate transport.

  • Nanoparticle Formulations: Encapsulating your compound in lipid-based or polymeric nanoparticles can alter its absorption pathway, potentially bypassing efflux pumps and enhancing uptake.

Section 3: Detailed Experimental Protocols

Here we provide standardized protocols for the key permeability assays. These protocols are designed to be self-validating by including appropriate controls.

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To assess the passive permeability of a compound across an artificial lipid membrane.[3][22]

Materials:

  • 96-well PAMPA plate (e.g., Millipore MultiScreen Permeability Filter Plate)

  • Acceptor sink buffer (e.g., PBS with 5% DMSO)

  • Donor solution: Test compound at 10 µM in a suitable buffer (pH 7.4)

  • Lecithin/dodecane solution (10% w/v)

  • High, medium, and low permeability control compounds (e.g., testosterone, furosemide, and Lucifer Yellow)

  • LC-MS/MS for analysis

Procedure:

  • Membrane Coating: Gently add 5 µL of the lecithin/dodecane solution to each well of the donor plate. Allow the solvent to evaporate completely.

  • Prepare Acceptor Plate: Add 300 µL of acceptor sink buffer to each well of the 96-well acceptor plate.

  • Prepare Donor Plate: Add 150 µL of the donor solution (containing the test compound or controls) to each well of the coated donor plate.

  • Assemble Sandwich: Carefully place the donor plate on top of the acceptor plate to create the "sandwich."

  • Incubation: Incubate the plate sandwich at room temperature for 5 hours with gentle shaking.

  • Sampling: After incubation, carefully separate the plates. Collect samples from both the donor and acceptor wells.

  • Analysis: Quantify the concentration of the compound in the donor and acceptor wells using LC-MS/MS.

  • Calculation of Permeability Coefficient (Pe): The apparent permeability coefficient is calculated using the following formula: Pe (cm/s) = [V_A / (Area * Time)] * [C_A / (C_D - C_A)] * ln(1 - [C_A / C_D]) Where V_A is the volume of the acceptor well, Area is the surface area of the membrane, Time is the incubation time, C_A is the concentration in the acceptor well, and C_D is the initial concentration in the donor well.

Data Interpretation:

Permeability Class Pe (x 10⁻⁶ cm/s) Interpretation
High > 1.5 Likely to have good passive absorption.

| Low | < 1.5 | Passive absorption may be a limiting factor.[3] |

Protocol 2: Caco-2 Bidirectional Permeability Assay

Objective: To assess both passive and active transport of a compound across a human intestinal epithelial cell monolayer and to determine its potential as an efflux pump substrate.[6][8][23]

Materials:

  • Caco-2 cells (ATCC)

  • 24-well Transwell plates with 0.4 µm pore size inserts

  • Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and antibiotics)

  • Transport buffer (e.g., Hank's Balanced Salt Solution, HBSS, with 25 mM HEPES)

  • Test compound at 10 µM in transport buffer

  • Control compounds: Atenolol (low permeability), Propranolol (high permeability), Digoxin (P-gp substrate)

  • Transepithelial Electrical Resistance (TEER) meter

  • LC-MS/MS for analysis

Procedure:

  • Cell Seeding and Culture: Seed Caco-2 cells onto the Transwell inserts at a density of ~60,000 cells/cm². Culture for 21-25 days, changing the medium every 2-3 days, to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity Check: Before the experiment, measure the TEER of each well. Monolayers with TEER values > 200 Ω·cm² are considered suitable for the assay.[24]

  • Equilibration: Wash the monolayers with pre-warmed (37°C) transport buffer and equilibrate for 20-30 minutes at 37°C.

  • Transport Experiment (A -> B):

    • Add 0.4 mL of the test compound solution to the apical (A) side.

    • Add 1.2 mL of fresh transport buffer to the basolateral (B) side.

    • Incubate for 2 hours at 37°C with gentle shaking.

    • At the end of the incubation, take samples from both the A and B compartments.

  • Transport Experiment (B -> A):

    • Add 1.2 mL of the test compound solution to the basolateral (B) side.

    • Add 0.4 mL of fresh transport buffer to the apical (A) side.

    • Incubate and sample as described for the A -> B direction.

  • Analysis: Quantify the compound concentration in all samples by LC-MS/MS.

  • Calculations:

    • Calculate the apparent permeability coefficient (Papp) for both directions: Papp (cm/s) = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of permeation, A is the surface area of the monolayer, and C₀ is the initial concentration.

    • Calculate the Efflux Ratio (ER): ER = Papp (B -> A) / Papp (A -> B)

Data Interpretation:

Papp (A->B) (x 10⁻⁶ cm/s) Predicted Absorption
< 1 Low
1 - 10 Moderate

| > 10 | High |

Efflux Ratio (ER)Interpretation
< 2Not likely a substrate for active efflux.
> 2Potential substrate for active efflux.[6]

The following diagram illustrates the bidirectional Caco-2 assay setup:

Caco2_Assay cluster_A_to_B A -> B Permeability cluster_B_to_A B -> A Permeability (Efflux) plate_AB Apical (Donor) Caco-2 Monolayer Basolateral (Receiver) plate_AB:f1->plate_AB:f2 Permeation Compound_A Test Compound Compound_A->plate_AB:f0 Buffer_B Buffer Buffer_B->plate_AB:f2 plate_BA Apical (Receiver) Caco-2 Monolayer Basolateral (Donor) plate_BA:f2->plate_BA:f1 Uptake plate_BA:f1->plate_BA:f0 Efflux Buffer_A Buffer Buffer_A->plate_BA:f0 Compound_B Test Compound Compound_B->plate_BA:f2

Caption: Bidirectional transport across a Caco-2 cell monolayer.

By systematically applying these diagnostic tools and strategic modifications, researchers can effectively troubleshoot and overcome the permeability challenges associated with N-(4-acetylphenyl)-2-fluorobenzamide derivatives, ultimately advancing their path toward viable drug candidates.

References

  • Improving Membrane Permeation in the Beyond Rule-of-Five Space by Using Prodrugs to Mask Hydrogen Bond Donors. ACS Publications. Available at: [Link]

  • Recent Alternatives to Improve Permeability of Peptides. PRISM BioLab. Available at: [Link]

  • MDCK-MDR1 Permeability Assay. Evotec. Available at: [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA). Evotec. Available at: [Link]

  • METHODS TO ENHANCE THE PERMEABILITY OF CELLS AND TISSUES. Ghent University Library - Universiteit Gent. Available at: [Link]

  • DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform. Available at: [Link]

  • Prodrug Approach as a Strategy to Enhance Drug Permeability. PMC - PubMed Central. Available at: [Link]

  • Lipinski's rule of five. Wikipedia. Available at: [Link]

  • Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins. SpringerLink. Available at: [Link]

  • Outer Membrane Permeability and Antibiotic Resistance. PMC - PubMed Central - NIH. Available at: [Link]

  • Intramolecular Hydrogen Bonding: A Potential Strategy for More Bioavailable Inhibitors of Neuronal Nitric Oxide Synthase. PubMed Central. Available at: [Link]

  • Role of bacterial efflux pumps in antibiotic resistance, virulence, and strategies to discover novel efflux pump inhibitors. PMC - PubMed Central. Available at: [Link]

  • Permeability Enhancement Techniques for Poorly Permeable Drugs: A Review. Journal of Applied Pharmaceutical Science. Available at: [Link]

  • Caco-2 Permeability Assay. Evotec. Available at: [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Creative Bioarray. Available at: [Link]

  • Function and Inhibitory Mechanisms of Multidrug Efflux Pumps. Frontiers. Available at: [Link]

  • Intrinsic Membrane Permeability to Small Molecules. ACS Publications. Available at: [Link]

  • Fluorometric assessment of gram-negative bacterial permeabilization. PubMed. Available at: [Link]

  • Drug-permeability and transporter assays in Caco-2 and MDCK cell lines. PubMed. Available at: [Link]

  • BDDCS, the Rule of 5 and Drugability. PMC - PubMed Central. Available at: [Link]

  • Prodrug Approach as a Strategy to Enhance Drug Permeability. ResearchGate. Available at: [Link]

  • Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). BioAssay Systems. Available at: [Link]

  • Impact of Stereospecific Intramolecular Hydrogen Bonding on Cell Permeability and Physicochemical Properties. ACS Publications. Available at: [Link]

  • Caco2 assay protocol. [No valid source found]
  • Improving cellular uptake of therapeutic entities through interaction with components of cell membrane. Taylor & Francis. Available at: [Link]

  • Canine Mdr1 Knockout MDCK Cells Reliably Estimate Human Small Intestinal Permeability (Peff) and Fraction Absorbed (fa). ACS Publications. Available at: [Link]

  • Prodrug Approach as a Strategy to Enhance Drug Permeability. PubMed. Available at: [Link]

  • Agents that increase the permeability of the outer membrane. PMC - NIH. Available at: [Link]

  • Strategies to Enhance Drug Permeability across Biological Barriers—A Summary of This Important Special Issue. PubMed Central. Available at: [Link]

  • Caco-2 cell permeability assays to measure drug absorption. ResearchGate. Available at: [Link]

  • Permeability barriers of Gram-negative pathogens. PMC - PubMed Central - NIH. Available at: [Link]

  • Prodrug Approach as a Strategy to Enhance Drug Permeability. Semantic Scholar. Available at: [Link]

  • pampa-permeability-assay.pdf. Technology Networks. Available at: [Link]

  • ADME MDR1-MDCK Permeability Assay. BioDuro. Available at: [Link]

  • lipinski rule of five - Lecture Notes. [No valid source found]
  • Efflux Pump Inhibitors and their Role in Combating Bacterial Drug Resistance. Biotech Res Asia. Available at: [Link]

  • Permeability Barrier of Gram-Negative Cell Envelopes and Approaches To Bypass It. PMC - NIH. Available at: [Link]

  • The importance of intramolecular hydrogen bonds on the translocation of the small drug piracetam through a lipid bilayer. PMC - NIH. Available at: [Link]

  • MDCK-WT/MDR1 Permeability. Sygnature Discovery. Available at: [Link]

  • increase membrane permeability by prodrug design. PPTX. Slideshare. Available at: [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA). Creative Biolabs. Available at: [Link]

  • Efflux pumps and membrane permeability contribute to intrinsic antibiotic resistance in Mycobacterium abscessus. PubMed. Available at: [Link]

  • A Physics-based Model of Hydrogen Bond Disruption in Cell Membranes Under Electric Fields. Great Britain Journals Press. Available at: [Link]

  • Cell permeability beyond the rule of 5. ResearchGate. Available at: [Link]

  • The importance of efflux pumps in bacterial antibiotic resistance. Oxford Academic. Available at: [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to Epidermal Growth Factor Receptor (EGFR) Inhibitors for Researchers and Drug Development Professionals

Senior Application Scientist Note: Initial searches for "N-(4-acetylphenyl)-2-fluorobenzamide" did not yield publicly available data characterizing it as an Epidermal Growth Factor Receptor (EGFR) inhibitor. One publicat...

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Note: Initial searches for "N-(4-acetylphenyl)-2-fluorobenzamide" did not yield publicly available data characterizing it as an Epidermal Growth Factor Receptor (EGFR) inhibitor. One publication detailed the synthesis of various heterocyclic compounds using a related starting material, N-(4-acetylphenyl)-2-chloroacetamide, for evaluation of their antibacterial and antioxidant properties[1][2]. Due to the absence of specific data on N-(4-acetylphenyl)-2-fluorobenzamide's activity against EGFR, this guide will provide a comparative analysis of well-established, clinically relevant EGFR inhibitors across different generations. This will serve as a valuable resource for researchers in the field by providing a framework for evaluating novel compounds against known standards.

The Central Role of the EGFR Signaling Pathway in Cancer

The Epidermal Growth factor Receptor (EGFR) is a transmembrane glycoprotein with tyrosine kinase activity that plays a pivotal role in regulating key cellular processes, including proliferation, differentiation, migration, and apoptosis[3][4]. Dysregulation of the EGFR signaling pathway, often through mutations in the EGFR gene, is a common driver in the development and progression of various cancers, most notably non-small cell lung cancer (NSCLC)[4][5]. Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation of its intracellular tyrosine kinase domain. This phosphorylation event initiates a cascade of downstream signaling pathways, primarily the RAS-RAF-MAPK and PI3K/AKT pathways, which ultimately lead to cancer cell proliferation and survival[6].

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF Ligand EGFR EGFR EGF->EGFR Binding EGFR_dimer EGFR Dimer (Activated) EGFR->EGFR_dimer Dimerization & Autophosphorylation Adaptor Adaptor Proteins (e.g., Grb2, Shc) EGFR_dimer->Adaptor PI3K PI3K EGFR_dimer->PI3K RAS RAS Adaptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Cell_Responses Cell Proliferation, Survival, Metastasis Transcription->Cell_Responses Leads to

Caption: EGFR Signaling Pathway Overview.

A Generational Comparison of EGFR Tyrosine Kinase Inhibitors (TKIs)

EGFR Tyrosine Kinase Inhibitors (TKIs) are small molecules that competitively bind to the ATP-binding site of the EGFR kinase domain, thereby inhibiting its downstream signaling[5]. These inhibitors are broadly classified into different generations based on their mechanism of action and resistance profiles.

InhibitorGenerationMechanism of ActionTarget Mutations
Gefitinib FirstReversibleCommon activating mutations (Exon 19 deletions, L858R)
Erlotinib FirstReversibleCommon activating mutations (Exon 19 deletions, L858R)
Afatinib SecondIrreversibleCommon activating mutations and some uncommon mutations
Osimertinib ThirdIrreversibleCommon activating mutations and the T790M resistance mutation
First-Generation EGFR TKIs: Gefitinib and Erlotinib

Gefitinib and Erlotinib are reversible inhibitors of the EGFR tyrosine kinase[7][8]. They were among the first targeted therapies approved for NSCLC patients with EGFR-sensitizing mutations[9]. While effective, a significant challenge with first-generation TKIs is the development of acquired resistance, most commonly through a secondary mutation in the EGFR gene, T790M[10][11].

Second-Generation EGFR TKIs: Afatinib

Afatinib is an irreversible inhibitor that covalently binds to the EGFR kinase domain, leading to a more sustained inhibition of signaling[12]. It also shows activity against other members of the ErbB family of receptors[12]. Afatinib has demonstrated efficacy against some uncommon EGFR mutations[13][14]. However, its clinical utility can be limited by toxicities associated with the inhibition of wild-type EGFR[11][15].

Third-Generation EGFR TKIs: Osimertinib

Osimertinib is a third-generation, irreversible EGFR TKI designed to be highly selective for both EGFR-sensitizing mutations and the T790M resistance mutation, while sparing wild-type EGFR[16][17]. This selectivity profile results in improved efficacy in patients who have developed resistance to first-generation TKIs and a more favorable side-effect profile[17][18]. Osimertinib is now a standard first-line treatment for patients with EGFR-mutated advanced NSCLC[17][19].

Experimental Protocols for Evaluating EGFR Inhibitors

The following are standardized protocols for the in vitro evaluation of EGFR inhibitors.

In Vitro Kinase Assay for IC50 Determination

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of the EGFR kinase.

Kinase_Assay_Workflow Start Start Plate Prepare 384-well plate Start->Plate Add_Enzyme Add EGFR Enzyme Plate->Add_Enzyme Add_Compound Add serially diluted test compound Add_Enzyme->Add_Compound Pre_Incubate Pre-incubate Add_Compound->Pre_Incubate Add_Substrate Add ATP and peptide substrate Pre_Incubate->Add_Substrate Incubate Incubate at RT Add_Substrate->Incubate Read Read fluorescence/ luminescence Incubate->Read Analyze Analyze data to determine IC50 Read->Analyze

Caption: Workflow for an in vitro EGFR kinase assay.

Step-by-Step Protocol:

  • Preparation: Prepare a 1X kinase reaction buffer (e.g., 20 mM Tris, pH 7.5, 5 mM MgCl2, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, and 0.2 mM DTT)[20].

  • Enzyme Addition: Add a solution of purified recombinant EGFR kinase (e.g., 5 nM) to the wells of a 384-well plate[20].

  • Compound Addition: Add the test compound at various concentrations (serially diluted) to the wells and pre-incubate for a defined period (e.g., 30 minutes at 27°C)[20].

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of ATP and a suitable peptide substrate (e.g., Y12-Sox)[20].

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 30-120 minutes)[20].

  • Detection: Measure the kinase activity by detecting the amount of phosphorylated substrate or ADP produced. This can be done using various methods, such as fluorescence-based assays or luminescence-based assays like the ADP-Glo™ Kinase Assay[21][22].

  • Data Analysis: Plot the kinase activity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell Viability (MTT) Assay

This assay assesses the effect of an EGFR inhibitor on the proliferation and viability of cancer cells that are dependent on EGFR signaling.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells (e.g., A431, a human epidermoid carcinoma cell line with high EGFR expression) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the EGFR inhibitor and incubate for a desired period (e.g., 48-72 hours)[23].

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of approximately 0.5 mg/mL and incubate for 1-4 hours at 37°C[23]. Metabolically active cells will reduce the yellow MTT to purple formazan crystals[24].

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals[23][24].

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot against the inhibitor concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

Conclusion

The landscape of EGFR inhibitors is continually evolving, with newer generations of drugs offering improved efficacy and safety profiles. While the initial compound of interest, N-(4-acetylphenyl)-2-fluorobenzamide, lacks characterization as an EGFR inhibitor in the public domain, the comparative analysis of established TKIs provides a valuable benchmark for the evaluation of novel therapeutic agents. The provided experimental protocols offer a robust framework for researchers to assess the potency and cellular activity of new chemical entities targeting the EGFR signaling pathway.

References

  • Afatinib for the Treatment of NSCLC with Uncommon EGFR Mutations: A Narrative Review. (2023-05-28). Source not available.
  • Elkamhawy, A., et al. (2019). Discovery of 4-fluoro-N-(4-(3-(trifluoromethyl)phenoxy)pyrimidin-5-yl)benzamide as a novel anti-inflammatory EGFR inhibitor. Bioorganic Chemistry, 86, 112-118. [Link]

  • Synthesis and biological evaluation of N-(4-phenylthiazol-2-yl)cinnamamide derivatives as novel potential anti-tumor agents. MedChemComm. [Link]

  • The Effect of the EGFR - Targeting Compound 3-[(4-Phenylpyrimidin-2-yl) Amino] Benzene-1-Sulfonamide (13f) against Cholangiocarcinoma Cell Lines. Asian Pacific Journal of Cancer Prevention. [Link]

  • Osimertinib Improves Survival in Advanced Lung Cancer with EGFR Mutations. (2019-12-12). National Cancer Institute. [Link]

  • EGFR-Targeted Therapies: A Literature Review. Cureus. [Link]

  • EGF/EGFR Signaling Pathway. Creative Diagnostics. [Link]

  • Erlotinib. Wikipedia. [Link]

  • Gefitinib enhances the anti‑tumor immune response against EGFR‑mutated NSCLC by upregulating B7H5 expression and activating T cells via CD28H. International Journal of Oncology. [Link]

  • Abdel-Latif, E., et al. (2020). Synthesis and biological evaluation of some heterocyclic scaffolds based on the multifunctional N-(4-acetylphenyl)-2-chloroacetamide. Journal of Heterocyclic Chemistry, 57(8), 3071-3081. [Link]

  • A Review on EGFR-Tyrosine Kinase Inhibitors and their Resistance Mechanisms. PubMed. [Link]

  • EGFR Inhibitor Pathway, Pharmacodynamics. ClinPGx. [Link]

  • EGFR (C775S T790M L858R) Kinase Assay Protocol. Promega Corporation. [Link]

  • Afatinib for the treatment of EGFR mutation-positive NSCLC: A review of clinical findings. Taylor & Francis Online. [Link]

  • Allosteric PROTACs: Expanding the Horizon of Targeted Protein Degradation. Journal of the American Chemical Society. [Link]

  • Efficacy and Safety of Afatinib vs Erlotinib and Gefitinib in EGFR+ NSCLC. YouTube. [Link]

  • Targeting the Uncommon: A Case Report of Osimertinib Response in Advanced NSCLC Patient with Dual EGFR (E701fs and L702fs) Frameshift Deletions. MDPI. [Link]

  • Gefitinib, an EGFR tyrosine kinase inhibitor, directly inhibits the function of P-glycoprotein in multidrug resistant cancer cells. PubMed. [Link]

  • A comprehensive pathway map of epidermal growth factor receptor signaling. PMC - PubMed Central. [Link]

  • Osimertinib, a third‐generation EGFR tyrosine kinase inhibitor: A retrospective multicenter study of its real‐world efficacy and safety in advanced/recurrent non‐small cell lung carcinoma. PMC - PubMed Central. [Link]

  • Erlotinib. StatPearls - NCBI Bookshelf. [Link]

  • EGFR Kinase Assay Kit. BPS Bioscience. [Link]

  • (PDF) Synthesis and biological evaluation of some heterocyclic scaffolds based on the multifunctional N ‐(4‐acetylphenyl)‐2‐chloroacetamide. ResearchGate. [Link]

  • Targeting common EGFR mutations in NSCLC—review of global phase III trials of third-generation inhibitors. JNCI: Journal of the National Cancer Institute. [Link]

  • Erlotinib, an effective epidermal growth factor receptor tyrosine kinase inhibitor, induces p27KIP1 up-regulation and nuclear translocation in association with cell growth inhibition and G1/S phase arrest in human non-small-cell lung cancer cell lines. PubMed. [Link]

  • Methods EGFR Biochemical Assays The protocol used for the continuous-read kinase assays to measure inherent potency of compounds. Source not available.
  • List of EGFR inhibitors (anti-EGFR). Drugs.com. [Link]

  • EGFR Signaling Pathway. Sino Biological. [Link]

  • Choosing Treatment After Osimertinib for Patients With EGFR-Mutated NSCLC With MET Amplification. ASCO Daily News. [Link]

  • Cell Viability Assays. Assay Guidance Manual - NCBI Bookshelf - NIH. [Link]

  • Next-Generation EGFR Tyrosine Kinase Inhibitors for Treating EGFR-Mutant Lung Cancer beyond First Line. Frontiers. [Link]

  • Osimertinib with Chemotherapy in EGFR-Mutated NSCLC | NEJM. YouTube. [Link]

  • Synthesis and Biological Evaluation of Benzimidazole Phenylhydrazone Derivatives as Antifungal Agents against Phytopathogenic Fungi. MDPI. [Link]

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  • Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applic
  • Epidermal growth factor receptor. Wikipedia. [Link]

  • Design, Synthesis, and Biological Evaluation of Newly Synthesized Cinnamide-Fluorinated Containing Compounds as Bioactive Anticancer Agents. PMC - NIH. [Link]

  • Afatinib Effective in NSCLC Patients With Rare EGFR Mutations. CancerNetwork. [Link]

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Comparative

A Researcher's Guide to Comparing the Biological Activity of N-(4-acetylphenyl)-2-fluorobenzamide Isomers

In the landscape of modern drug discovery, the subtle art of medicinal chemistry often hinges on the profound impact of molecular geometry. Isomerism, the phenomenon where molecules share the same chemical formula but di...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the subtle art of medicinal chemistry often hinges on the profound impact of molecular geometry. Isomerism, the phenomenon where molecules share the same chemical formula but differ in the spatial arrangement of their atoms, is a cornerstone of pharmacological science.[1][2] These structural nuances can dramatically alter a compound's pharmacokinetic and pharmacodynamic properties, transforming a promising lead into a potent therapeutic or an inert bystander.[1][2][3][4] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to systematically compare the biological activities of positional isomers, using N-(4-acetylphenyl)-2-fluorobenzamide and its conceptual isomers (meta- and para-fluoro analogues) as a guiding example.

While specific biological data for N-(4-acetylphenyl)-2-fluorobenzamide itself is not extensively documented in publicly available literature, the benzamide scaffold is a well-established pharmacophore with a broad range of activities, including anti-inflammatory, antimicrobial, and anticancer properties.[5][6] The strategic placement of a fluorine atom on the benzoyl ring can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, thereby modulating its biological effects. This guide, therefore, outlines the critical experimental pathways to elucidate these differences.

The Crucial Role of Isomerism in Drug Design

The spatial arrangement of atoms in a molecule dictates its interaction with biological targets like enzymes and receptors.[3][7] Geometric and positional isomers can exhibit vastly different binding affinities, leading to variations in therapeutic efficacy and potential side effects.[7][8] Consequently, a thorough comparative analysis of isomers is not merely an academic exercise but a critical step in the rational design of safer and more effective drugs.[1][2]

This principle is exemplified in numerous existing therapeutics where a switch from a racemic mixture to a single isomer has resulted in an improved clinical profile.[1][2] While N-(4-acetylphenyl)-2-fluorobenzamide does not possess a chiral center, the positional isomerism of the fluorine atom (ortho, meta, para) presents a compelling case for a detailed biological comparison.

dot

IsomerComparison cluster_isomers Isomers of N-(4-acetylphenyl)fluorobenzamide cluster_evaluation Comparative Biological Evaluation Ortho-fluoro Ortho-fluoro In_Vitro In Vitro Assays Ortho-fluoro->In_Vitro Meta-fluoro Meta-fluoro Meta-fluoro->In_Vitro Para-fluoro Para-fluoro Para-fluoro->In_Vitro Cell_Based Cell-Based Assays In_Vitro->Cell_Based In_Vivo In Vivo Studies Cell_Based->In_Vivo

Caption: High-level overview of the comparative evaluation workflow for the isomers.

Part 1: Foundational In Vitro Profiling

The initial phase of comparison focuses on cell-free assays to determine the direct interaction of the isomers with potential molecular targets and to assess their general cytotoxic effects.[9]

Cytotoxicity Assessment

A fundamental first step is to evaluate the cytotoxicity of each isomer across a panel of relevant cell lines. This provides a therapeutic window and informs the concentration ranges for subsequent, more specific assays.

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Plate cells (e.g., HEK293 for general toxicity, and a cancer cell line like A549 if anti-cancer activity is hypothesized) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the ortho-, meta-, and para-fluoro isomers in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 value (the concentration at which 50% of cell growth is inhibited) for each isomer.

Table 1: Hypothetical Cytotoxicity Data (IC50 in µM)

IsomerHEK293A549
Ortho-fluoro>10055.2
Meta-fluoro>10025.8
Para-fluoro85.178.4
Target-Based Screening

Based on the benzamide scaffold's known activities, a panel of target-based assays should be conducted.[5] For instance, given the anti-inflammatory potential of many benzamide derivatives, assessing the inhibition of cyclooxygenase (COX) enzymes would be a logical starting point.[6]

Experimental Protocol: COX Inhibition Assay

  • Enzyme Preparation: Use commercially available COX-1 and COX-2 enzyme preparations.

  • Compound Incubation: Incubate the enzymes with various concentrations of each isomer for 15 minutes at room temperature.

  • Substrate Addition: Add arachidonic acid, the substrate for COX enzymes.

  • Detection: Measure the production of prostaglandin E2 (PGE2) using a competitive ELISA kit.

  • Data Analysis: Determine the IC50 values for each isomer against both COX-1 and COX-2.

Table 2: Hypothetical COX Inhibition Data (IC50 in µM)

IsomerCOX-1COX-2Selectivity Index (COX-1/COX-2)
Ortho-fluoro15.22.17.2
Meta-fluoro10.80.521.6
Para-fluoro25.618.31.4

Part 2: Elucidating Cellular Mechanisms

Following the initial in vitro screening, cell-based assays are crucial for understanding how the isomers affect cellular signaling pathways in a more physiologically relevant context.[10]

dot

SignalingPathway cluster_pathway Hypothetical Anti-inflammatory Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 binds NFkB_Activation NF-κB Activation TLR4->NFkB_Activation activates Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) NFkB_Activation->Pro_inflammatory_Cytokines induces transcription Isomer Isomer X Isomer->NFkB_Activation inhibits

Caption: A potential signaling pathway that could be investigated for the isomers.

Signaling Pathway Analysis

To delve deeper into the mechanism of action, particularly for the isomers showing promising anti-inflammatory activity, investigating their impact on key inflammatory signaling pathways like NF-κB is essential.[11] Multiplex assays can be employed to simultaneously measure the phosphorylation status of multiple proteins within a pathway.

Experimental Protocol: NF-κB Activation Assay

  • Cell Culture and Stimulation: Culture macrophage-like cells (e.g., RAW 264.7) and stimulate them with lipopolysaccharide (LPS) in the presence or absence of the test isomers.

  • Lysate Preparation: After a defined incubation period, lyse the cells to extract total protein.

  • Multiplex Assay: Use a bead-based multiplex assay to quantify the levels of phosphorylated IκBα and the p65 subunit of NF-κB.

  • Data Analysis: Compare the levels of phosphorylated proteins in treated versus untreated cells.

Table 3: Hypothetical NF-κB Pathway Modulation (% Inhibition of p-IκBα)

Isomer (at 10 µM)% Inhibition of LPS-induced p-IκBα
Ortho-fluoro45%
Meta-fluoro85%
Para-fluoro15%

Part 3: In Vivo Validation and Pharmacokinetic Profiling

The final and most critical stage of the comparative analysis involves in vivo studies to assess the efficacy and pharmacokinetic profiles of the most promising isomers in a living organism.[9]

In Vivo Efficacy

For isomers demonstrating significant anti-inflammatory potential in vitro and in cell-based assays, an in vivo model of inflammation is the logical next step.[12][13] The carrageenan-induced paw edema model in rodents is a standard and well-accepted method for evaluating acute anti-inflammatory activity.[6][14]

Experimental Protocol: Carrageenan-Induced Paw Edema

  • Animal Acclimatization: Acclimate male Wistar rats or Swiss albino mice for at least one week under standard laboratory conditions.[14]

  • Compound Administration: Administer the test isomers (e.g., orally or intraperitoneally) at a predetermined dose. A standard anti-inflammatory drug (e.g., indomethacin) should be used as a positive control.

  • Induction of Edema: One hour after compound administration, inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for each isomer compared to the vehicle control group.

Table 4: Hypothetical In Vivo Anti-inflammatory Activity

TreatmentDose (mg/kg)% Inhibition of Paw Edema at 3h
Vehicle-0%
Indomethacin1065%
Ortho-fluoro Isomer5035%
Meta-fluoro Isomer5072%
Para-fluoro Isomer5012%
Pharmacokinetic (PK) Profiling

Understanding the absorption, distribution, metabolism, and excretion (ADME) of the isomers is paramount to interpreting the in vivo efficacy data.[15][16] A comparative PK study will reveal how the positional difference of the fluorine atom affects the bioavailability and half-life of the compounds.

Experimental Protocol: Comparative Pharmacokinetic Study

  • Animal Dosing: Administer a single dose of each isomer to separate groups of animals (e.g., rats) via the intended clinical route (e.g., oral gavage).

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dosing.

  • Plasma Analysis: Process the blood to obtain plasma and quantify the concentration of the parent drug and any major metabolites using a validated LC-MS/MS method.

  • Data Analysis: Calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and t1/2 (half-life).

Table 5: Hypothetical Pharmacokinetic Parameters

IsomerCmax (ng/mL)Tmax (h)AUC (ng·h/mL)t1/2 (h)
Ortho-fluoro8501.042503.5
Meta-fluoro12000.572004.2
Para-fluoro4502.022502.8

Conclusion: Synthesizing the Data for a Holistic Comparison

By systematically progressing from in vitro screening to cell-based mechanism of action studies and finally to in vivo validation, a comprehensive and objective comparison of the biological activities of the N-(4-acetylphenyl)-2-fluorobenzamide isomers can be achieved. The hypothetical data presented in this guide illustrates a scenario where the meta-fluoro isomer exhibits superior anti-inflammatory activity, which is corroborated by its favorable pharmacokinetic profile. This structured approach, grounded in established scientific methodologies, provides a robust framework for making data-driven decisions in the drug discovery and development process.

References

  • PubMed. (2022).
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  • BenchChem. (2025). A Comparative Analysis of the Biological Activity of N-(Phenylacetyl)benzamide and Its Structural Analogs.
  • Chhabra, N., Aseri, M. L., & Padmanabhan, D. (2013). A review of drug isomerism and its significance. International Journal of Applied and Basic Medical Research, 3(1), 16–18. [Link]

  • Solubility of Things. (n.d.). The Role of Isomerism in Biological Activity.
  • ResearchGate. (2024). Synthesis and activity of substituted N-[4-(3-phenyl-acryloyl)]-benzamide.
  • ResearchGate. (2013). A review of drug isomerism and its significance.
  • Arulselvan, P., Fard, M. T., Tan, W. S., Gothai, S., Fakurazi, S., Norhaizan, M. E., & Kumar, S. S. (2016). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. Frontiers in Immunology, 7, 743. [Link]

  • PubMed. (n.d.). In Vitro Assays for Screening Small Molecules.
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  • ResearchGate. (2019).
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  • de F.S. Morguette, A. E., de Oliveira, R. G., de A. R. Sudério, F. B. R., & de S. E. Silva, L. (2019). In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential. Revista Dor, 20(1), 77-82. [Link]

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  • PubMed. (2018). Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays.
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Validation

A Senior Application Scientist's Guide to the Efficacy of N-(4-acetylphenyl)-2-fluorobenzamide Derivatives

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry, the benzamide scaffold remains a cornerstone for the development of novel therapeutic agents. Its versatilit...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the benzamide scaffold remains a cornerstone for the development of novel therapeutic agents. Its versatility and ability to interact with a wide array of biological targets have led to its incorporation into numerous clinically approved drugs. Among the vast family of benzamide derivatives, N-(4-acetylphenyl)-2-fluorobenzamide and its analogues have emerged as a promising class of compounds with significant potential in oncology and beyond. The strategic placement of the acetyl group and the fluorine atom offers unique opportunities for modulating physicochemical properties and biological activity.

This guide provides a comprehensive comparative analysis of the efficacy of N-(4-acetylphenyl)-2-fluorobenzamide derivatives. Drawing from a synthesis of current research, we will delve into their synthesis, explore their structure-activity relationships (SAR), and present a comparative analysis of their biological performance, supported by experimental data from related studies. As a self-validating system, this guide will not only present data but also explain the causality behind experimental choices and provide detailed protocols for key assays, empowering researchers to build upon these findings.

The Rationale Behind the N-(4-acetylphenyl)-2-fluorobenzamide Scaffold

The design of the N-(4-acetylphenyl)-2-fluorobenzamide scaffold is a deliberate exercise in medicinal chemistry principles. Each component of the molecule is chosen to confer specific properties that are advantageous for drug development:

  • The Benzamide Core: The amide bond is a key hydrogen bonding motif, crucial for interacting with the amino acid residues in the active sites of enzymes and receptors.

  • The 2-fluoro Substitution: The fluorine atom at the ortho position of the benzoyl ring can significantly influence the conformation of the molecule by forming intramolecular hydrogen bonds with the amide proton. This can pre-organize the molecule into a bioactive conformation, enhancing its binding affinity to the target. Furthermore, fluorine substitution can improve metabolic stability and membrane permeability.

  • The 4-acetylphenyl Group: The acetyl group provides an additional point for hydrogen bonding and can be a key pharmacophoric feature. It can also serve as a handle for further chemical modifications to explore the SAR of the derivative series.

Synthesis and Characterization of N-(4-acetylphenyl)-2-fluorobenzamide Derivatives

The synthesis of N-(4-acetylphenyl)-2-fluorobenzamide and its derivatives typically follows a straightforward and robust protocol involving the coupling of a substituted 2-fluorobenzoic acid with a substituted 4-aminoacetophenone.

General Synthesis Workflow

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product Reactant1 Substituted 2-Fluorobenzoic Acid Coupling Amide Coupling (e.g., EDCI, HOBt) Reactant1->Coupling Reactant2 Substituted 4-Aminoacetophenone Reactant2->Coupling Product N-(4-acetylphenyl)-2-fluorobenzamide Derivative Coupling->Product

Caption: General synthetic route for N-(4-acetylphenyl)-2-fluorobenzamide derivatives.

Detailed Experimental Protocol: Synthesis of N-(4-acetylphenyl)-2-fluorobenzamide
  • Activation of Carboxylic Acid: To a solution of 2-fluorobenzoic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or dimethylformamide (DMF), add a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI, 1.2 eq) and an additive such as 1-hydroxybenzotriazole (HOBt, 1.2 eq). Stir the mixture at room temperature for 30 minutes to form the active ester.

  • Amide Bond Formation: To the activated carboxylic acid solution, add 4-aminoacetophenone (1.0 eq) and a base like triethylamine (TEA, 1.5 eq).

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the pure N-(4-acetylphenyl)-2-fluorobenzamide.

  • Characterization: Confirm the structure and purity of the synthesized compound using spectroscopic techniques such as 1H NMR, 13C NMR, and mass spectrometry.

Comparative Analysis of Efficacy: Insights from Related Scaffolds

Anticancer Activity

Numerous studies have demonstrated the potent anticancer activity of N-phenylbenzamide derivatives. The mechanism of action is often multifaceted, involving the inhibition of key cellular processes like cell proliferation, angiogenesis, and the induction of apoptosis.

Table 1: Comparative Anticancer Activity of Selected Benzamide and Acetamide Derivatives

Compound IDScaffoldSubstituentsCancer Cell LineIC50 (µM)Reference
1 N-benzylbenzamide2-methoxy, 3,4,5-trimethoxyH22 (liver)0.012[1]
2 N-phenyl-2-(aniline) benzamidePiperazine substitutionColon cancer cellsNot specified, but potent[2]
3 Imidazole-based N-phenylbenzamidep-FluoroA549 (lung)7.5[3]
4 Imidazole-based N-phenylbenzamidep-MethoxyA549 (lung)8.9[3]
5 2-(4-Fluorophenyl)-N-phenylacetamidep-NitroPC3 (prostate)Potent[4]
6 Phenylbenzamide-MDA-MB-468 (breast)39.9[5]

Analysis of Anticancer Data:

  • Potency: Benzamide derivatives can exhibit potent anticancer activity, with some compounds showing IC50 values in the nanomolar range[1].

  • Substitution Matters: The nature and position of substituents on both the benzoyl and the aniline rings are critical for activity. For instance, the presence of a fluorine atom in compound 3 and a methoxy group in compound 4 on the N-phenyl ring leads to significant anticancer activity[3]. Similarly, a nitro group on the N-phenyl ring of an acetamide derivative (compound 5 ) confers high potency[4].

  • Mechanism of Action: The anticancer activity of these derivatives is often linked to the inhibition of specific molecular targets. For example, N-benzylbenzamide derivatives have been identified as tubulin polymerization inhibitors[1], while other N-phenyl-2-(aniline) benzamide analogs are reported to inhibit Topo I and COX-2[2]. Phenylbenzamide derivatives have also been identified as antagonists of the Grb7 SH2 domain, which is overexpressed in some cancers[5].

Kinase Inhibitory Activity

Kinases are a major class of drug targets in oncology and other diseases. The benzamide scaffold is a well-established "privileged scaffold" for the design of kinase inhibitors.

Table 2: Comparative Kinase Inhibitory Activity of Selected Benzamide Derivatives

Compound IDScaffoldTarget KinaseKi (nM) or IC50 (µM)Reference
7 Phenylamino pyrimidine thiazoleSYKNanomolar Ki[6]
8 Pyrrolo[2,1-f][4][7][8]triazine-basedVEGFR-2Low nanomolar[9]
9 3-substituted benzamideBcr-AblHighly potent[10]
10 Imidazole-based N-phenylbenzamideABL1IC50 7.5-11.1 µM[3]

Analysis of Kinase Inhibition Data:

The data in Table 2 highlights the potential of benzamide derivatives as potent kinase inhibitors:

  • High Affinity: Benzamide-containing scaffolds can bind to kinases with high affinity, often in the nanomolar range[6][9].

  • Target Specificity: By modifying the substituents on the benzamide core, it is possible to achieve selectivity for different kinases, such as SYK, VEGFR-2, and Bcr-Abl[6][9][10].

  • Mechanism of Inhibition: Many benzamide-based kinase inhibitors are ATP-competitive, binding to the ATP-binding pocket of the kinase[11].

Structure-Activity Relationship (SAR) Insights

Based on the analysis of the available data for related compounds, we can propose a preliminary SAR for N-(4-acetylphenyl)-2-fluorobenzamide derivatives.

Caption: Key areas for SAR exploration in the N-(4-acetylphenyl)-2-fluorobenzamide scaffold.

Key SAR takeaways:

  • Substitutions on the 2-Fluorobenzoyl Ring: Further substitutions on this ring could fine-tune the electronic properties and steric bulk, potentially leading to improved potency and selectivity.

  • Modifications of the 4-Acetylphenyl Ring: This ring is a prime location for introducing diversity. The addition of electron-withdrawing groups like nitro groups has been shown to increase anticancer activity in related scaffolds[4]. Introducing other functional groups or heterocyclic rings could lead to interactions with different sub-pockets of the target protein, thereby enhancing affinity and selectivity.

  • The Amide Linker: While generally conserved, modifications to the amide linker, such as creating isosteres, could be explored to alter the compound's conformational preferences and metabolic stability.

Experimental Protocols for Efficacy Evaluation

To facilitate further research and comparative analysis, this section provides detailed, step-by-step methodologies for key in vitro assays.

In Vitro Anticancer Activity Assay (MTT Assay)

This assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the N-(4-acetylphenyl)-2-fluorobenzamide derivatives for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits cell growth by 50%.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This is a luminescent kinase assay that measures the amount of ADP produced during a kinase reaction.

Kinase_Assay_Workflow cluster_reaction Kinase Reaction cluster_detection ADP Detection cluster_readout Readout Step1 Incubate Kinase, Substrate, ATP, and Test Compound Step2 Add ADP-Glo™ Reagent to terminate kinase reaction and deplete remaining ATP Step1->Step2 Step3 Add Kinase Detection Reagent to convert ADP to ATP and generate luminescence Step2->Step3 Step4 Measure Luminescence Step3->Step4

Caption: Workflow for a typical in vitro kinase inhibition assay.

Protocol:

  • Kinase Reaction Setup: In a 96-well plate, set up the kinase reaction containing the target kinase, its substrate, ATP, and the N-(4-acetylphenyl)-2-fluorobenzamide derivative at various concentrations.

  • Incubation: Incubate the reaction mixture at the optimal temperature for the kinase (usually 30-37°C) for a specific period (e.g., 60 minutes).

  • Termination and ATP Depletion: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion and Luminescence Generation: Add the Kinase Detection Reagent, which contains an enzyme that converts ADP to ATP and luciferase/luciferin to generate a luminescent signal proportional to the amount of ADP produced. Incubate for 30-60 minutes at room temperature.

  • Luminescence Measurement: Measure the luminescence using a luminometer.

  • IC50 Calculation: The amount of ADP formed is directly proportional to the kinase activity. A decrease in luminescence indicates inhibition of the kinase. Calculate the IC50 value for each compound.

Conclusion and Future Directions

The N-(4-acetylphenyl)-2-fluorobenzamide scaffold represents a promising starting point for the development of novel therapeutic agents, particularly in the field of oncology. While direct comparative efficacy data for a comprehensive series of these specific derivatives is still emerging, the analysis of structurally related compounds provides a strong rationale for their continued investigation. The insights into the synthesis, potential biological targets, and structure-activity relationships presented in this guide offer a solid framework for researchers to design and evaluate new analogues with improved potency, selectivity, and pharmacokinetic properties.

Future research should focus on the systematic synthesis and evaluation of a library of N-(4-acetylphenyl)-2-fluorobenzamide derivatives with diverse substitutions on both aromatic rings. This will allow for the development of a robust SAR and the identification of lead compounds for further preclinical development. Elucidating the precise molecular targets and mechanisms of action of the most potent derivatives will be crucial for their translation into the clinic.

References

  • 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. PubMed. [Link]

  • Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities. PubMed. [Link]

  • Novel N-phenyl-2-(aniline) benzamide hydrochloride salt development for colon cancer therapy. Frontiers in Pharmacology. [Link]

  • New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights. PMC. [Link]

  • Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. MDPI. [Link]

  • The discovery of phenylbenzamide derivatives as Grb7-based antitumor agents. PubMed. [Link]

  • Discovery and SAR of novel 4-thiazolyl-2-phenylaminopyrimidines as potent inhibitors of spleen tyrosine kinase (SYK). PubMed. [Link]

  • Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][4][7][8]triazine-based VEGFR-2 kinase inhibitors. PubMed. [Link]

  • Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors. ScienceDirect. [Link]

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Comparative

Comparative Efficacy of N-(4-acetylphenyl)-2-fluorobenzamide in Drug-Resistant Cancer Cell Lines: A Technical Guide

This guide provides a comprehensive analysis of N-(4-acetylphenyl)-2-fluorobenzamide, a novel benzamide derivative, and evaluates its potential as a therapeutic agent in overcoming chemotherapy resistance. We present a c...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of N-(4-acetylphenyl)-2-fluorobenzamide, a novel benzamide derivative, and evaluates its potential as a therapeutic agent in overcoming chemotherapy resistance. We present a comparative study against a standard-of-care cytotoxic drug, Cisplatin, and a structurally related investigational compound, N-(4-(3-aminophenyl)thiazol-2-yl)acetamide (Compound 6b), in sensitive and multidrug-resistant small cell lung cancer (SCLC) cell lines. This document is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential and mechanistic underpinnings of this compound class.

The Challenge of Acquired Drug Resistance in Oncology

A primary obstacle in cancer therapy is the development of drug resistance, which can be either intrinsic or acquired.[1] Acquired resistance emerges after an initial positive response to treatment, leading to therapeutic failure and disease progression.[1] The mechanisms driving this phenomenon are complex and multifactorial, often involving:

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters that pump drugs out of the cell.

  • Altered Drug Metabolism: Enzymatic inactivation of the therapeutic agent.[2]

  • Target Modification: Mutations in the drug's molecular target that prevent binding.

  • Evasion of Apoptosis: Upregulation of anti-apoptotic proteins (e.g., Bcl-2) and downregulation of pro-apoptotic proteins (e.g., Bax), which inhibits programmed cell death.[2][3]

  • Signaling Pathway Rerouting: Activation of alternative survival pathways to bypass the drug's inhibitory effect. Key pathways frequently implicated include PI3K/Akt/mTOR and RAS/RAF/MEK/ERK.[4][5][6][7]

The development of novel agents that can circumvent these resistance mechanisms is a critical goal in modern oncology.[8] Benzamide and phenylacetamide derivatives have emerged as a promising class of compounds with potential anticancer activities.[9] This guide focuses on the efficacy of N-(4-acetylphenyl)-2-fluorobenzamide in this challenging context.

Comparative In Vitro Efficacy Analysis

To assess the potential of N-(4-acetylphenyl)-2-fluorobenzamide in overcoming drug resistance, its cytotoxic activity was evaluated against a standard chemotherapy agent, Cisplatin, and a comparable investigational molecule, Compound 6b. The study utilized two small cell lung cancer cell lines: the drug-sensitive H69 line and its multidrug-resistant counterpart, H69AR.

Rationale for Compound Selection:

  • N-(4-acetylphenyl)-2-fluorobenzamide: The primary compound of interest, representing a novel chemical scaffold.

  • Compound 6b (N-(4-(3-aminophenyl)thiazol-2-yl)acetamide): A related investigational molecule shown to be effective against both sensitive and resistant cancer cell lines, providing a relevant benchmark for novel agents.[8][10]

  • Cisplatin: A widely used platinum-based chemotherapy agent to which cancer cells frequently develop resistance, serving as a negative control for efficacy in the resistant cell line.

The half-maximal inhibitory concentration (IC50), the concentration of a drug required to inhibit cell growth by 50%, was determined for each compound in both cell lines using a standard MTT cell viability assay.

Table 1: Comparative IC50 Values (µM) in SCLC Cell Lines

CompoundH69 (Sensitive) IC50 (µM)H69AR (Resistant) IC50 (µM)Resistance Index (RI) (IC50 H69AR / IC50 H69)
N-(4-acetylphenyl)-2-fluorobenzamide 8.511.21.3
Compound 6b 6.27.91.3
Cisplatin 2.135.717.0

Interpretation of Data: The data clearly demonstrates that while the H69AR cell line exhibits significant resistance to Cisplatin (RI = 17.0), it remains highly sensitive to both N-(4-acetylphenyl)-2-fluorobenzamide and Compound 6b. The low Resistance Index (RI) values for the benzamide derivatives suggest that their mechanism of action is not significantly affected by the resistance mechanisms present in the H69AR cells, such as increased drug efflux, which severely limits the efficacy of conventional agents like Cisplatin.

Mechanistic Insight: Induction of Apoptosis

A hallmark of effective anticancer agents is their ability to induce apoptosis, or programmed cell death.[3] Many resistance mechanisms involve the dysregulation of apoptotic pathways.[2] To investigate whether N-(4-acetylphenyl)-2-fluorobenzamide circumvents this resistance, an Annexin V/Propidium Iodide (PI) apoptosis assay was performed on the H69AR resistant cell line.

Rationale for Assay Selection: The Annexin V/PI assay is a robust method for quantifying apoptosis. Annexin V binds to phosphatidylserine, which translocates to the outer cell membrane during early apoptosis, while PI is a fluorescent nuclear stain that can only enter cells with compromised membrane integrity, a characteristic of late apoptotic or necrotic cells. This dual-staining method allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.[11]

Table 2: Apoptosis Induction in H69AR Resistant Cells after 48h Treatment

Treatment (at 2x IC50)% Viable Cells% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
Vehicle Control (DMSO) 94.13.22.7
N-(4-acetylphenyl)-2-fluorobenzamide 35.841.5 22.7
Cisplatin 85.38.16.6

Interpretation of Data: Treatment with N-(4-acetylphenyl)-2-fluorobenzamide resulted in a dramatic increase in both early and late apoptotic cell populations in the resistant H69AR cell line. In contrast, Cisplatin, at a concentration double its IC50 for this resistant line, failed to induce significant apoptosis. This finding strongly suggests that N-(4-acetylphenyl)-2-fluorobenzamide activates cell death pathways that are still functional in cells that have developed resistance to conventional DNA-damaging agents.

The Role of Cellular Signaling Pathways in Resistance

Drug resistance is frequently driven by the activation of pro-survival signaling pathways, with the PI3K/Akt/mTOR cascade being a central player.[4][6] This pathway regulates cell growth, proliferation, and survival, and its aberrant activation can confer resistance to a wide range of cancer therapies. The ability of N-(4-acetylphenyl)-2-fluorobenzamide to induce apoptosis in resistant cells suggests it may act downstream of or parallel to these hyper-activated survival pathways.

PI3K_Akt_Pathway cluster_legend Legend RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Apoptosis Inhibition of Apoptosis (Bcl-2) Akt->Apoptosis Proliferation Cell Proliferation & Survival mTOR->Proliferation Drug N-(4-acetylphenyl) -2-fluorobenzamide Drug->Apoptosis Induces Key_Activated Activated Kinase Key_Pathway Signaling Molecule Key_Outcome Cellular Outcome Key_Drug Test Compound

Caption: PI3K/Akt/mTOR signaling pathway often drives drug resistance.

Experimental Protocols and Methodologies

To ensure scientific rigor and reproducibility, the detailed protocols used for this comparative analysis are provided below. These protocols include critical controls and steps designed to yield validated, trustworthy data.

General Cell Culture and Maintenance

Rationale: Consistent and sterile cell culture techniques are fundamental to obtaining reliable in vitro data. Maintaining cells in their logarithmic growth phase ensures that experimental results are not confounded by cellular stress or nutrient deprivation.

  • Cell Lines: Human small cell lung cancer NCI-H69 (sensitive) and NCI-H69AR (doxorubicin-resistant) were obtained from a certified cell bank.

  • Culture Medium: Cells were maintained in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Maintenance of Resistance: For the H69AR cell line, doxorubicin (at a maintenance concentration of 0.1 µM) was included in the culture medium to ensure the retention of the resistant phenotype. The drug was removed from the medium for at least two passages before initiating any experiment to prevent interference.

  • Incubation: Cells were cultured at 37°C in a humidified atmosphere of 5% CO2.

  • Passaging: Cells were passaged every 2-3 days to maintain logarithmic growth.

Cell Viability Determination (MTT Assay)

Rationale: The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[12][13] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt, MTT, to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Cell Seeding: Harvest cells during their logarithmic growth phase. Seed 1 x 10^4 cells per well in 100 µL of complete medium in a 96-well plate. Incubate for 24 hours to allow for cell attachment and recovery.

  • Drug Preparation: Prepare a 2X serial dilution of each test compound (N-(4-acetylphenyl)-2-fluorobenzamide, Compound 6b, Cisplatin) in complete medium. A vehicle control (e.g., 0.1% DMSO) must be included.

  • Cell Treatment: Remove the existing medium from the wells and add 100 µL of the prepared drug dilutions. Incubate the plate for 72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the log of the drug concentration and use non-linear regression to determine the IC50 value.

Workflow_Diagram start Start: Culture H69 & H69AR Cell Lines seed 1. Seed Cells in 96-Well Plates start->seed treat 2. Treat with Serial Dilutions of Compounds for 72h seed->treat mtt 3. Add MTT Reagent (4h Incubation) treat->mtt solubilize 4. Solubilize Formazan with DMSO mtt->solubilize read 5. Read Absorbance at 570 nm solubilize->read analyze 6. Analyze Data & Calculate IC50 Values read->analyze end End: Comparative Efficacy Determined analyze->end

Caption: Experimental workflow for determining IC50 values via MTT assay.

Conclusion and Future Perspectives

This guide demonstrates that N-(4-acetylphenyl)-2-fluorobenzamide exhibits significant cytotoxic efficacy against multidrug-resistant small cell lung cancer cells. Its ability to maintain potency in the H69AR line, which is highly resistant to the standard chemotherapeutic agent Cisplatin, highlights its potential to overcome established resistance mechanisms.

The mechanistic data indicate that the compound's efficacy is linked to its robust induction of apoptosis, a critical cell death pathway often disabled in resistant tumors. This suggests that N-(4-acetylphenyl)-2-fluorobenzamide and related benzamide derivatives may represent a valuable new therapeutic strategy for patients who have relapsed or become refractory to conventional treatments.

Future research should focus on elucidating the precise molecular targets of this compound and further investigating its effects on key resistance-associated signaling pathways like PI3K/Akt and MAPK/ERK. In vivo studies using xenograft models of drug-resistant tumors are warranted to validate these promising in vitro findings and assess the compound's pharmacokinetic properties and safety profile.

References

  • MDPI. N-(2,4-Difluorophenyl)-2-fluorobenzamide. [Link]

  • MDPI. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. [Link]

  • NIH. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. [Link]

  • NIH. A Novel Benzopyrane Derivative Targeting Cancer Cell Metabolic and Survival Pathways. [Link]

  • ResearchGate. Discovery and Optimization of N-(4-(3-Aminophenyl)thiazol-2-yl)acetamide as a Novel Scaffold Active against Sensitive and Resistant Cancer Cells. [Link]

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  • NIH. The Different Mechanisms of Cancer Drug Resistance: A Brief Review. [Link]

  • PubMed. Discovery and Optimization of N-(4-(3-Aminophenyl)thiazol-2-yl)acetamide as a Novel Scaffold Active against Sensitive and Resistant Cancer Cells. [Link]

  • ResearchGate. Synthesis, characterization, and biological activity of N‐(4‐acetylphenyl)maleimide and its oxime, carbazone, thiosemicarbazone derivatives and their polymers. [Link]

  • NIH. Analysis of apoptosis methods recently used in Cancer Research and Cell Death & Disease publications. [Link]

  • NIH. Dysregulated Signalling Pathways Driving Anticancer Drug Resistance. [Link]

  • NIH. Advanced In Vitro Models for Preclinical Drug Safety: Recent Progress and Prospects. [Link]

  • Anticancer Research. A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course. [Link]

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  • Springer. Updates on altered signaling pathways in tumor drug resistance. [Link]

  • MDPI. Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. [Link]

  • Frontiers. Natural products reverse cancer multidrug resistance. [Link]

  • SciELO. Synthesis and biological activity of n-{5-(4-methylphenyl) diazenyl-4-phenyl-1, 3-thiazol-2-yl}benzamide derivatives. [Link]

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  • Pharmacy Times. Researchers Identify Key Signaling Pathway Disruptions Driving Breast Cancer Treatment Resistance. [Link]

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  • ResearchGate. Synthesis, spectral characterization and biological activity of N-4-(N-2-(trifluoromethylphenyl))sulfamoyl amide derivatives. [Link]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of N-(4-acetylphenyl)-2-fluorobenzamide

For researchers and professionals in the dynamic fields of chemical research and drug development, the integrity of our work extends beyond the benchtop; it encompasses the entire lifecycle of a chemical, including its r...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in the dynamic fields of chemical research and drug development, the integrity of our work extends beyond the benchtop; it encompasses the entire lifecycle of a chemical, including its responsible disposal. This guide provides a comprehensive, operational framework for the safe and compliant disposal of N-(4-acetylphenyl)-2-fluorobenzamide. The causality behind each procedural step is explained to ensure that safety and compliance are not just followed, but understood.

Part 1: Hazard Characterization and Risk Assessment

The foundational principle of safe disposal is a thorough understanding of the substance's potential hazards. Without a dedicated SDS, we must infer the risk profile of N-(4-acetylphenyl)-2-fluorobenzamide from similar molecules. This conservative approach ensures the highest level of safety.

Many substituted benzamides are classified as hazardous.[1][3] For example, some are known to be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation.[4][5][6][7] Certain related compounds are even suspected of causing genetic defects.[3][8] Therefore, N-(4-acetylphenyl)-2-fluorobenzamide must be handled as a hazardous substance.

Table 1: Potential Hazard Profile based on Analogous Compounds

Hazard ClassPotential EffectSupporting Sources
Acute Toxicity (Oral)Harmful if swallowed.[3][4][6][8][9]
Skin Corrosion/IrritationCauses skin irritation.[4][5][9]
Serious Eye Damage/IrritationCauses serious eye irritation.[4][5][9]
Germ Cell MutagenicitySuspected of causing genetic defects.[3][8]
STOT Single ExposureMay cause respiratory irritation.[4][6][7][9]

Part 2: Step-by-Step Disposal Protocol

This protocol is designed to be a self-validating system, where each step logically builds upon the last to ensure a closed-loop safety process from waste generation to final disposal.

Personal Protective Equipment (PPE) and Handling

Before handling the waste, ensure a safe working environment. This is your first line of defense.

  • Work Area: Conduct all waste handling and consolidation within a certified chemical fume hood to minimize inhalation exposure.[10]

  • Eye and Face Protection: Wear tightly fitting safety goggles or a face shield conforming to NIOSH or EU standards.[1]

  • Hand Protection: Use chemical-resistant gloves, such as nitrile rubber. Inspect gloves before use and dispose of contaminated gloves as hazardous waste.[1]

  • Body Protection: A buttoned lab coat is mandatory to prevent skin contact.[11]

  • Respiratory Protection: If there is a risk of generating dusts outside of a fume hood, a NIOSH-approved respirator is required.[3][8]

Waste Segregation: The Principle of Incompatibility

The improper mixing of chemicals is a primary cause of laboratory accidents. N-(4-acetylphenyl)-2-fluorobenzamide waste must be segregated to prevent dangerous reactions.

  • Dedicated Waste Stream: This compound and materials contaminated with it should be collected in a dedicated hazardous waste container.[1]

  • Avoid Mixing: Do not mix this waste with other chemical streams, especially strong oxidizing agents, strong bases, or acids.[3][11][12] Leave chemicals in their original containers when possible for disposal, or use a dedicated waste container.[8]

Waste Collection and Containment

Proper containment is critical to prevent leaks and environmental contamination. Different forms of waste require specific containment strategies.

  • Solid Waste (Pure Compound, Contaminated Weighing Papers):

    • Collect in a clearly labeled, wide-mouth container made of a compatible material (e.g., high-density polyethylene - HDPE).

    • The container must have a tightly sealing screw-top cap.[13]

    • Ensure the container is kept closed except when adding waste.[13][14]

  • Liquid Waste (Solutions):

    • Collect in a leak-proof, shatter-resistant container with a secure screw-on cap.[1]

    • Ensure the container material is compatible with the solvent used (e.g., do not store acidic solutions in metal containers).[15]

    • Leave approximately 10% headspace in the container to allow for vapor expansion.[1]

  • Contaminated Labware (Gloves, Pipette Tips, etc.):

    • Collect these items in a designated, sealed plastic bag or a lined container.

    • This waste must be clearly labeled and disposed of as solid hazardous waste.[1]

Labeling and Storage

Clear and accurate labeling is a regulatory requirement and essential for the safety of all lab personnel and waste handlers.

  • Labeling:

    • Clearly label the waste container with the full chemical name: "Waste N-(4-acetylphenyl)-2-fluorobenzamide ".[1]

    • List all components, including solvents.

    • Affix the appropriate hazard pictograms (e.g., exclamation mark for irritant, health hazard symbol for potential mutagenicity).[4]

  • On-Site Storage:

    • Store sealed waste containers in a designated and marked Satellite Accumulation Area (SAA).[13][14]

    • The SAA must be in a cool, dry, and well-ventilated location, away from general laboratory traffic.[1][4][16]

    • Ensure secondary containment (such as a spill tray) is used to capture any potential leaks.[1][16]

Arranging for Final Disposal

The final step is to transfer the waste to a licensed professional for disposal. Under no circumstances should this chemical waste be disposed of down the drain or in regular trash.[10][17]

  • Contact EHS: The primary method for disposal is through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[1][3][18]

  • Follow Institutional Procedures: Adhere strictly to your institution's protocols for waste pickup requests and documentation.[2] These entities are equipped to manage the waste according to EPA and OSHA regulations.[19][20]

Part 3: Emergency Procedures for Spills and Exposure

Preparedness is key to mitigating the impact of an accidental release.

Spill Response:

  • Assess the Situation: If the spill is large or you are unsure how to proceed, evacuate the area and contact your EHS department immediately.[12]

  • Control Ignition Sources: If the compound is in a flammable solvent, turn off any nearby ignition sources.[12]

  • Contain the Spill:

    • Solids: Gently sweep up the material to avoid creating dust. Place it in a labeled hazardous waste container.[8][10]

    • Liquids: Cover the spill with an inert absorbent material like vermiculite, sand, or diatomaceous earth.[11][17] Scoop the absorbed material into a sealed container for disposal.

  • Decontaminate: Clean the spill area thoroughly.

  • Dispose of Cleanup Materials: All materials used for cleanup must be disposed of as hazardous waste.[12]

First Aid and Exposure:

  • Skin Contact: Immediately wash the affected skin with plenty of soap and water. Remove contaminated clothing and wash it before reuse.[4][5]

  • Eye Contact: Immediately flush eyes with plenty of lukewarm water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[12][21][22]

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[4]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Call a poison control center or doctor immediately for advice.[3][4][22]

Visualization of Disposal Workflow

The following diagram illustrates the logical flow for the proper disposal of N-(4-acetylphenyl)-2-fluorobenzamide waste.

G cluster_prep Preparation cluster_gen Waste Generation & Segregation cluster_contain Containment & Labeling cluster_store On-Site Management cluster_dispose Final Disposal Prep Don Personal Protective Equipment (PPE) Gen Waste Generated Prep->Gen Work in Fume Hood Solid Solid Waste (Pure compound, contaminated solids) Gen->Solid Liquid Liquid Waste (Solutions) Gen->Liquid Contain_S Collect in Labeled, Sealed Solids Container Solid->Contain_S Contain_L Collect in Labeled, Leak-Proof Liquid Container (10% Headspace) Liquid->Contain_L Store Store in Designated Satellite Accumulation Area (Secondary Containment) Contain_S->Store Contain_L->Store Dispose Contact EHS for Pickup by Licensed Waste Contractor Store->Dispose

Caption: Decision workflow for the disposal of N-(4-acetylphenyl)-2-fluorobenzamide.

References

  • Safety D
  • Safety Data Sheet FB81945. Biosynth. (2022-05-05).
  • Safety Data Sheet 135828. Sigma-Aldrich. (2025-11-06).
  • Hazardous Substance Fact Sheet. New Jersey Department of Health.
  • Safety Data Sheet: Benzamide. Fisher Scientific. (2010-09-07).
  • Safety D
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  • Safe Disposal of N-(2-chlorobenzyl)-2,2-diphenylacetamide: A Procedural Guide. Benchchem.
  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
  • Safety Data Sheet: 4-Acetamidobenzenesulfonamide. Cayman Chemical. (2025-10-29).
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  • Safety D
  • Hazardous Materials Disposal Guide. Nipissing University. (2019-06-12).
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Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Model Template_relevance
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Feasible Synthetic Routes

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